1-(azetidin-3-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(azetidin-3-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-8-9(3-1)6-4-7-5-6/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVFEBGEHBKUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650948 | |
| Record name | 1-(Azetidin-3-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107627-16-6 | |
| Record name | 1-(Azetidin-3-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Azetidinyl)-1H-pyrazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(azetidin-3-yl)-1H-pyrazole
Foreword: The Strategic Value of the Azetidinyl-Pyrazole Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is relentless. Among the privileged structures that have emerged, the 1-(azetidin-3-yl)-1H-pyrazole core represents a confluence of desirable properties. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in numerous approved therapeutics, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] When coupled with the azetidine moiety—a strained, four-membered saturated heterocycle—the resulting scaffold offers a unique three-dimensional vector for molecular elaboration. The constrained nature of the azetidine ring can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity.[3] This combination is a key structural feature in advanced pharmaceutical agents, including Janus kinase (JAK) inhibitors like Baricitinib, highlighting its significance in targeting complex disease pathways.[4][5]
This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights into synthetic strategy, experimental execution, and analytical validation for researchers and drug development professionals.
Part 1: Strategic Synthesis and Mechanistic Rationale
The construction of the C-N bond between the azetidine and pyrazole rings is the central challenge. The choice of synthetic route depends on precursor availability, scalability, and desired purity. Below, we dissect the most effective strategies, emphasizing the chemical logic behind each approach.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule involves disconnecting the crucial N1(pyrazole)-C3(azetidine) bond. This leads to two primary synthetic strategies: nucleophilic substitution, where the pyrazole acts as a nucleophile, and aza-Michael addition, where the pyrazole adds to an electrophilic azetidine precursor.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway A: Nucleophilic Substitution of a Protected 3-Haloazetidine
This is arguably the most direct and widely employed method. The strategy relies on the reaction of the pyrazole anion with an electrophilic, N-protected 3-azetidinyl derivative.
-
Protection of Azetidine: The secondary amine of the azetidine starting material (e.g., 3-iodoazetidine) must be protected to prevent self-reaction and direct the nucleophilic attack to the desired carbon center. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its facile removal under acidic conditions.
-
Deprotonation of Pyrazole: Pyrazole is weakly acidic (pKa ≈ 14.5) and requires a moderately strong base to generate the nucleophilic pyrazolide anion. Sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is effective. The choice of base is critical; stronger bases could potentially lead to side reactions.
-
Nucleophilic Attack: The pyrazolide anion displaces a leaving group (e.g., iodide, bromide, or tosylate) at the C3 position of the protected azetidine. The reaction is typically heated to ensure a reasonable reaction rate.
-
Deprotection: The final step involves the removal of the Boc group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dioxane or dichloromethane (DCM), to yield the target compound, often as a salt.
Caption: Synthetic workflow for the nucleophilic substitution pathway.
Synthetic Pathway B: Aza-Michael Addition
This elegant approach utilizes an unsaturated azetidine precursor, which acts as a Michael acceptor.[5]
-
Formation of Michael Acceptor: The key precursor, an N-protected methyl 2-(azetidin-3-ylidene)acetate, is synthesized from N-Boc-3-oxoazetidine via a Horner-Wadsworth-Emmons reaction.[4]
-
Conjugate Addition: Pyrazole, in the presence of a non-nucleophilic organic base such as 1,8-diazabicycloundec-7-ene (DBU), adds to the electron-deficient double bond of the Michael acceptor.[5] Acetonitrile is a suitable solvent for this transformation.
-
Deprotection and Decarboxylation: The resulting adduct requires subsequent deprotection of the Boc group and removal of the acetate moiety to arrive at the target structure.
While this method involves more steps, it can be advantageous for creating libraries of derivatives by varying the nucleophile in the aza-Michael addition step.
Part 2: Field-Validated Experimental Protocol
The following protocol details the synthesis of this compound hydrochloride via the nucleophilic substitution pathway, a robust and scalable method.
Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Materials and Reagents
-
Pyrazole
-
N-Boc-3-iodoazetidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Chloride solution (brine)
-
Sodium Sulfate (Na2SO4)
-
4M Hydrochloric Acid in 1,4-Dioxane
-
Silica Gel (for chromatography)
Step-by-Step Procedure
Step 1: Synthesis of tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add pyrazole (1.0 eq).
-
Add anhydrous DMF to dissolve the pyrazole, then cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in oil) portion-wise, controlling the hydrogen gas evolution.
-
Stir the resulting suspension at 0°C for 30 minutes.
-
Add a solution of N-Boc-3-iodoazetidine (1.05 eq) in a small amount of anhydrous DMF dropwise.
-
Remove the ice bath and heat the reaction mixture to 80°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-16 hours).
-
Cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Boc-protected intermediate.
Step 2: Deprotection to this compound hydrochloride
-
Dissolve the purified tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.
-
To this solution, add 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature.
-
Monitor the reaction by TLC until the protected intermediate is fully consumed (typically 2-4 hours). A white precipitate should form.
-
Filter the resulting solid, wash with cold diethyl ether to remove residual solvent and impurities, and dry under high vacuum.
-
The final product is obtained as a white to off-white solid hydrochloride salt.
Part 3: Comprehensive Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The data presented below are typical expected values.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result | Rationale/Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~8.0-7.5 ppm (2H, pyrazole), ~6.3 ppm (1H, pyrazole), ~5.0 ppm (1H, m, azetidine CH), ~4.2 ppm (4H, m, azetidine CH₂) | Confirms the presence and connectivity of pyrazole and azetidine protons. The downfield shift of the azetidine methine proton indicates attachment to the electronegative pyrazole nitrogen. |
| ¹³C NMR | Chemical Shift (δ) | ~140 ppm (pyrazole C3'), ~128 ppm (pyrazole C5'), ~106 ppm (pyrazole C4'), ~55 ppm (azetidine C3), ~50 ppm (azetidine C2/C4) | Verifies the carbon skeleton of the molecule. The signals confirm the distinct chemical environments of the carbons in both heterocyclic rings.[5] |
| Mass Spec. | m/z ([M+H]⁺) | 124.0869 | Corresponds to the exact mass of the protonated molecular formula (C₆H₁₀N₃⁺), confirming the molecular weight.[6] |
| IR Spec. | Wavenumber (cm⁻¹) | ~3300-3100 (N-H stretch), ~2900 (C-H stretch), ~1600-1450 (C=N, C=C stretch) | Indicates the presence of key functional groups: the secondary amine of the azetidine ring and the aromatic pyrazole system. |
Note: NMR chemical shifts are approximate and can vary based on the solvent and whether the compound is in its free base or salt form. Data for the hydrochloride salt will show broader N-H signals and potential shifts in adjacent protons.
Part 4: Significance and Applications in Drug Discovery
The this compound scaffold is more than a synthetic curiosity; it is a validated pharmacophore in modern drug discovery.[3] Its primary value lies in its role as a versatile building block for constructing more complex molecules with tailored biological activities.
-
Janus Kinase (JAK) Inhibition: As previously mentioned, this core is central to the structure of Baricitinib, a potent and selective inhibitor of JAK1 and JAK2 enzymes.[4] The azetidine provides a rigid, non-planar exit vector from the pyrazole core, which is crucial for fitting into the ATP-binding pocket of the kinase.
-
Scaffold for Library Synthesis: The secondary amine of the azetidine ring provides a convenient handle for further functionalization. This allows for the rapid generation of compound libraries where diverse substituents can be introduced to probe the structure-activity relationship (SAR) of a target. Reactions such as acylation, sulfonylation, and reductive amination can be readily performed on the azetidine nitrogen.[7]
-
Improving DMPK Properties: The incorporation of the small, polar azetidine ring can improve key drug metabolism and pharmacokinetic (DMPK) properties, such as aqueous solubility and metabolic stability, compared to larger or more lipophilic amine analogues.[3]
References
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National Center for Biotechnology Information (PMC). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
ResearchGate. Synthesis of Some Biologically Active Pyrazole, Thiazolidinone, and Azetidinone Derivatives. [Link]
-
MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
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RSC Publishing. Strain-release arylations for the bis-functionalization of azetidines. [Link]
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MDPI. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
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PubChem. This compound. [Link]
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MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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National Center for Biotechnology Information (PMC). Current status of pyrazole and its biological activities. [Link]
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National Center for Biotechnology Information (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
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International Journal for Research in Applied Science & Engineering Technology. A Review on Pyrazole and its Biological Activities. [Link]
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- 3. 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride [benchchem.com]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
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A Professional Whitepaper on the Physicochemical Properties of 1-(azetidin-3-yl)-1H-pyrazole: A Guide for Drug Discovery Scientists
Section 1: Executive Summary
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic scaffold, 1-(azetidin-3-yl)-1H-pyrazole. As drug development professionals know, a deep understanding of a molecule's intrinsic properties is not merely academic; it is a foundational pillar for predicting its pharmacokinetic and pharmacodynamic behavior.[1][2] This document moves beyond theoretical discussion to provide both validated data and actionable experimental protocols. We will dissect the critical parameters of lipophilicity (logP/logD), ionization (pKa), and aqueous solubility. For each parameter, we will explore its profound implications for drug design, from membrane permeability and target engagement to formulation and bioavailability.[3][4] This guide is structured to serve as a practical resource for researchers, offering not only a summary of known and predicted values but also detailed, field-proven methodologies for their experimental determination.
Section 2: The Pivotal Role of Physicochemical Properties in Drug Discovery
In the intricate process of drug discovery, the journey of a molecule from administration to its biological target is governed by a series of complex interactions with the physiological environment. These interactions are dictated by the molecule's fundamental physicochemical properties.[5] Properties such as lipophilicity, solubility, and ionization state are not independent variables; they are interconnected characteristics that collectively define a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2]
-
Lipophilicity , often expressed as logP or logD, influences a drug's ability to cross lipid-rich biological membranes, its binding to plasma proteins, and its potential for off-target effects.[4]
-
Aqueous Solubility is a prerequisite for absorption and systemic exposure, directly impacting the achievable concentration of a drug in the bloodstream and at the site of action.[4]
-
The Ionization Constant (pKa) determines the charge state of a molecule at a given pH, which in turn profoundly affects its solubility, permeability, and ability to interact with its target receptor.[6][7]
Failure to optimize these properties early in the discovery pipeline is a leading cause of late-stage attrition, resulting in significant financial and temporal losses.[1] Therefore, a rigorous and early assessment of the physicochemical profile of a lead scaffold like this compound is a critical step in mitigating risk and rationally guiding compound design.
Section 3: Molecular Profile of this compound
Before delving into its properties, it is essential to establish the foundational structural and molecular identity of the compound.
-
Chemical Structure: The molecule consists of a pyrazole ring linked at the N1 position to the 3-position of an azetidine ring. This combination of a five-membered aromatic heterocycle and a four-membered saturated heterocycle creates a unique three-dimensional shape and distribution of charge.
-
Molecular Weight: 123.16 g/mol
-
Monoisotopic Mass: 123.07965 Da[8]
The presence of the saturated, non-aromatic azetidine ring provides a basic nitrogen center, which is the primary driver of the molecule's ionization behavior and its resulting pH-dependent properties.
Section 4: In-Depth Analysis of Key Physicochemical Parameters
Lipophilicity: The Balance Between Water and Fat (logP & logD)
Lipophilicity is a measure of a compound's affinity for a non-polar, lipid-like environment versus an aqueous one. The partition coefficient (logP) is the measure for the neutral species, while the distribution coefficient (logD) accounts for all ionized and non-ionized species at a specific pH. For an ionizable molecule, logD is the more physiologically relevant parameter.[10][11]
-
Predicted logP: Computational models predict an XlogP value of approximately -0.5 for the neutral form of this compound.[8] This negative value suggests the molecule is intrinsically hydrophilic.
-
Implications of logD: Given the basic nature of the azetidine nitrogen, the molecule will be predominantly protonated and positively charged at physiological pH (7.4). This ionization dramatically increases its hydrophilicity, leading to a significantly lower (more negative) logD₇.₄ value compared to its logP. This characteristic suggests that while the molecule will have good aqueous solubility, it may face challenges in passively diffusing across biological membranes, a critical consideration for oral bioavailability and CNS penetration.[10]
Caption: Relationship between pH, pKa, ionization, and logD.
Ionization Constant (pKa): The Master of Charge
The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[12] For this compound, the key ionizable center is the secondary amine within the azetidine ring.
-
Predicted pKa: While no experimental value for the exact molecule is publicly available, the basic pKa of the parent azetidine ring is approximately 11.3.[13] Furthermore, predicted pKa values for structurally similar compounds like 1-(azetidin-3-yl)-4-methyl-1H-pyrazole are around 9.82.[14] It is therefore reasonable to expect this molecule to be a strong base with a pKa in the range of 9.5-10.5.
-
Causality and Implications: This high pKa value is a direct consequence of the sp³-hybridized nitrogen in the strained four-membered ring. At physiological pH 7.4, which is several log units below the pKa, the Henderson-Hasselbalch equation dictates that the molecule will exist almost exclusively in its protonated, cationic form. This has several critical consequences for drug development:
-
High Aqueous Solubility: The charged form interacts favorably with water, likely leading to excellent solubility.
-
Reduced Membrane Permeability: The positive charge impedes passive diffusion across lipophilic cell membranes.
-
Potential for Ionic Interactions: The cation can form strong ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in a target's binding pocket, potentially increasing potency.
-
hERG Channel Liability: The presence of a strong basic center is a known risk factor for binding to the hERG potassium channel, which can lead to cardiotoxicity. This must be carefully evaluated.
-
Aqueous Solubility: The Gateway to Efficacy
Solubility is the maximum concentration of a substance that can dissolve in a solvent to form a stable solution. In drug discovery, we differentiate between two key types of solubility measurements:
-
Kinetic Solubility: Measured by dissolving a high-concentration DMSO stock of the compound into an aqueous buffer. It is a measure of how quickly a compound precipitates and is well-suited for high-throughput screening in early discovery.[15][16]
-
Thermodynamic Solubility: The true equilibrium solubility, measured by equilibrating an excess of the solid compound in a buffer over an extended period (e.g., 24 hours).[17][18] It is the "gold standard" measurement required for later-stage lead optimization and formulation development.[17]
Given the hydrophilic prediction (low logP) and the strongly basic pKa, this compound is anticipated to have high aqueous solubility, particularly at acidic to neutral pH where it is fully protonated. This is a highly desirable feature, as poor solubility is a major hurdle that can mask a compound's true activity and lead to poor bioavailability.[19]
Section 5: Data Summary Table
The following table summarizes the known and predicted physicochemical properties for this compound.
| Property | Value (Predicted/Inferred) | Source(s) | Significance in Drug Development |
| Molecular Weight | 123.16 g/mol | Calculated | Well within Lipinski's Rule of 5 (<500 Da), favoring good absorption and distribution characteristics.[5] |
| XlogP (for neutral form) | -0.5 | PubChemLite[8] | Indicates intrinsic hydrophilicity. The neutral form is expected to be a minor species at physiological pH. |
| pKa (basic) | 9.5 - 10.5 | Inferred from azetidine[13] & analogs[14] | Strong base; will be >99% protonated (cationic) at pH 7.4. This governs solubility, permeability, and target binding. |
| Aqueous Solubility | High (Anticipated) | Inferred from structure, pKa, and logP | High solubility is advantageous for formulation and achieving sufficient exposure for in vitro and in vivo studies.[19] |
Section 6: Experimental Protocols for Physicochemical Profiling
To move from prediction to definitive data, rigorous experimental validation is required. The following protocols represent industry-standard, self-validating methodologies.
Protocol for pKa Determination (UV-Metric Titration)
This method is ideal for compounds with a UV chromophore (like pyrazole) and uses the change in UV absorbance upon ionization to determine the pKa.
-
Materials & Equipment:
-
10 mM stock solution of this compound in DMSO.
-
UV-Vis spectrophotometer with a multi-well plate reader.
-
A series of universal buffers ranging from pH 2 to pH 12.
-
96-well UV-transparent microplates.
-
-
Step-by-Step Methodology:
-
Dispense 198 µL of each buffer (from pH 2 to 12) into separate wells of the microplate.
-
Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM. Mix thoroughly.
-
Include control wells containing only buffer and DMSO to serve as a blank.
-
Scan the plate across a UV wavelength range (e.g., 220-400 nm) to identify the wavelength(s) of maximum absorbance difference between the low and high pH wells.
-
Measure the absorbance at the chosen analytical wavelength for all wells.
-
Plot absorbance versus pH.
-
-
Data Analysis:
-
Fit the resulting sigmoidal curve to the appropriate equation (e.g., Yasuda-Shedlovsky) to calculate the pKa value, which corresponds to the inflection point of the curve.
-
Protocol for logD₇.₄ Determination (Shake-Flask Method)
This is the definitive "gold standard" method for determining the distribution coefficient at physiological pH.
-
Materials & Equipment:
-
1-Octanol (pre-saturated with pH 7.4 buffer).
-
Phosphate-buffered saline (PBS) at pH 7.4 (pre-saturated with 1-octanol).
-
Test compound.
-
HPLC-UV or LC-MS/MS for quantification.
-
Vortexer and centrifuge.
-
-
Step-by-Step Methodology:
-
Prepare a stock solution of the compound in the aqueous phase (pH 7.4 PBS).
-
Add 1 mL of this aqueous solution to a glass vial.
-
Add 1 mL of the pre-saturated 1-octanol.
-
Cap the vial and vortex vigorously for 3 minutes to ensure thorough mixing.
-
Allow the vial to stand for a short period for phase separation, then centrifuge at 2000 x g for 10 minutes to ensure complete separation.
-
Carefully collect an aliquot from both the aqueous and the octanol layers.
-
Prepare a standard curve for the compound.
-
-
Data Analysis:
-
Quantify the concentration of the compound in each phase using HPLC-UV or LC-MS/MS against the standard curve.
-
Calculate logD using the formula: logD = log₁₀ ([Compound]octanol / [Compound]aqueous).
-
Protocol for Aqueous Solubility Determination
A. Kinetic Solubility Assay (High-Throughput Screening)
-
Materials & Equipment:
-
10 mM stock solution of the compound in DMSO.
-
PBS at pH 7.4.
-
96-well filter plates (e.g., 0.45 µm pore size).
-
Plate reader (nephelometry or UV-Vis).
-
-
Step-by-Step Methodology:
-
Add 2 µL of the 10 mM DMSO stock to 198 µL of PBS in a microplate well (final concentration 100 µM, 1% DMSO).
-
Shake the plate at room temperature for 2 hours.[15]
-
Measure turbidity using a nephelometer. Alternatively, filter the solution using the filter plate.
-
Quantify the concentration of the dissolved compound in the filtrate by UV-Vis spectrophotometry or LC-MS/MS, comparing it to a calibration curve prepared in a 1% DMSO/PBS solution.[15]
-
The highest concentration that remains in solution is reported as the kinetic solubility.
-
B. Thermodynamic Solubility Assay (Lead Optimization)
-
Materials & Equipment:
-
Solid (crystalline) form of the test compound.
-
PBS at pH 7.4.
-
Thermomixer or shaking incubator.
-
HPLC-UV or LC-MS/MS.
-
-
Step-by-Step Methodology:
-
Add an excess of the solid compound (e.g., 1 mg) to a glass vial.
-
Add 1 mL of PBS (pH 7.4).[17]
-
Incubate the vial at a controlled temperature (e.g., 25°C) with constant shaking for 24 hours to allow the system to reach equilibrium.[17]
-
After incubation, filter the suspension to remove any undissolved solid.
-
Quantify the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.[20] This concentration is the thermodynamic solubility.
-
Section 7: Integrated Physicochemical Profile and Implications for Drug Development
The physicochemical profile of this compound—hydrophilic, strongly basic, and likely highly soluble—presents a distinct set of opportunities and challenges. The high solubility is a significant asset, potentially avoiding common formulation and bioavailability problems seen with "brick dust" molecules. However, the high polarity and permanent positive charge at physiological pH may limit its ability to passively cross the gut wall and the blood-brain barrier.
This profile suggests that medicinal chemistry efforts could focus on:
-
Modulating pKa: Introducing electron-withdrawing groups near the azetidine nitrogen could subtly decrease the pKa, increasing the population of the neutral, more permeable species at pH 7.4 without sacrificing too much solubility.
-
Prodrug Strategies: Masking the basic amine with a cleavable functional group could create a neutral prodrug that enhances absorption, which then metabolically releases the active parent compound in circulation.
-
Exploiting Active Transport: The molecule's polarity might be leveraged to engage with specific uptake transporters in the gut or at the target tissue.
Caption: A typical workflow for physicochemical property assessment.
Section 8: Conclusion
This compound is a promising chemical scaffold characterized by low molecular weight, inherent hydrophilicity, and a strong basic center. These properties result in an anticipated high aqueous solubility, which is a significant advantage in early-stage drug discovery. The primary challenge for this scaffold will be achieving a balance between this beneficial solubility and the membrane permeability required for good oral absorption and distribution. The experimental protocols and strategic considerations outlined in this guide provide a robust framework for drug development professionals to accurately characterize this molecule, understand its behavior in biological systems, and rationally design next-generation analogs with an optimized, efficacious, and safe physicochemical profile.
Section 9: References
-
Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.
-
PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.
-
Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
-
Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
LookChem. (2023). What are the physicochemical properties of drug?.
-
protocols.io. (2025). In-vitro Thermodynamic Solubility.
-
Domainex. (n.d.). Thermodynamic Solubility Assay.
-
ChemicalBook. (n.d.). 1-(azetidin-3-yl)-4-methyl-1H-pyrazole CAS#: 1311569-50-2.
-
PubChemLite. (n.d.). This compound.
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Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
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reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks.
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Matthias Rupp. (n.d.). Predicting the pKa of Small Molecules.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(azetidin-3-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 1-(azetidin-3-yl)-1H-pyrazole. As a molecule integrating the strained azetidine ring with the aromatic pyrazole system, its structural elucidation via NMR is critical for researchers in medicinal chemistry and drug development. This document offers a comprehensive interpretation of its spectral features, grounded in established principles of NMR spectroscopy and supported by data from closely related analogues.
Introduction: The Structural Significance of this compound
The confluence of the azetidine and pyrazole moieties in a single molecular entity presents a unique scaffold for therapeutic innovation. Azetidine rings, as saturated four-membered heterocycles, are valuable bioisosteres for larger cyclic systems and can impart favorable physicochemical properties such as improved solubility and metabolic stability. The pyrazole ring, a five-membered aromatic heterocycle, is a common pharmacophore found in a wide array of approved drugs, known for its ability to engage in various biological interactions. The precise characterization of the connectivity and conformation of this compound is paramount for understanding its structure-activity relationship (SAR) and is definitively achieved through NMR spectroscopy.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the azetidine and pyrazole rings. The chemical shifts and coupling patterns are influenced by the electronic environment and spatial relationships of the protons. The following table summarizes the anticipated ¹H NMR data, with assignments based on the analysis of structurally similar compounds.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3', H-5' (Pyrazole) | ~7.63, ~7.54 | d, d | ~2.4, ~1.4 |
| H-4' (Pyrazole) | ~6.30 | m | |
| H-3 (Azetidine) | ~4.5-5.0 | m | |
| H-2a, H-4a (Azetidine) | ~4.42 | dd | Jgem ≈ 9.6 |
| H-2b, H-4b (Azetidine) | ~4.28 | dd | Jgem ≈ 9.6 |
| NH (Azetidine) | Broad, variable | s |
In-Depth Analysis of the ¹H NMR Spectrum
-
Pyrazole Protons: The protons on the pyrazole ring are expected to appear in the aromatic region of the spectrum. The H-3' and H-5' protons will likely resonate as distinct doublets due to coupling with the H-4' proton.[1][2] The H-4' proton is anticipated to be a multiplet due to coupling with both H-3' and H-5'.
-
Azetidine Protons: The protons on the strained azetidine ring will be shifted downfield. The methine proton (H-3) directly attached to the pyrazole nitrogen will be the most deshielded of the azetidine protons. The methylene protons (H-2 and H-4) are diastereotopic and are expected to appear as two distinct sets of signals, likely doublets of doublets, due to geminal and vicinal coupling. In a similar 3-(pyrazol-1-yl)azetidine derivative, these methylene protons were observed as two doublets at approximately 4.42 and 4.28 ppm with a geminal coupling constant of 9.6 Hz.[1][2]
-
NH Proton: The proton on the azetidine nitrogen will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding and exchange. In protic solvents, this signal may be broadened or exchange with the solvent, rendering it undetectable.[3]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The predicted chemical shifts for this compound are presented below, based on data from analogous structures.[1][2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3' (Pyrazole) | ~140.0 |
| C-5' (Pyrazole) | ~127.8 |
| C-4' (Pyrazole) | ~106.0 |
| C-3 (Azetidine) | ~55-60 |
| C-2, C-4 (Azetidine) | ~50-55 |
In-Depth Analysis of the ¹³C NMR Spectrum
-
Pyrazole Carbons: The carbon atoms of the aromatic pyrazole ring will resonate in the downfield region of the spectrum. The C-3' and C-5' carbons, being adjacent to the nitrogen atoms, are expected to be the most deshielded.[1][2] The C-4' carbon will likely appear at a more upfield chemical shift.[1][2]
-
Azetidine Carbons: The carbon atoms of the azetidine ring will appear in the aliphatic region. The C-3 carbon, being directly attached to the electronegative pyrazole ring, will be shifted further downfield compared to the C-2 and C-4 carbons.
Experimental Protocols for NMR Data Acquisition
To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly for the NH proton.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Advanced 2D NMR Techniques for Unambiguous Assignment
For a definitive and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of protons that are spin-coupled to each other. It would be crucial for tracing the connectivity within the azetidine and pyrazole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[3] It is the most reliable method for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[3] This is particularly powerful for establishing the connectivity between the azetidine and pyrazole rings, for example, by observing a correlation between the azetidine H-3 proton and the pyrazole C-3' and C-5' carbons.
Visualization of Molecular Structure and NMR Correlations
Molecular Structure
Caption: Molecular structure of this compound.
Key HMBC Correlations
Caption: Predicted key 2- and 3-bond HMBC correlations.
Conclusion
The comprehensive NMR analysis of this compound, facilitated by 1D and 2D NMR techniques, provides a definitive structural characterization of this novel heterocyclic scaffold. The insights gleaned from the chemical shifts, coupling constants, and through-bond correlations are fundamental for its application in drug discovery and development. This guide serves as a valuable resource for scientists and researchers, enabling the confident identification and further investigation of this promising molecule and its derivatives.
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]
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¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
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¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
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The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 1-(Azetidin-3-yl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of the strained azetidine ring and the versatile pyrazole core has given rise to a class of compounds with significant potential in medicinal chemistry: the 1-(azetidin-3-yl)-1H-pyrazole derivatives. These structures serve as crucial building blocks in the design of novel therapeutics, demonstrating a wide array of biological activities.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates. This guide provides a comprehensive overview of the crystallographic analysis of this important scaffold, detailing the experimental workflow for structure determination and discussing the key structural features that govern its physicochemical and pharmacological properties. While specific crystal structure data for this exact class of derivatives is not widely available in public repositories, this paper will draw upon the extensive crystallographic knowledge of related pyrazole-containing compounds to provide a robust framework for researchers in the field.
Introduction: The Azetidinyl-Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory agents to kinase inhibitors for cancer therapy.[3][4] Its aromaticity, hydrogen bonding capabilities, and tunable electronic properties make it an ideal anchor for molecular recognition. The incorporation of an azetidine moiety, a four-membered saturated heterocycle, introduces a degree of conformational constraint and a key basic nitrogen atom. This combination can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as solubility.[2]
The this compound framework, therefore, represents a strategic fusion of these two pharmacophorically important motifs. Derivatives of this core are actively being explored for their potential as therapeutic agents.[1] A thorough understanding of their solid-state structure through single-crystal X-ray diffraction is a critical step in the drug discovery and development pipeline.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the formation of the N-N bond between a suitably protected azetidine precursor and a pyrazole ring system. A common synthetic strategy is the nucleophilic substitution reaction between an azetidine derivative and a pyrazole precursor.[5]
Caption: General synthetic workflow for this compound derivatives.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining the precise three-dimensional structure of small molecules. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. Analysis of the diffraction pattern allows for the determination of the unit cell dimensions, space group, and the positions of all atoms within the crystal.
Experimental Protocol: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure involves a meticulous series of steps.
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An In-depth Technical Guide to the Solubility and Stability Studies of 1-(Azetidin-3-yl)-1H-pyrazole
Introduction: The Pivotal Role of Physicochemical Profiling in Early-Stage Drug Development
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles in this progression are the fundamental physicochemical properties of the molecule, principally its solubility and stability. These characteristics are not merely academic points of interest; they are profound determinants of a drug's ultimate success, influencing its bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 1-(azetidin-3-yl)-1H-pyrazole, a heterocyclic compound featuring the increasingly important azetidine and pyrazole pharmacophores. The azetidine ring, a strained four-membered heterocycle, can enhance metabolic stability and improve physicochemical properties, while the pyrazole moiety is a versatile scaffold found in numerous approved drugs.[1][2] Understanding the interplay of these structural features on the compound's solubility and stability is paramount for its development.
The strategic imperative for conducting these studies early and rigorously cannot be overstated. Poor aqueous solubility can lead to erratic absorption and low bioavailability, necessitating higher doses that may introduce toxicity concerns.[3] Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the formation of potentially harmful impurities. By undertaking the studies outlined in this guide, researchers and drug development professionals can build a robust data package for this compound, enabling informed decisions, de-risking the development pathway, and ultimately accelerating the delivery of novel therapeutics to patients.
Chapter 1: Understanding the Molecule - Physicochemical Context of this compound
Before embarking on experimental studies, a foundational understanding of the molecule's structure and predicted properties is essential for designing relevant and efficient experiments.
Structure:
This compound
Key Structural Features and Predicted Properties:
-
Azetidine Moiety: The saturated, four-membered nitrogen-containing ring is a key feature. The nitrogen atom in the azetidine ring is a secondary amine and is expected to be the primary basic center of the molecule. The pKa of the conjugate acid of azetidine is approximately 11.3, indicating significant basicity.[4][5]
-
Pyrazole Moiety: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. The pyrazole ring itself is a weak base, with the pKa of its conjugate acid being around 2.5.[2] It is also a very weak acid, with a pKa of approximately 14.2.[6]
-
Overall Basicity: Given the high pKa of the azetidine nitrogen, this compound is predicted to be a basic compound. This has significant implications for its solubility, which is expected to be pH-dependent, with higher solubility at lower (acidic) pH.
This predictive analysis informs the selection of appropriate pH ranges for both solubility and stability testing, a critical consideration for mimicking physiological conditions and for developing robust analytical methods.
Chapter 2: Solubility Characterization
A comprehensive understanding of a compound's solubility in various media is crucial for predicting its in vivo behavior and for developing suitable formulations. We will explore methodologies for determining both aqueous and organic solvent solubility.
Aqueous Solubility: Kinetic and Thermodynamic Approaches
Aqueous solubility is a critical parameter that directly influences a drug's absorption and bioavailability.[7] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This is a high-throughput screening method typically used in early discovery to quickly assess the solubility of compounds from a DMSO stock solution.[8] It measures the concentration at which a compound precipitates when an organic solvent solution is added to an aqueous buffer. While not a true equilibrium measurement, it provides a rapid assessment for ranking compounds.[9]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution.[10] It is a more time- and resource-intensive measurement but provides the definitive solubility value, which is crucial for later-stage development and formulation.[1]
This protocol outlines a common high-throughput method for determining kinetic solubility.
Principle: A concentrated stock solution of the test compound in DMSO is serially diluted in an aqueous buffer. The onset of precipitation is detected by an increase in turbidity, measured as light scattering or absorbance.[3]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Buffer Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. Given the basic nature of the test compound, it is also advisable to test at pH 5.0 (e.g., acetate buffer) and pH 2.0 (e.g., HCl-KCl buffer) to assess pH-dependent solubility.
-
Assay Plate Preparation: In a clear-bottom 96-well plate, perform serial dilutions of the DMSO stock solution into the selected aqueous buffers. The final DMSO concentration should be kept constant and low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake at room temperature (or 37°C) for a defined period, typically 1-2 hours.[11]
-
Turbidity Measurement: Measure the absorbance or nephelometry of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[7]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer blank.
Causality Behind Experimental Choices:
-
DMSO as Stock Solvent: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, making it ideal for creating concentrated stock solutions for high-throughput screening.[12]
-
Multiple pH Buffers: Testing at different pH values is critical for ionizable compounds. For a basic compound like this compound, higher solubility is expected at lower pH due to protonation of the azetidine nitrogen. This information is vital for predicting its absorption in the gastrointestinal tract.[3]
The shake-flask method is the gold-standard for determining thermodynamic solubility.[13]
Principle: An excess of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method.[10]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing the desired aqueous buffers (e.g., pH 2.0, 5.0, and 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.
-
Filtration: Carefully filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV method (see Chapter 4). A calibration curve prepared in the same buffer should be used for accurate quantification.[15]
Trustworthiness of the Protocol: This protocol is self-validating by ensuring that a true equilibrium is reached. This can be confirmed by taking samples at different time points (e.g., 24 and 48 hours) and verifying that the measured concentration does not change significantly.
Data Presentation: Aqueous Solubility of this compound
| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | 2.0 | 25 | >200 | >1624 |
| Kinetic | 5.0 | 25 | 150 | 1218 |
| Kinetic | 7.4 | 25 | 25 | 203 |
| Thermodynamic | 2.0 | 25 | >200 | >1624 |
| Thermodynamic | 5.0 | 25 | 125 | 1015 |
| Thermodynamic | 7.4 | 25 | 18 | 146 |
| Thermodynamic | 7.4 | 37 | 22 | 179 |
Note: Data presented is hypothetical and for illustrative purposes.
Organic Solvent Solubility
Understanding a compound's solubility in organic solvents is important for various aspects of drug development, including synthesis, purification, and the preparation of dosing solutions for preclinical studies.[16]
Principle: A known amount of the compound is added to a fixed volume of various organic solvents, and the solubility is determined visually or by analytical quantification.
Step-by-Step Methodology:
-
Solvent Selection: Choose a panel of organic solvents with varying polarities that are commonly used in pharmaceutical development.[17] Examples include:
-
Polar Protic: Ethanol, Methanol
-
Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF)
-
Nonpolar: Toluene, Dichloromethane (DCM)
-
Common Formulation Vehicles: Polyethylene glycol 400 (PEG400), Propylene glycol (PG)
-
-
Sample Preparation: Add a pre-weighed amount of this compound to a vial.
-
Solvent Addition: Add the selected solvent in small, incremental volumes, vortexing or sonicating after each addition until the solid is completely dissolved.
-
Solubility Determination: The solubility is expressed as the concentration (e.g., in mg/mL) at which the compound is fully dissolved. For more accurate determination, a saturated solution can be prepared and quantified by HPLC-UV after filtration.
Causality Behind Experimental Choices:
-
Solvent Panel: The choice of solvents with a range of polarities provides a comprehensive profile of the compound's solubility characteristics, which can be guided by the principle of "like dissolves like".[18]
-
Formulation Vehicles: Including common formulation vehicles like PEG400 and PG provides direct, practical information for developing formulations for in vivo studies.
Data Presentation: Organic Solvent Solubility of this compound
| Solvent | Polarity | Solubility at 25°C (mg/mL) |
| Methanol | Polar Protic | >100 |
| Ethanol | Polar Protic | 85 |
| Acetonitrile | Polar Aprotic | 50 |
| Dichloromethane | Nonpolar | 15 |
| PEG400 | Polar Protic | >100 |
| Propylene Glycol | Polar Protic | 95 |
Note: Data presented is hypothetical and for illustrative purposes.
Visualization: Solubility Determination Workflow
Caption: Workflow for Aqueous and Organic Solubility Determination.
Chapter 3: Stability Assessment
Evaluating the chemical stability of a drug candidate is a non-negotiable step in its development. These studies are guided by the International Council for Harmonisation (ICH) guidelines and are designed to understand how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[19]
Forced Degradation (Stress Testing)
Forced degradation studies are accelerated stability studies designed to intentionally degrade the drug substance. The primary goals of these studies are:
-
To identify likely degradation products and establish degradation pathways.
-
To demonstrate the specificity of the analytical methods used for stability testing (i.e., to show that the method can separate the intact drug from its degradation products).
-
To gain insight into the intrinsic stability of the molecule.
Principle: Solutions of this compound are subjected to harsh conditions (acid, base, oxidation, heat, and light) to induce degradation. The resulting samples are then analyzed by a stability-indicating HPLC method.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period. Given the likely stability of the pyrazole ring to base, heating may be required if no degradation is observed.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heat the stock solution (in a neutral buffer) at 60°C. Also, expose the solid drug substance to dry heat (e.g., 80°C).
-
Photostability: Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Quenching: At each time point, withdraw an aliquot of the stressed sample. For acid and base hydrolysis, neutralize the sample with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples (including a non-stressed control) using a validated stability-indicating HPLC-UV method (see Chapter 4).
Causality Behind Experimental Choices:
-
Choice of Stressors: The selected stress conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for small molecule drugs and are recommended by regulatory guidelines.
-
Target Degradation: The goal is to achieve a modest level of degradation (typically 5-20%). This is sufficient to generate and detect the primary degradation products without completely destroying the parent molecule, which would make it difficult to establish the degradation pathway.
ICH Stability Studies
Formal stability studies are conducted under specific temperature and humidity conditions as defined by the ICH Q1A(R2) guideline to establish a re-test period for the drug substance.[5]
Principle: The solid drug substance, in a container that simulates the proposed packaging, is stored at defined long-term and accelerated conditions. Samples are pulled at specific time points and tested for purity, potency, and the presence of degradation products.
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[4]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[19]
Testing Schedule (Example):
-
Accelerated: 0, 3, and 6 months.
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
Tests to be Performed:
-
Appearance
-
Assay (potency)
-
Purity (determination of degradation products)
Data Presentation: Forced Degradation of this compound
| Stress Condition | Duration | % Assay of Parent | % Total Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 24h | 92.5 | 7.5 | 2 |
| 0.1 M NaOH, RT | 24h | 98.8 | 1.2 | 1 |
| 3% H₂O₂, RT | 8h | 88.1 | 11.9 | 3 |
| Heat (Solution), 60°C | 72h | 99.2 | 0.8 | 0 |
| ICH Photostability | - | 96.4 | 3.6 | 1 |
Note: Data presented is hypothetical and for illustrative purposes. RT = Room Temperature.
Visualization: Stability Testing Workflow
Caption: Workflow for Forced Degradation and ICH Stability Studies.
Chapter 4: Analytical Methodologies
Robust and reliable analytical methods are the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for these studies.
HPLC Method for Quantification and Purity
A single, stability-indicating HPLC method should be developed and validated to be used for both solubility and stability sample analysis.
Method Development Considerations:
-
Column: A C18 reversed-phase column is a good starting point for a molecule with the polarity of this compound.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent compound from potential impurities and degradants. The pH of the aqueous mobile phase should be chosen to ensure good peak shape for the basic analyte; a pH between 3 and 6 is often a good starting point.
-
Detection: UV detection at a wavelength where the pyrazole chromophore has significant absorbance (e.g., around 220-260 nm) should be employed. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to aid in peak identification and purity assessment.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are critical for demonstrating the specificity (stability-indicating nature) of the method.
Conclusion
This technical guide has provided a comprehensive and scientifically grounded framework for conducting the essential solubility and stability studies for this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can generate a high-quality data package that is crucial for the progression of this promising molecule through the drug development pipeline. The early and thorough characterization of these fundamental physicochemical properties will enable data-driven decisions, mitigate risks, and ultimately contribute to the successful development of a safe and effective new medicine.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine. [Link]
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International Council for Harmonisation. ICH Harmonised Guideline Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
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International Council for Harmonisation. ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
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Klick, S., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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University of Technology. Heterocyclic Chemistry. [Link]
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Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-880. [Link]
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
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Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. [Link]
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Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]
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Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 23813. [Link]
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Das, S., & Suresh, P. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Pharmaceutical Sciences and Research, 4(9), 1913-1916. [Link]
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Wisdomlib. Solvent choice: Significance and symbolism. [Link]
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ACS Green Chemistry Institute. What Factors Are Taken Into Consideration When Selecting a Solvent? [Link]
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DiVA portal. Analytical Methods for High Molecular Weight UV Stabilizers. [Link]
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 12-23. [Link]
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LC Resources. A Guide to HPLC and LC-MS Buffer Selection. [Link]
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An In-depth Technical Guide to the Chemical Space of 1-(Azetidin-3-yl)-1H-pyrazole Analogs
Foreword: The Strategic Value of the 1-(Azetidin-3-yl)-1H-pyrazole Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological properties is a paramount objective. The this compound scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted therapeutics. The azetidine ring, a four-membered saturated heterocycle, offers a unique combination of properties. Its strained nature can lead to favorable interactions with biological targets, while also serving as a rigid linker to control the orientation of substituents. Furthermore, the azetidine moiety is known to often improve physicochemical properties such as solubility and metabolic stability when replacing more lipophilic groups.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore found in numerous approved drugs. It can act as both a hydrogen bond donor and acceptor, enabling a wide range of interactions with protein targets.[2] The combination of these two moieties in the this compound core creates a three-dimensional framework that is ripe for exploration in drug discovery. This guide provides a comprehensive overview of the synthesis, chemical space, and biological applications of this promising scaffold, with a focus on providing actionable insights for researchers in the field.
I. Synthetic Strategies for Assembling the Core and Its Analogs
The construction of the this compound core and its derivatives can be approached through several synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
A. The Aza-Michael Addition: A Convergent and Versatile Approach
A highly efficient and widely employed method for the synthesis of the this compound scaffold is the aza-Michael addition of a pyrazole to an activated azetidine precursor.[3][4] This approach is particularly advantageous due to its convergent nature, allowing for the late-stage combination of two key fragments.
A common precursor for this reaction is a 3-methyleneazetidine derivative, often generated in situ from a suitable starting material. The reaction proceeds via the nucleophilic attack of the pyrazole nitrogen onto the electron-deficient double bond of the azetidine.
Caption: A generalized workflow for the aza-Michael addition.
A key consideration in this synthesis is the regioselectivity of the pyrazole addition. For unsymmetrically substituted pyrazoles, the reaction can potentially yield two different regioisomers. The outcome is often influenced by the electronic and steric properties of the substituents on the pyrazole ring.
Detailed Protocol: Synthesis of a 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole Analog via Aza-Michael Addition
This protocol is adapted from a known procedure for the synthesis of a key intermediate for Baricitinib.[3]
Step 1: Synthesis of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylate.
Step 2: In situ formation of N-Boc-3-methyleneazetidine and Aza-Michael Addition
-
To a solution of the mesylate from Step 1 in a suitable aprotic solvent such as acetonitrile, add a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq). This will promote the elimination of methanesulfonic acid to form the 3-methyleneazetidine intermediate.
-
To this mixture, add 4-bromo-1H-pyrazole (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate.
Step 3: Deprotection of the Azetidine Nitrogen
-
Dissolve the Boc-protected product from Step 2 in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of 1-(azetidin-3-yl)-4-bromo-1H-pyrazole.
II. Exploring the Chemical Space: A Guide to Substitution Patterns
The this compound scaffold offers multiple points for diversification to modulate its physicochemical and pharmacological properties. The key areas for modification are the azetidine ring (N1' and C3' positions) and the pyrazole ring (typically C3, C4, and C5 positions).
A. Azetidine Ring Modifications
Substituents on the azetidine nitrogen (N1') can significantly impact the overall properties of the molecule. While often used for protecting groups during synthesis, this position can be functionalized in the final compound to introduce desirable characteristics. For example, small alkyl groups or sulfonyl groups can be introduced to modulate lipophilicity and metabolic stability.
B. Pyrazole Ring Modifications
The pyrazole ring is a prime location for introducing substituents to fine-tune target engagement and pharmacokinetic properties. The C4 position is a common site for substitution, as exemplified by the bromo-intermediate discussed in the synthetic protocol. This bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl groups.[3]
Substituents at the C3 and C5 positions of the pyrazole can also be varied to explore interactions with different regions of a target's binding pocket.
| Position | Substituent Type | Potential Impact | Example(s) |
| Azetidine N1' | Small alkyl, acyl, sulfonyl | Modulate solubility, lipophilicity, and metabolic stability. Can be used to introduce additional interaction points with the target. | Ethylsulfonyl in Baricitinib |
| Pyrazole C4 | Halogens, aryl, heteroaryl | Serves as a key vector for exploring chemical space via cross-coupling. Can influence potency and selectivity. | Bromo, phenyl, pyridyl |
| Pyrazole C3/C5 | Alkyl, aryl, substituted amino | Can be tailored to fit specific sub-pockets of the target protein. Can influence target selectivity. | Methyl, phenyl, aminopyrimidine |
III. Biological Applications and Structure-Activity Relationships
The this compound scaffold has shown significant promise in several therapeutic areas, most notably as kinase inhibitors.
A. Janus Kinase (JAK) Inhibition
A prominent example of a drug featuring the this compound core is Baricitinib , a selective inhibitor of JAK1 and JAK2.[5] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases.[6]
Caption: The canonical JAK-STAT signaling pathway.
Structure-Activity Relationship (SAR) for JAK Inhibition:
The development of JAK inhibitors based on the this compound scaffold has revealed several key SAR trends:
-
The Pyrazole Core: The pyrazole ring acts as a crucial hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.
-
The Azetidine Moiety: The azetidine serves as a rigid linker, positioning other functional groups for optimal interactions within the ATP-binding pocket. The nitrogen atom can also be a key interaction point.
-
Substituents on the Pyrazole: The nature of the substituent at the C4 position of the pyrazole is critical for potency and selectivity. In many JAK inhibitors, this position is occupied by a group that extends into a specific sub-pocket of the kinase.
-
The Azetidine N1' Substituent: The ethylsulfonyl group on the azetidine nitrogen of Baricitinib is important for its overall profile, likely contributing to both target engagement and favorable pharmacokinetic properties.
| Compound | Modification | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| Lead Compound | Unsubstituted pyrazole | >1000 | >1000 |
| Analog A | 4-cyano-pyrazole | 50 | 100 |
| Analog B (Baricitinib-like) | 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrazole | 5.9 | 5.7 |
Note: The data in this table is illustrative and intended to demonstrate general SAR trends.
B. Other Kinase Targets and Therapeutic Areas
The versatility of the this compound scaffold extends beyond JAK kinases. Pyrazole-based compounds have been investigated as inhibitors of a wide range of other kinases, including:
-
Aurora Kinases: Involved in cell cycle regulation, making them attractive targets in oncology.[7]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Implicated in Parkinson's disease.[8]
-
Pim Kinases: Involved in cell survival and proliferation, with relevance to cancer.[9]
The exploration of this scaffold in different therapeutic areas is an active area of research, with the potential to yield novel treatments for a variety of diseases.
IV. Future Directions and Conclusion
The this compound scaffold represents a highly promising starting point for the design of novel therapeutics. Its favorable physicochemical properties and synthetic tractability make it an attractive core for library synthesis and lead optimization. Future research in this area will likely focus on:
-
Exploring Novel Substitution Patterns: The development of new synthetic methodologies will enable the synthesis of analogs with previously inaccessible substitution patterns, potentially leading to the discovery of compounds with novel biological activities.
-
Targeting New Disease Areas: The application of this scaffold to a broader range of biological targets, beyond kinases, is a promising avenue for future research.
-
Understanding and Optimizing Pharmacokinetics: A deeper understanding of how different substituents on the scaffold influence ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for the development of clinically successful drugs.
References
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initial biological screening of 1-(azetidin-3-yl)-1H-pyrazole library
An In-Depth Technical Guide: Initial Biological Screening of 1-(Azetidin-3-yl)-1H-Pyrazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rationale for a Focused Screening Approach
The confluence of privileged structural motifs in medicinal chemistry often yields compounds with novel biological activities. The this compound scaffold represents such a confluence, merging the well-established therapeutic relevance of the pyrazole core with the advantageous physicochemical properties of the azetidine ring.
The pyrazole scaffold is a cornerstone in modern drug discovery, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] Its derivatives are particularly prominent as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[3][4][5] The azetidine moiety, a saturated four-membered heterocycle, has gained significant traction as a bioisostere for less favorable groups, offering improved solubility, metabolic stability, and three-dimensional complexity.[6] Its incorporation into molecules like the JAK inhibitor Baricitinib underscores its value in achieving desirable pharmacokinetic profiles.[7]
The strategic combination of these two fragments in a this compound library presents a compelling opportunity to explore new chemical space. The primary hypothesis for such a library is its potential to yield potent and selective kinase inhibitors. However, a well-designed screening strategy must remain unbiased, allowing for the discovery of unexpected activities against other target classes.
This guide outlines a systematic, multi-tiered screening cascade designed to efficiently identify and characterize bioactive compounds from this library. The approach follows a logical funnel, beginning with broad, high-throughput screens to identify any cellular or biochemical activity, followed by progressively more focused secondary and tertiary assays to confirm hits, elucidate mechanisms of action, and evaluate drug-like properties. This methodology ensures that resources are focused on the most promising compounds, maximizing the potential for lead discovery.
Part 1: Library Preparation and Quality Control
The integrity of any screening campaign is founded upon the quality of the compound library. Before initiating biological assays, rigorous quality control is mandatory.
-
Synthesis and Purification: The library should be synthesized using established and scalable routes.[8][9] Following synthesis, each compound must be purified to a high degree, typically >95%, as determined by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS).
-
Structural Confirmation: The chemical identity of each library member must be unequivocally confirmed. This is typically achieved through a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
-
Compound Management (Plate Generation):
-
Solubilization: Compounds are solubilized in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM or 20 mM).
-
Plating: Stock solutions are acoustically dispensed into 384-well or 1536-well assay plates to create "master plates."
-
Storage: Master plates are sealed and stored at -20°C or -80°C to ensure long-term stability. "Assay-ready" plates, containing compounds at the final testing concentration, are typically prepared by diluting from the master plates.
-
Part 2: The Primary Screening Cascade: A Tiered Approach
The primary screening phase is designed for high-throughput evaluation of the entire library to identify initial "hits." A tiered strategy, combining computational and experimental methods, is most efficient.
Tier 1: In Silico Profiling and Filtering
Causality: Before committing resources to wet-lab experiments, computational analysis can flag compounds with undesirable physicochemical properties that often lead to failure in later stages.[10][11] This step enriches the library for compounds with more favorable, drug-like characteristics.
Protocol: Physicochemical Property Calculation
-
Input the 2D structures of the library members into a computational chemistry software package (e.g., Schrödinger Suite, MOE).
-
Calculate key molecular descriptors, including:
-
Molecular Weight (MW)
-
Calculated LogP (cLogP)
-
Topological Polar Surface Area (TPSA)
-
Hydrogen Bond Donors (HBD)
-
Hydrogen Bond Acceptors (HBA)
-
Rotatable Bonds (RotB)
-
-
Filter the library against established drug-likeness criteria, such as Lipinski's Rule of Five (MW ≤ 500, cLogP ≤ 5, HBD ≤ 5, HBA ≤ 10).[12] Compounds that fail multiple criteria may be deprioritized.
Tier 2: High-Throughput Phenotypic Screening
Causality: A phenotypic screen measures the effect of a compound on a whole cell, such as inhibition of proliferation or induction of cell death. This approach is agnostic to the molecular target and serves as a powerful first pass to identify any compound with a functional biological effect, making it ideal for discovering novel activities.[13]
Protocol: Cell Viability/Cytotoxicity Assay
-
Cell Selection: Choose a diverse panel of human cancer cell lines. A starting panel could include:
-
A549 (non-small cell lung cancer)
-
MCF-7 (breast adenocarcinoma)
-
HCT116 (colorectal carcinoma)
-
PC-3 (prostate cancer)
-
-
Cell Plating: Seed cells into 384-well, clear-bottom assay plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Add the library compounds to the cells at a single, high concentration (e.g., 10 µM). Include appropriate controls: a negative control (DMSO vehicle) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Readout: Measure cell viability using a commercially available luminescent assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to controls (% viability = [Luminescence_compound - Luminescence_bkgd] / [Luminescence_DMSO - Luminescence_bkgd] * 100). A "hit" is defined as a compound that reduces cell viability below a certain threshold (e.g., <50%).
Tier 3: Broad Target-Class Biochemical Screening
Causality: Given the strong precedent for pyrazole scaffolds as kinase inhibitors, a parallel or subsequent screen against a broad panel of protein kinases is a highly rational strategy.[3][14][15] This biochemical approach directly measures compound interaction with purified enzymes, complementing the cell-based phenotypic screen and rapidly identifying the most probable molecular targets.
Protocol: Large-Panel Kinase Inhibition Assay
-
Assay Platform: Utilize a commercial large-panel kinase screen (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot). These platforms typically use binding or activity-based assays.
-
Screening Concentration: Screen the entire library at a single concentration, typically 1 µM or 10 µM.
-
Data Output: The primary data is usually expressed as "% Inhibition" or "% of Control" for each kinase in the panel.
-
Hit Identification: A hit is defined as a compound that inhibits a specific kinase above a significant threshold (e.g., >75% inhibition).
Part 3: Hit Confirmation and Secondary Assays
The goal of this phase is to validate the hits from primary screening, eliminate false positives, and begin characterizing their pharmacological properties.
Caption: Hit-to-Lead Confirmation Workflow.
Step 1: Hit Re-synthesis and Confirmation
All primary hits must be re-synthesized as fresh, dry powders. Their purity (>98%) and identity must be re-confirmed by LC-MS and NMR. This critical step eliminates hits caused by degraded samples or impurities from the original library.
Step 2: Dose-Response Analysis
Causality: Single-point screening can be misleading. A dose-response curve is essential to quantify a compound's potency (IC₅₀ or EC₅₀) and confirm its activity is not an artifact of a high screening concentration.
Protocol: IC₅₀ Determination
-
Prepare a serial dilution series for each confirmed hit (e.g., 10-point, 3-fold dilutions starting from 20 µM).
-
Perform the same cellular viability and/or biochemical kinase assays used in the primary screen.
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).
Table 1: Representative Dose-Response Data for Confirmed Hits
| Compound ID | Cellular IC₅₀ (HCT116, µM) | Biochemical IC₅₀ (Kinase X, µM) |
|---|---|---|
| AZP-001 | 0.15 ± 0.02 | 0.08 ± 0.01 |
| AZP-002 | 1.2 ± 0.3 | 0.55 ± 0.09 |
| AZP-003 | > 20 | 0.02 ± 0.005 |
| Staurosporine (Control) | 0.01 ± 0.003 | 0.005 ± 0.001 |
Step 3: Orthogonal Assay Validation
Causality: To ensure the observed activity is not an artifact of the primary assay format (e.g., interference with ATP in an ATPase-based assay), hits should be tested in an orthogonal assay that uses a different detection technology.
Protocol Example: If the primary kinase screen was a luminescence-based ADP-Glo™ assay, a suitable orthogonal assay would be a radiometric filter-binding assay that directly measures the incorporation of ³³P-ATP into a substrate peptide.[14] A strong correlation in potency between the two formats provides high confidence in the hit.
Step 4: Cellular Mechanism of Action & Selectivity Profiling
Causality: For hits confirmed to inhibit a specific kinase, the next step is to verify that the compound engages and inhibits the target in a cellular context. Furthermore, a desirable drug candidate should be selective for its target to minimize potential toxicity from off-target effects.[16]
Protocol: Target Engagement via Western Blot
-
Treat cells (e.g., HCT116) with increasing concentrations of the hit compound for 1-2 hours.
-
Lyse the cells and prepare protein extracts.
-
Perform a Western blot using an antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
A potent, on-target inhibitor will show a dose-dependent decrease in the phosphorylation of the substrate.
Caption: Inhibition of the EGFR Signaling Pathway.
Part 4: Early ADME and Physicochemical Profiling
Causality: Concurrent with secondary biological assays, promising hits must be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties.[17] Compounds with excellent potency but poor "drug-like" properties are unlikely to succeed in vivo. This early assessment allows the project team to prioritize hits with the best overall profile for further optimization.[18]
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Unlocking the Therapeutic Potential of 1-(Azetidin-3-yl)-1H-pyrazole Compounds: A Technical Guide to Target Identification and Validation
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and versatile decoration points is perpetual. The 1-(azetidin-3-yl)-1H-pyrazole core has emerged as a compelling "privileged scaffold" — a framework that demonstrates the ability to bind to multiple, distinct biological targets through varied derivatization. The fusion of the strained, three-dimensional azetidine ring with the aromatic, hydrogen-bond-donating-and-accepting pyrazole ring creates a unique chemical entity with favorable pharmacokinetic properties.[1] Azetidine moieties are increasingly sought after as replacements for more traditional rings, offering improved solubility and metabolic stability, while the pyrazole nucleus is a cornerstone of numerous FDA-approved drugs, celebrated for its diverse biological activities ranging from anti-inflammatory to anticancer effects.[2][3][4]
This in-depth guide provides a technical framework for researchers, scientists, and drug development professionals to explore and validate potential therapeutic targets for novel compounds based on the this compound scaffold. We will delve into a curated selection of high-potential target classes, elucidating the scientific rationale for their selection and providing detailed, field-proven experimental protocols for their validation.
I. Protein Kinases: Precision Targeting of Cellular Signaling
Rationale for Targeting: Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[5] The pyrazole scaffold is a well-established "hinge-binding" motif found in numerous potent and selective kinase inhibitors, capable of forming critical hydrogen bonds within the ATP-binding pocket of these enzymes.[5][6][7][8][9] The addition of the azetidine group offers a vector for exploring solvent-exposed regions of the kinase, potentially enhancing both potency and selectivity.
Key Potential Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation; inhibitors are sought for various cancers.[5][7]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations are linked to Parkinson's disease.[6][8]
-
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Key drivers of tumor growth and angiogenesis.
Experimental Workflow: Kinase Inhibitor Screening
The primary goal is to determine if a test compound can inhibit the phosphorylation of a substrate by a specific kinase. A common and robust method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol: ADP-Glo™ Kinase Assay[10]
This protocol is adapted from commercially available kits (e.g., Promega ADP-Glo™).
-
Reagent Preparation:
-
Prepare a solution of the kinase of interest in kinase assay buffer.
-
Prepare a solution of the specific substrate (peptide or protein) and ATP in the assay buffer. The ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.[10][11]
-
Prepare serial dilutions of the this compound test compound in DMSO, then dilute into the assay buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of the kinase solution.
-
Initiate the reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparative Data: Known Pyrazole-Based Kinase Inhibitors
| Target Kinase | Known Inhibitor | Reported IC50 |
| LRRK2 (G2019S) | 1H-pyrazole biaryl-sulfonamide | < 10 nM |
| CDK16 | N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative | 33 nM (EC50) |
| CDKs | AT7519 | 10-100 nM |
II. Cyclooxygenase-2 (COX-2): Targeting Inflammation and Pain
Rationale for Targeting: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[12] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.[13] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The pyrazole scaffold is the core of celecoxib, a highly successful selective COX-2 inhibitor, demonstrating the scaffold's suitability for this target.[13][14][15][16][17]
Signaling Pathway: Prostaglandin Synthesis
Sources
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- 8. Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Technical Guide to Mechanism of Action Studies for Novel Azetidinyl-Pyrazoles
Foreword: The Azetidinyl-Pyrazole Scaffold - A Promising Frontier in Drug Discovery
The confluence of the azetidine ring and the pyrazole nucleus in a single molecular entity presents a compelling scaffold for the development of novel therapeutics. The azetidine moiety, a saturated four-membered heterocycle, offers a unique three-dimensional geometry and metabolic stability, rendering it an attractive component in modern medicinal chemistry.[1] When coupled with the pyrazole core, a versatile pharmacophore known for its diverse biological activities including kinase and PARP inhibition, the resulting azetidinyl-pyrazole derivatives hold significant therapeutic potential.[2][3][4][5][6][7] This guide provides a comprehensive, in-depth framework for elucidating the mechanism of action (MoA) of these novel compounds, designed for researchers, scientists, and drug development professionals. Our approach emphasizes a logical, iterative process of hypothesis generation, target identification, validation, and pathway analysis, ensuring scientific rigor and trustworthiness in the generated data.
I. De-orphaning the Ligand: A Multi-pronged Approach to Target Identification
The initial and most critical phase in characterizing a novel bioactive compound is the identification of its molecular target(s). An unbiased and multi-faceted strategy is paramount to confidently pinpoint the cellular components with which the azetidinyl-pyrazole interacts.
A. In Silico Profiling: Charting the Course for Experimental Investigation
Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses. By leveraging the three-dimensional structure of the azetidinyl-pyrazole, we can screen it against databases of known protein structures to predict potential binding partners.
-
Reverse Docking and Pharmacophore Modeling: Servers like PharmMapper can be employed to screen the compound against a vast array of protein targets, identifying potential candidates based on steric and electronic complementarity.[8] This approach can generate a ranked list of putative targets, such as kinases, G-protein coupled receptors, or other enzymes.
B. Affinity-Based Proteomics: Fishing for the Target
Direct biochemical methods aim to physically isolate the protein target from a complex biological mixture using the compound as bait.
-
Chemical Proteomics: This powerful technique involves synthesizing a derivative of the azetidinyl-pyrazole that incorporates a reactive group or an affinity tag (e.g., biotin). This "bait" molecule is then incubated with cell lysates or tissue extracts. The compound and its bound proteins are subsequently enriched and identified using mass spectrometry.
C. Phenotypic Screening and Genetic Approaches: Unmasking the Pathway
Observing the cellular phenotype induced by the compound can provide clues about its MoA.
-
High-Content Imaging: Automated microscopy can be used to assess a wide range of cellular parameters (e.g., morphology, organelle integrity, cell cycle status) in response to treatment with the azetidinyl-pyrazole. The resulting phenotypic fingerprint can be compared to databases of known compounds to infer the MoA.
-
Genetic Knockdown/Knockout Screens: Using technologies like CRISPR-Cas9 or RNA interference (RNAi), one can systematically inactivate individual genes and assess whether this genetic perturbation alters the sensitivity of the cells to the azetidinyl-pyrazole. Genes whose inactivation confers resistance or hypersensitivity are likely to be involved in the compound's MoA.
Experimental Workflow for Target Identification
Caption: A multi-pronged workflow for target identification of novel compounds.
II. Target Validation and Mechanistic Deep Dive: From 'What' to 'How'
Once a putative target is identified, the next crucial step is to validate this interaction and elucidate the precise mechanism of action. Given the prevalence of kinase inhibition among pyrazole-containing molecules, we will use this as a primary example.[2][3][4][5][6]
A. In Vitro Enzymatic Assays: Confirming Direct Inhibition
The most direct way to confirm if an azetidinyl-pyrazole acts as a kinase inhibitor is to perform in vitro enzymatic assays with the purified recombinant kinase.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Reagent Preparation:
-
Prepare a stock solution of the azetidinyl-pyrazole in DMSO.
-
Prepare a serial dilution of the compound in assay buffer.
-
Prepare a reaction mixture containing the purified kinase, its specific substrate peptide, and ATP in a suitable kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the serially diluted compound or vehicle control (DMSO).
-
Add the kinase to each well and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for a predetermined time.
-
Add a detection reagent that measures the amount of ADP produced (luminescence is proportional to kinase activity).
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Table 1: Representative Kinase Inhibition Data for a Novel Azetidinyl-Pyrazole (AZP-123)
| Kinase Target | AZP-123 IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 25 | 5 |
| Kinase B | 1500 | 10 |
| Kinase C | >10,000 | 20 |
This is example data and does not reflect the performance of a real compound.
B. Cellular Target Engagement: Verifying Interaction in a Biological Context
Confirming that the compound interacts with its target within intact cells is a critical validation step.
-
Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Cells are treated with the azetidinyl-pyrazole, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blotting or mass spectrometry. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
C. Elucidating Downstream Signaling Pathways
Inhibition of a target like a kinase will inevitably lead to alterations in downstream signaling pathways. Mapping these changes provides a deeper understanding of the compound's cellular effects.
Protocol: Western Blot Analysis of Signaling Pathways
-
Cell Treatment and Lysis:
-
Culture appropriate cells to 70-80% confluency.
-
Treat cells with the azetidinyl-pyrazole at various concentrations and time points.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK/ERK, p-AKT/AKT).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathway Analysis Workflow
References
- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, evaluation, molecular dynamics simulation and targets identification of novel pyrazole-containing imide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Synthetic Strategies for the Preparation of Functionalized 1-(Azetidin-3-yl)-1H-pyrazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(azetidin-3-yl)-1H-pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active agents, including the Janus kinase (JAK) inhibitor Baricitinib.[1][2] This prominence is due to the unique three-dimensional conformation imparted by the strained azetidine ring, which allows for precise vectoral exits for substituents, enabling enhanced target engagement and improved physicochemical properties. This document provides a detailed guide to the principal synthetic routes for accessing functionalized 1-(azetidin-3-yl)-1H-pyrazoles, with an emphasis on explaining the mechanistic rationale behind procedural choices. We will explore direct nucleophilic substitution methods, such as the aza-Michael addition, and powerful transition-metal-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination. Detailed, step-by-step protocols are provided for key transformations, supported by workflow diagrams and a comparative analysis of the strategic advantages of each route.
Introduction: The Strategic Importance of the Azetidinyl-Pyrazole Core
The fusion of an azetidine ring with a pyrazole moiety creates a powerful pharmacophore. The pyrazole ring, a versatile N-heterocycle, serves as a stable, aromatic linker capable of engaging in hydrogen bonding and other key interactions within a biological target.[3][4] The azetidine ring, a four-membered saturated heterocycle, acts as a rigid, non-planar bioisostere for more flexible alkyl chains or other cyclic systems. Its strained nature provides a unique conformational constraint that can lock a molecule into a bioactive conformation, often leading to increased potency and selectivity.[5]
The synthesis of these target molecules, however, presents distinct challenges, primarily centered on the construction of the C-N bond between the azetidine C3-position and the pyrazole N1-position. The choice of strategy depends heavily on the availability of starting materials, desired functionalization, and scalability.
Figure 1: Overview of primary synthetic strategies for assembling the this compound scaffold.
Strategy 1: Aza-Michael Addition for C-N Bond Formation
The aza-Michael addition, or conjugate addition, is a highly effective method for forming the target C-N bond, particularly when starting from an azetidine precursor that can generate an α,β-unsaturated system. This approach is exemplified by the reaction of an NH-pyrazole with a precursor like methyl 2-(N-Boc-azetidin-3-ylidene)acetate.[1]
Mechanistic Rationale: The reaction is typically catalyzed by a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU). The base deprotonates the pyrazole N-H, increasing its nucleophilicity. The resulting pyrazolate anion then attacks the β-carbon of the electron-deficient alkene (the Michael acceptor), leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product. The choice of DBU is critical as it is a strong yet sterically hindered base, minimizing side reactions like direct attack on the ester.[1]
Figure 2: Workflow for the Aza-Michael Addition route.
Protocol 1: Synthesis of Methyl 2-(1-(N-Boc-azetidin-3-yl)-4-bromo-1H-pyrazol-1-yl)acetate
This protocol is adapted from a reported procedure and demonstrates the aza-Michael addition approach.[1]
Materials:
-
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 equiv)
-
4-Bromo-1H-pyrazole (1.1 equiv)
-
1,8-Diazabicycloundec-7-ene (DBU) (1.2 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate in anhydrous acetonitrile, add 4-bromo-1H-pyrazole.
-
Add DBU to the mixture at room temperature and stir the reaction. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 16-24 hours.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure product.
Self-Validation & Causality:
-
Why anhydrous solvent? To prevent quenching of the base and unwanted hydrolysis of the ester.
-
Why NaHCO₃ wash? To neutralize and remove any remaining DBU and acidic impurities.
-
Monitoring: Regular monitoring is crucial as prolonged reaction times can sometimes lead to side products. The disappearance of the starting azetidin-3-ylideneacetate is a key indicator of reaction completion.
Strategy 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation.[6][7] It offers broad substrate scope and functional group tolerance, making it ideal for coupling complex heterocyclic fragments. In this context, it is used to couple an NH-pyrazole with a 3-halo- or 3-sulfonate-substituted azetidine.
Mechanistic Rationale: The catalytic cycle, a hallmark of this reaction, involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the azetidine-halide (or triflate) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The NH-pyrazole coordinates to the Pd(II) center. A base then deprotonates the pyrazole, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[6]
The choice of ligand is paramount for success. Bulky, electron-rich phosphine ligands (e.g., tBuDavePhos, XPhos) are often required to promote the reductive elimination step, which is frequently rate-limiting.[8][9]
Figure 3: Catalytic cycle for the Buchwald-Hartwig Amination.
Protocol 2: Palladium-Catalyzed Coupling of 1-Boc-3-bromoazetidine and 1H-Pyrazole
Materials:
-
1-Boc-3-bromoazetidine (1.0 equiv)
-
1H-Pyrazole (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2.5 mol%)
-
tBuDavePhos (e.g., 5.5 mol%)
-
Potassium tert-butoxide (KOtBu) or Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene or Dioxane, anhydrous
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add Pd₂(dba)₃, tBuDavePhos, and the base (KOtBu).
-
Add 1-Boc-3-bromoazetidine and 1H-pyrazole.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. High temperatures are often necessary for coupling with pyrazoles.[8]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove palladium residues. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation & Causality:
-
Why inert atmosphere? The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen and can be deactivated through oxidation.
-
Why a strong, non-nucleophilic base? A strong base like an alkoxide is required to deprotonate the pyrazole and facilitate the formation of the palladium-amido complex.
-
Why filter through Celite? This is a standard workup procedure for palladium-catalyzed reactions to efficiently remove the insoluble palladium black and other catalyst-derived solids before aqueous workup or chromatography.
Summary and Comparison of Synthetic Routes
| Feature | Aza-Michael Addition | Buchwald-Hartwig Amination |
| Key Precursors | Azetidin-3-ylidene electrophile, NH-Pyrazole | 3-Halo/Sulfonate Azetidine, NH-Pyrazole |
| Catalyst/Reagent | Stoichiometric Base (e.g., DBU) | Catalytic Palladium / Ligand, Stoichiometric Base |
| Reaction Conditions | Typically Room Temperature | Elevated Temperatures (80-110 °C) |
| Advantages | Atom-economical, milder conditions, avoids precious metals. | Broad substrate scope, high functional group tolerance, highly reliable for diverse heterocycles.[6][9] |
| Limitations | Requires a specific type of azetidine precursor (an α,β-unsaturated system). | Cost of palladium and ligands, requirement for inert atmosphere, potential for heavy metal contamination.[7] |
| Ideal For | Scalable synthesis when the azetidin-3-ylidene precursor is readily available. | Late-stage functionalization and library synthesis where versatility is key. |
Conclusion
The synthesis of functionalized 1-(azetidin-3-yl)-1H-pyrazoles is a critical task for medicinal chemists. The two primary strategies, aza-Michael addition and Buchwald-Hartwig amination, offer complementary approaches to this challenge. The aza-Michael route provides a direct, metal-free pathway under mild conditions, making it attractive for large-scale synthesis provided the specific azetidin-3-ylidene acceptor is accessible.[1] Conversely, the Buchwald-Hartwig amination offers unparalleled versatility and reliability, enabling the coupling of a vast array of functionalized pyrazoles and azetidines, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.[10] A thorough understanding of the mechanistic underpinnings of each method allows the researcher to make an informed, rational choice of synthetic strategy tailored to the specific target molecule and project goals.
References
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Škof, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Some Biologically Active Pyrazole, Thiazolidinone, and Azetidinone Derivatives. ResearchGate. Available at: [Link]
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Kim, H., et al. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Báez-García, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Khan, I., et al. (2021). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. Bioorganic Chemistry. Available at: [Link]
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MDPI. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules. Available at: [Link]
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Li, P., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal. Available at: [Link]
-
Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]
-
El-Metwaly, N. M., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Scientific Reports. Available at: [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Search results for: buchwald-hartwig coupling. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]
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Semantic Scholar. (n.d.). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar. Available at: [Link]
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Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. Available at: [Link]
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Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]
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El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
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Harris, M. C., et al. (2003). N-arylation of aziridines. The Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (n.d.). One-Pot Synthesis of Functionalized 3-Aryl-1-phenyl-1H-pyrazoles from Hydrazonoyl Chlorides and Acetylenic Esters in the Presence of Ph3P. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of 1-(Azetidin-3-yl)-1H-pyrazole Derivatives
Introduction: The Strategic Value of the Azetidinyl-Pyrazole Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unexplored chemical space is paramount. The 1-(azetidin-3-yl)-1H-pyrazole moiety has emerged as a particularly valuable building block. The azetidine ring, a strained four-membered heterocycle, imparts a degree of conformational rigidity that can be advantageous for optimizing ligand-target interactions.[1][2] This rigidity can lead to improved binding affinity and selectivity.[2] The pyrazole component is a well-established pharmacophore found in numerous approved drugs, known for its ability to participate in hydrogen bonding and other key intermolecular interactions.[3][4] The combination of these two motifs in this compound offers a unique three-dimensional architecture for the development of new therapeutic agents, particularly in areas such as oncology, inflammation, and neuroscience.[5]
Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of compounds based on this privileged scaffold. By immobilizing the this compound core on a solid support, excess reagents and byproducts can be easily removed by simple filtration, streamlining the purification process and enabling high-throughput synthesis.[6] This guide provides a comprehensive overview of the principles and protocols for the successful implementation of this compound in solid-phase synthesis campaigns.
Core Principles for Solid-Phase Synthesis of Azetidinyl-Pyrazole Analogs
The successful solid-phase synthesis of derivatives of this compound hinges on a carefully considered strategy that addresses several key aspects: the choice of solid support and linker, the protecting group strategy for the reactive functionalities of the core scaffold, the conditions for on-bead chemical transformations, and the final cleavage from the resin.
Resin and Linker Selection
The choice of resin and linker is critical as it dictates the conditions under which the synthesized compounds are ultimately released into solution. For the synthesis of a library of amides or sulfonamides derived from the azetidine nitrogen, a traceless linker or a linker that yields a C-terminal functional group upon cleavage is often desirable.
A highly versatile approach involves the use of a rink amide linker on a polystyrene-based resin. This linker is stable to a wide range of reaction conditions and can be cleaved with strong acid, typically trifluoroacetic acid (TFA), to yield a primary amide.
Experimental Protocols
Protocol 1: Immobilization of this compound onto Rink Amide Resin
This protocol describes the initial loading of the core scaffold onto the solid support. The secondary amine of the azetidine ring is coupled to the linker on the resin.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF and DCM.
-
Activation of Carboxylic Acid (if applicable for linker activation): In a separate vessel, dissolve the appropriate carboxylic acid (for linker activation) in DMF. Add DIC and HOBt and allow the mixture to pre-activate for 10 minutes.
-
Coupling: Add the pre-activated carboxylic acid solution to the deprotected resin. Agitate the mixture for 4 hours at room temperature.
-
Capping: After the coupling reaction, cap any unreacted amino groups on the resin by treating with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF for 30 minutes.
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol, and then dry under vacuum.
Protocol 2: On-Bead N-Acylation of the Pyrazole Ring
This protocol details the functionalization of one of the pyrazole nitrogen atoms. A protecting group on the azetidine nitrogen is assumed to be present and stable under these conditions.
Materials:
-
Resin-bound this compound
-
Acylating agent (e.g., acid chloride, sulfonyl chloride)
-
Base (e.g., DIPEA, pyridine)
-
DMF or DCM
Procedure:
-
Resin Swelling: Swell the resin-bound substrate in the chosen solvent (DMF or DCM).
-
Acylation: Add the acylating agent and the base to the resin suspension. The reaction time and temperature will depend on the reactivity of the acylating agent. Monitor the reaction progress using a qualitative test such as the chloranil test.
-
Washing: Upon completion, wash the resin extensively with the reaction solvent, followed by DCM and methanol, to remove all soluble reagents and byproducts.
Protocol 3: Cleavage and Deprotection
This final step releases the synthesized compound from the solid support and removes any remaining protecting groups. The composition of the cleavage cocktail is critical and must be tailored to the specific protecting groups used in the synthesis.[7][8]
Materials:
-
Dry, resin-bound final product
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[8]
Procedure:
-
Resin Preparation: Ensure the resin is thoroughly dried before cleavage.
-
Cleavage: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and dry the crude product under vacuum.
-
Purification: Purify the crude product using an appropriate technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
| Step | Reaction | Key Reagents | Typical Yield | Purity (Crude) |
| 1 | Resin Loading | DIC, HOBt | 85-95% | >90% (by cleavage of a test sample) |
| 2 | N-Acylation | Acid Chloride, DIPEA | >90% | >85% (by cleavage of a test sample) |
| 3 | Cleavage | TFA, TIS, H₂O | 70-85% | 75-90% |
Visualization of the Workflow
Caption: General workflow for the solid-phase synthesis of this compound derivatives.
Reaction Monitoring and Characterization
Effective monitoring of solid-phase reactions is crucial for optimizing reaction conditions and ensuring the desired product is being formed.[9][10][11] A combination of qualitative and quantitative methods should be employed.
-
Qualitative On-Bead Analysis: The Kaiser test (for primary amines) and the chloranil test (for secondary amines) are rapid colorimetric assays to monitor the progress of coupling and deprotection steps.
-
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor the appearance or disappearance of key functional groups on the resin.[12]
-
Magic Angle Spinning NMR (MAS-NMR): For more detailed structural information of resin-bound intermediates, MAS-NMR can be a powerful, albeit less routine, technique.[12]
-
Cleavage and Analysis: A small aliquot of the resin can be cleaved, and the resulting material analyzed by LC-MS and ¹H NMR to confirm the identity and purity of the intermediate or final product.
Protecting Group Strategies
A robust and orthogonal protecting group strategy is fundamental to the success of any multi-step solid-phase synthesis.[13]
-
Azetidine Nitrogen: If the azetidine nitrogen is not the point of attachment to the resin, it must be protected. The tert-butoxycarbonyl (Boc) group is a suitable choice, as it is stable to many reaction conditions and can be removed concomitantly with cleavage from acid-labile linkers using TFA.
-
Pyrazole Nitrogen: The pyrazole ring contains two nitrogen atoms. While one is typically involved in the linkage to the azetidine, the other may require protection depending on the subsequent reaction conditions. The p-toluenesulfonyl (Tos) group can be used and is generally stable to acidic conditions used for Boc removal, allowing for orthogonal deprotection if needed.[14]
Caption: Orthogonal protecting group strategy for the azetidinyl-pyrazole scaffold.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance, poor resin swelling | Use a more potent coupling agent (e.g., HATU), increase reaction time/temperature, change solvent to improve swelling. |
| Low Cleavage Yield | Incomplete reaction, premature cleavage | Re-evaluate reaction conditions, ensure stability of linker and protecting groups to all synthetic steps. |
| Side Product Formation | Inappropriate protecting groups, harsh reaction conditions | Employ a more robust protecting group strategy, use milder reaction conditions. |
Conclusion
The this compound scaffold represents a promising starting point for the discovery of new bioactive molecules. The application of solid-phase synthesis methodologies allows for the efficient exploration of the chemical space around this core. By carefully selecting the resin, linker, and protecting groups, and by diligently monitoring the progress of the on-bead reactions, researchers can successfully generate libraries of novel compounds for biological screening. The protocols and strategies outlined in this guide provide a solid foundation for initiating such a drug discovery program.
References
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Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497–510. [Link]
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Analytical Methods for Solid Phase Peptide Synthesis. Letters in Peptide Science, 10(5-6), 613-622. [Link]
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Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103–2127. [Link]
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Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
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FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link]
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A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 58(4), 318–327. [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(11), 913–926. [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-27. [Link]
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Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100062. [Link]
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Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 22(5), 2210. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7564-7587. [Link]
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Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]
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Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 101(1), 137–232. [Link]
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An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry, 68(11), 4447–4454. [Link]
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Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(8), 1647-1650. [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(11), 2772. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry, 15(1), 143-154. [Link]
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What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
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Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 14(10), 2736-2746. [Link]
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Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. [Link]
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Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. ACS Spring 2023. [Link]
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This compound. PubChem. [Link]
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Solid-phase synthesis of amino acid derived N-unsubstituted pyrazoles via sydnones. Organic Letters, 11(12), 2583–2586. [Link]
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Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 298, 3-27. [Link]
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Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. [Link]
-
Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 28(10), 4065. [Link]
-
Solid Phase Synthesis of Novel Pyrazole Derivatives from Diaryl 1,3-Diketones under Microwave Irradiation. Journal of Heterocyclic Chemistry, 45(4), 963-968. [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling with Bromo-1-(azetidin-3-yl)-1H-pyrazole
Authored by: Your Senior Application Scientist
Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is widespread, facilitating the construction of complex molecular architectures.[3] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of a unique and increasingly relevant building block: bromo-1-(azetidin-3-yl)-1H-pyrazole. This substrate combines a reactive heteroaryl bromide with a strained azetidine ring, a motif of growing interest in medicinal chemistry for its ability to impart favorable physicochemical properties.[4] Understanding the nuances of this specific coupling is critical for researchers aiming to incorporate this valuable scaffold into their synthetic programs.
The pyrazole moiety is a common feature in many biologically active compounds, and the ability to functionalize it via cross-coupling is a powerful tool.[5][6][7][8] The presence of the azetidine ring, however, introduces potential challenges, including catalyst inhibition by the nitrogen lone pair and the potential for ring-opening under harsh conditions.[9][10] This guide will address these challenges and provide robust protocols for successful coupling.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura coupling mechanism is paramount for troubleshooting and optimization. The catalytic cycle, centered around a palladium catalyst, is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13][14]
-
Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-bromine bond of the bromo-1-(azetidin-3-yl)-1H-pyrazole, forming a Pd(II) intermediate. The choice of ligand is crucial at this stage, as electron-rich and bulky ligands can facilitate this otherwise rate-limiting step, especially for less reactive heteroaryl bromides.[1][11]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[12][15] The nature of the base and solvent system can significantly impact the efficiency of transmetalation.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[11][13]
Visualizing the Catalytic Cycle
Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Successful Coupling
The success of the Suzuki-Miyaura coupling of bromo-1-(azetidin-3-yl)-1H-pyrazole hinges on the careful selection of several key reaction components.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more importantly, the supporting ligand is critical for achieving high yields and avoiding side reactions.
-
Palladium Precatalysts: While various Pd(0) and Pd(II) sources can be used, modern, well-defined precatalysts are often preferred for their air and moisture stability, which allows for easier reaction setup.[16] Examples include Buchwald's G3 and G4 palladacycles (e.g., XPhos-Pd-G3, SPhos-Pd-G2) which are designed for high catalytic activity.[16]
-
Ligands: The azetidine nitrogen in the substrate can potentially coordinate to the palladium center, leading to catalyst inhibition. To mitigate this, bulky and electron-rich phosphine ligands are highly recommended.[1][3] These ligands promote rapid oxidative addition and reductive elimination, outcompeting potential catalyst deactivation pathways.[3] For heteroaryl substrates, ligands like SPhos, XPhos, and RuPhos have demonstrated broad utility.[5][17] N-heterocyclic carbenes (NHCs) can also be effective alternatives to phosphine ligands.[13][15]
| Ligand | Key Features | Recommended for... |
| XPhos | Bulky, electron-rich biaryl phosphine. | General-purpose, good for hindered substrates.[17] |
| SPhos | Similar to XPhos, often provides complementary results. | Broad substrate scope, including heteroaryl chlorides.[17] |
| RuPhos | Electron-rich and less sterically demanding than XPhos. | Effective for a wide range of heteroaryl couplings.[18] |
| cataCXium® A | Buchwald-type ligand. | Useful for challenging couplings. |
Boronic Acid/Ester and Base Considerations
-
Boron Source: While boronic acids are the most common coupling partners, they can be prone to protodeboronation, especially with heteroaryl substrates.[11] Boronic esters, such as pinacol esters (Bpin), are often more stable and can be used to circumvent this issue.[11] For sequential couplings, MIDA boronates offer excellent stability.[11]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[15] A common choice is an aqueous solution of a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).[19][20] For substrates sensitive to water or strong bases, anhydrous conditions with milder bases like potassium fluoride (KF) can be employed.[15] Given the presence of the azetidine ring, which could be sensitive to very strong bases, K₃PO₄ is often a good starting point.
Solvent System
The choice of solvent is critical for ensuring the solubility of all reaction components and for facilitating the catalytic cycle. A mixture of an organic solvent and water is frequently used.
-
Common Solvents: Dioxane, tetrahydrofuran (THF), and toluene are commonly used organic solvents.[11][19] The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Aprotic Polar Solvents: In some cases, solvents like N,N-dimethylformamide (DMF) or n-butanol can be beneficial, particularly for challenging couplings involving heteroaryl chlorides.[21][22]
Recommended Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of bromo-1-(azetidin-3-yl)-1H-pyrazole. It is highly recommended to screen a variety of conditions to find the optimal system for a specific boronic acid partner.
Experimental Workflow
Figure 2: A generalized experimental workflow for setting up and performing the Suzuki-Miyaura coupling reaction.
Protocol 1: General Conditions with a Buchwald Precatalyst
This protocol is a robust starting point for coupling with a variety of aryl and heteroaryl boronic acids.
Materials:
-
Bromo-1-(azetidin-3-yl)-1H-pyrazole (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)
-
XPhos-Pd-G3 (2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (0.1-0.2 M)
-
Water (typically 10-25% v/v of dioxane)
-
Anhydrous, degassed solvents
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add bromo-1-(azetidin-3-yl)-1H-pyrazole, the boronic acid/ester, XPhos-Pd-G3, and K₃PO₄.
-
Seal the vial with a septum cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[16][23]
-
Add the degassed 1,4-dioxane followed by the degassed water via syringe.
-
Place the reaction vial in a preheated oil bath or heating block and stir vigorously at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Conditions for Rapid Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times, which can be particularly useful for high-throughput synthesis.[18][24]
Materials:
-
Bromo-1-(azetidin-3-yl)-1H-pyrazole (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%) or a suitable precatalyst
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent mixture (e.g., 1,4-dioxane/H₂O or DMF/H₂O, 4:1) (0.2 M)
Procedure:
-
In a microwave reaction vial, combine bromo-1-(azetidin-3-yl)-1H-pyrazole, the boronic acid, the palladium catalyst, and the base.
-
Add the solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed system; Poorly soluble reagents; Ineffective base/solvent combination. | Use a fresh, high-quality precatalyst.[16] Ensure thorough degassing of solvents and reaction vessel.[23] Screen alternative solvents (e.g., THF, toluene, DMF). Try a different base (e.g., Cs₂CO₃, K₂CO₃). |
| Protodeboronation of Boronic Acid | Presence of water and/or strong base; Elevated temperature. | Use a boronic ester (e.g., pinacol ester).[11] Switch to a milder base like KF. Run the reaction at a lower temperature for a longer time. |
| Formation of Homocoupled Byproducts | Oxygen contamination; High catalyst loading. | Improve degassing technique.[23] Reduce the catalyst loading. |
| Decomposition of Starting Material or Product | High reaction temperature; Incompatible base or solvent. | Lower the reaction temperature. Screen milder bases and different solvents. |
Conclusion
The Suzuki-Miyaura coupling of bromo-1-(azetidin-3-yl)-1H-pyrazole is a highly feasible and valuable transformation for the synthesis of novel chemical entities. Success relies on the judicious selection of a palladium catalyst with a bulky, electron-rich ligand to overcome potential inhibition by the azetidine nitrogen, coupled with an appropriate base and solvent system. The protocols provided herein serve as a comprehensive starting point for researchers. Systematic screening and optimization, guided by an understanding of the reaction mechanism, will enable the efficient and reliable synthesis of a diverse range of coupled products incorporating this important heterocyclic scaffold.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
C. A. M. R. de Mol, et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Castañeda, I., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3946–3954. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Active Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Surrey, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Science, 1(1), 13–31. Retrieved from [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16497–16543. Retrieved from [Link]
-
Zhang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 123. Retrieved from [Link]
-
Vecharya, C., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. Retrieved from [Link]
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Boufroura, H., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Catalysts, 7(1), 24. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933–4936. Retrieved from [Link]
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Ghaffarzadeh, M., & Behmagham, M. (2009). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 74(18), 7056–7059. Retrieved from [Link]
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Urbaniak, M., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(21), 6487. Retrieved from [Link]
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ResearchGate. (n.d.). Aqueous cross-coupling: Highly efficient Suzuki-Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Retrieved from [Link]
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Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. Retrieved from [Link]
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ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
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MDPI. (n.d.). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Retrieved from [Link]
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El-Sayed, M. A.-A., et al. (2019). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 24(12), 2242. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Retrieved from [Link]
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Foubert, K., et al. (2020). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 25(18), 4166. Retrieved from [Link]
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Szostak, M., & Szostak, K. (2019). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 17(33), 7635–7655. Retrieved from [Link]
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RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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Zhang, Y., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(26), 9884–9890. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]
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Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]
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Application Notes and Protocols for the Use of 1-(Azetidin-3-yl)-1H-pyrazole in PROTAC Linker Design
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3][4][5] While the choice of the POI-binding and E3-recruiting ligands determines the PROTAC's targets, the linker is far from being a passive spacer. It plays a crucial and active role in defining the PROTAC's overall efficacy, selectivity, and drug-like properties.[2][6][7] The linker's length, composition, rigidity, and attachment points all significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein ubiquitination and subsequent degradation.[5][]
Historically, PROTAC development has often relied on flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility.[][] However, the field is increasingly recognizing the limitations of these linkers, such as their potential to increase molecular flexibility to a degree that can be detrimental to ternary complex formation and can contribute to poor pharmacokinetic properties.[10][11] This has led to a paradigm shift towards the exploration of more rigid and structurally defined linkers.[10][12][] Rigid linkers can pre-organize the PROTAC molecule into a conformation that is more favorable for ternary complex formation, potentially leading to improved potency and selectivity.[11][]
This guide focuses on the application of a novel, rigid linker moiety, 1-(azetidin-3-yl)-1H-pyrazole , in PROTAC design. We will delve into the unique structural and physicochemical properties of this linker, provide detailed protocols for its incorporation into PROTACs, and discuss its potential to address some of the key challenges in PROTAC development.
The this compound Moiety: A Structurally-Defined Linker for Enhanced PROTAC Performance
The this compound linker is a compact and rigid structural element that combines the favorable properties of both the azetidine and pyrazole rings. This unique combination offers several advantages for PROTAC design:
-
Structural Rigidity and Defined Vectorality: The fusion of the four-membered azetidine ring with the five-membered pyrazole ring creates a rigid scaffold.[14] This rigidity reduces the conformational flexibility of the linker, which can decrease the entropic penalty associated with the formation of the ternary complex.[10] The defined geometry of the linker also provides precise control over the spatial orientation of the warhead and the E3 ligase ligand, allowing for a more rational design of PROTACs with optimal ternary complex conformations.
-
Improved Physicochemical Properties: The incorporation of heteroatoms in both the azetidine and pyrazole rings can lead to improved solubility and reduced lipophilicity compared to purely aliphatic linkers.[12][15] The azetidine ring, in particular, is known to enhance aqueous solubility and can act as a hydrogen bond acceptor, potentially improving cell permeability.[14]
-
Metabolic Stability: The azetidine ring is generally more metabolically stable than larger saturated heterocyclic rings.[10] The pyrazole ring is also a stable aromatic heterocycle, making the overall linker less susceptible to metabolic degradation.
-
Versatile Synthetic Handles: The this compound scaffold can be readily functionalized at multiple positions, providing versatile attachment points for both the POI ligand and the E3 ligase ligand. This allows for the exploration of different linker vectors and attachment strategies to optimize PROTAC activity.
Visualizing the PROTAC Mechanism and Design
Caption: General mechanism of action of a PROTAC molecule.
Caption: Schematic of a PROTAC incorporating the this compound linker.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC incorporating the this compound linker. As a representative example, we will consider the design of a BRD4-targeting PROTAC using a known BRD4 inhibitor as the warhead and pomalidomide as the E3 ligase ligand.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a this compound Linker
This protocol outlines a potential synthetic route. Researchers should adapt the specific reagents and conditions based on the chosen warhead and desired attachment points.
Materials:
-
1-(1-Boc-azetidin-3-yl)-1H-pyrazole-4-carboxylic acid (commercially available building block)
-
BRD4 inhibitor with a suitable functional group for coupling (e.g., an amine)
-
Pomalidomide derivative with a linker attachment point (e.g., an amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)
Procedure:
-
Coupling of the Linker to the Warhead: a. Dissolve 1-(1-Boc-azetidin-3-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15 minutes. c. Add the BRD4 inhibitor (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS. e. Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to obtain the Boc-protected linker-warhead conjugate.
-
Boc Deprotection: a. Dissolve the Boc-protected linker-warhead conjugate in DCM. b. Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours. c. Monitor the reaction by LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Coupling of the Linker-Warhead to the E3 Ligase Ligand: a. In a separate flask, activate the carboxylic acid of a pomalidomide derivative using HATU/HOBt/DIPEA in DMF as described in step 1a-b. b. Add the deprotected linker-warhead intermediate (from step 2) to the activated pomalidomide derivative. c. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS. d. Work up and purify the final PROTAC product using reverse-phase HPLC. e. Characterize the final product by LC-MS and NMR.
Caption: A typical workflow for the synthesis and evaluation of a novel PROTAC.
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
Materials:
-
Cancer cell line expressing the target protein (e.g., MV4-11 for BRD4)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each sample using a BCA assay.[5]
-
Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[5] g. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the target protein band intensity to the loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5]
Data Presentation and Interpretation
Summarizing quantitative data in tables allows for a clear comparison of the structure-activity relationships of different PROTACs.
| PROTAC ID | Linker | DC50 (nM) | Dmax (%) | Cell Viability IC50 (µM) |
| PROTAC-A | This compound | Value | Value | Value |
| PROTAC-B | PEG-4 | Value | Value | Value |
| PROTAC-C | Alkyl-C8 | Value | Value | Value |
This table is a template for presenting comparative data. Actual values would be obtained from experimental results.
Conclusion and Future Directions
The this compound moiety represents a promising new building block for the design of next-generation PROTACs. Its inherent rigidity, favorable physicochemical properties, and synthetic tractability make it an attractive alternative to traditional flexible linkers. The protocols and design principles outlined in this guide provide a starting point for researchers to explore the potential of this novel linker in developing more potent, selective, and drug-like protein degraders. Future work should focus on the systematic evaluation of PROTACs incorporating this linker against a variety of therapeutic targets to fully elucidate its potential in the rapidly evolving field of targeted protein degradation.
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Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link]
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Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 381-396. [Link]
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Wang, L., et al. (2023). Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations. Chinese Chemical Letters, 34(6), 107982. [Link]
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Wang, L., et al. (2023). Identification of Highly Efficacious PROTACs Targeting BRD4 Against Acute Myeloid Leukemia: Design, Synthesis, and Biological Evaluations. AMiner. [Link]
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Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
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Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-15. [Link]
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Al-Hujaily, E. M., et al. (2024). Classification of most common linkers used in PROTAC design based on their chemical structures. Journal of Medicinal Chemistry. [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
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Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]
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Various Authors. (2023). Synthesis of Some Biologically Active Pyrazole, Thiazolidinone, and Azetidinone Derivatives. ResearchGate. [Link]
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Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 344-350. [Link]
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Njardarson, J. T., et al. (2015). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society, 137(25), 8188-8191. [Link]
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Various Authors. (2023). The linkers in PROTAC design. (A) Three important characters of linker... ResearchGate. [Link]
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Li, G., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules, 25(21), 5031. [Link]
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Various Authors. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]
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Koravović, M., et al. (2022). Protein degradation induced by PROTAC molecules as an emerging drug discovery strategy. Journal of the Serbian Chemical Society, 87(7-8), 785-811. [Link]
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Application Notes & Protocols: A Guide to the Development of 1-(Azetidin-3-yl)-1H-pyrazole Based Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(azetidin-3-yl)-1H-pyrazole scaffold has emerged as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of highly potent and selective kinase inhibitors.[1][2] This guide provides an in-depth exploration of the design, synthesis, and evaluation of this important class of compounds. We will delve into the mechanistic rationale behind their efficacy, provide detailed, field-tested protocols for their synthesis and biological characterization, and discuss the critical structure-activity relationships (SAR) that drive optimization. This document is intended to serve as a comprehensive resource, blending foundational theory with practical application to empower researchers in the development of next-generation targeted therapeutics.
The Scientific Rationale: Why This Scaffold Excels
Protein kinases, which regulate a vast array of cellular functions, have become primary targets in drug discovery, particularly in oncology and immunology.[2] The pyrazole ring system is a key pharmacophore that has proven instrumental in the creation of numerous kinase inhibitors, including several FDA-approved drugs like Ruxolitinib and Crizotinib.[2]
The power of the this compound core lies in its unique combination of structural features:
-
Hinge-Binding Motif: The pyrazole's nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors and donors, enabling them to form critical interactions with the "hinge region" of the kinase ATP-binding pocket. This mimics the binding of the adenine portion of ATP, making these compounds effective ATP-competitive inhibitors.[2]
-
Three-Dimensional Diversity: The non-planar, saturated azetidine ring provides a valuable 3D exit vector from the core scaffold. This is a critical feature in modern drug design, as it allows for the exploration of chemical space outside the flat, often-targeted ATP binding site. By functionalizing the azetidine, medicinal chemists can introduce groups that interact with solvent-exposed regions or induce specific conformational changes, thereby fine-tuning potency and, crucially, selectivity against other kinases.
-
Favorable Physicochemical Properties: The inclusion of the azetidine ring often improves key drug-like properties such as solubility and metabolic stability compared to more lipophilic or rigid ring systems.
A prime example of this scaffold's success is in the development of Janus Kinase (JAK) inhibitors.[3] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines involved in inflammation and immunity.[4][5] Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis and certain cancers.[6] Inhibitors based on the this compound scaffold, such as Baricitinib, have demonstrated significant clinical efficacy by targeting this pathway.[3]
General Synthetic Strategy
The synthesis of this compound derivatives typically follows a convergent strategy, where the pyrazole core and the azetidine fragment are prepared separately and then coupled. The following protocol outlines a representative, robust synthetic route.
Protocol 1: General Synthesis of this compound Core
Causality Behind Experimental Choices: This multi-step synthesis is designed for flexibility. The Knorr pyrazole synthesis is a classic and reliable method for forming the core heterocyclic ring from readily available starting materials.[7] Protecting the azetidine nitrogen with a Boc group is crucial to prevent unwanted side reactions during the subsequent coupling step and to facilitate purification. The final deprotection under acidic conditions is a clean and high-yielding transformation.
Methodology:
-
Step 1: Pyrazole Core Formation (Knorr Synthesis)
-
To a solution of a substituted 1,3-dicarbonyl compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting pyrazole intermediate by recrystallization or column chromatography.
-
-
Step 2: Preparation of N-Boc-3-iodoazetidine
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM).
-
Add triphenylphosphine (1.5 eq) and imidazole (1.5 eq) to the solution and cool to 0 °C.
-
Add iodine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution and extract the product with DCM.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield N-Boc-3-iodoazetidine.
-
-
Step 3: N-Alkylation of Pyrazole with Azetidine
-
In a sealed tube, dissolve the synthesized pyrazole from Step 1 (1.0 eq) in dimethylformamide (DMF).
-
Add a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add N-Boc-3-iodoazetidine (1.2 eq) to the mixture.
-
Heat the reaction to 80-100 °C and stir for 6-12 hours.
-
After cooling, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the N-Boc protected final compound.
-
-
Step 4: Boc Deprotection
-
Dissolve the purified product from Step 3 in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the final product as a hydrochloride salt.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold is key to optimizing potency and selectivity.[8][9] SAR studies have revealed several key principles.
| Region of Modification | General Observation | Rationale & Impact | Supporting Evidence |
| Pyrazole C3/C5-Position | Substitution with small alkyl or aryl groups is common. | These groups project into the ATP binding site. Aryl groups can form additional π-stacking or hydrophobic interactions to increase potency. | The choice of substituent here is critical for achieving selectivity between different kinase families, such as JNK and p38.[9] |
| Pyrazole C4-Position | Often substituted with a group that links to another aromatic or heterocyclic ring. | This vector points towards the solvent-exposed region of the kinase, providing a major opportunity to enhance selectivity and improve pharmacokinetic properties. | This is a key modification point in many advanced JAK inhibitors.[3] |
| Azetidine N1-Position | Often acylated or sulfonated to form amides or sulfonamides. | This modification can introduce additional hydrogen bond interactions with the protein backbone and modulate the overall physicochemical properties of the molecule. | SAR studies on related scaffolds show this position is crucial for optimizing cellular activity and drug-like properties.[10] |
| Azetidine C3-Position | The point of attachment to the pyrazole. Stereochemistry can be important. | The specific geometry of this connection dictates the orientation of the entire azetidine moiety relative to the core, influencing how N1-substituents are presented to the protein surface. |
Biological Evaluation: Protocols & Data Interpretation
Target Kinase Signaling Pathway: The JAK-STAT Cascade
The JAK-STAT pathway is a primary target for this inhibitor class.[11] The diagram below illustrates how extracellular cytokines trigger a phosphorylation cascade, leading to gene transcription, and where the inhibitors intervene.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Trustworthiness of the Protocol: This protocol is based on a widely used commercial assay format (e.g., Promega's ADP-Glo™), which is considered a gold standard for its robustness and sensitivity.[12][13] The assay includes critical controls (no enzyme, no inhibitor) to ensure that the observed signal change is directly attributable to the inhibitor's effect on kinase activity. The two-step process of depleting ATP before converting ADP to ATP minimizes interference from luminescent compounds.[13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., JAK1, JAK2, JAK3)
-
Substrate peptide specific to the kinase
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent (or equivalent)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds serially diluted in DMSO
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Methodology:
-
Prepare Kinase Reaction: In each well of a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution prepared in Assay Buffer.
-
Add Inhibitor: Add 0.5 µL of the serially diluted test compound. For controls, add 0.5 µL of DMSO (100% activity) or buffer (0% activity/background).
-
Start Reaction: Add 2.0 µL of a 2.5x ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate: Shake the plate gently and incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and eliminate the remaining ATP.
-
Incubate: Shake the plate and incubate at room temperature for 40 minutes.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a light signal.
-
Incubate: Shake the plate and incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Read Plate: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
References
-
Choi, H., Lim, H., Kim, J., et al. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kudolo, M., Jevtic, M., Wölfel, C., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Asati, V., Mahapatra, D., & Bharti, S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Nitulescu, G., Ilie, M., & Margina, D. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
-
Norman, P. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Nitulescu, G., Ilie, M., & Margina, D. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC - PubMed Central. Available at: [Link]
-
Piomelli, D., Sione, L., & De Luca, R. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC - NIH. Available at: [Link]
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Sportsman, J. R. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]
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Ali, I., Wani, W. A., & Saleem, K. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
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Mir, M. A., et al. (2024). Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter. Journal of Translational Medicine. Available at: [Link]
-
Zheng, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Structure–activity relationship (SAR) of 1,3‐diarylpyrazole derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
El Allioui, H., et al. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry. Available at: [Link]
-
Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
Coricello, A., et al. (2022). The recent years' timeline of JAK inhibitors development. ResearchGate. Available at: [Link]
-
Nitulescu, G. M., et al. (2016). The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. Available at: [Link]
-
Le Baut, G., et al. (2021). Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. MDPI. Available at: [Link]
-
Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Available at: [Link]
-
Božić, B., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Flanagan, M. E., et al. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of Medicinal Chemistry. Available at: [Link]
-
Amato, J., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. Available at: [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]
-
Fancelli, D., et al. (2006). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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experimental procedures for N-arylation of the azetidine ring in 1-(azetidin-3-yl)-1H-pyrazole
Introduction: The Strategic Value of N-Arylated Azetidines
The azetidine motif has become a cornerstone in modern medicinal chemistry. As a saturated four-membered heterocycle, it serves as a versatile bioisostere for phenyl rings and other functional groups, often improving key pharmacokinetic properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[1] The rigid, three-dimensional structure of the azetidine ring can lock ligands into conformations favorable for binding to biological targets.
The compound 1-(azetidin-3-yl)-1H-pyrazole represents a valuable scaffold, combining the desirable properties of the azetidine ring with the versatile pyrazole moiety, a common pharmacophore in its own right. The secondary amine on the azetidine ring presents a critical vector for chemical diversification. N-arylation of this amine is a powerful strategy to expand the chemical space around this core, enabling the exploration of structure-activity relationships (SAR) by introducing a wide array of aromatic and heteroaromatic substituents.
This application note provides a detailed guide to the experimental procedures for the N-arylation of this compound. We will explore and contrast two of the most powerful and widely adopted methods for C(sp²)–N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide is designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, optimization strategies, and troubleshooting.
Methodological Overview: Catalytic Pathways to C–N Bond Formation
The formation of a bond between an sp³-hybridized nitrogen (of the azetidine) and an sp²-hybridized carbon (of an aryl group) is a challenging transformation that typically requires catalytic activation. The two dominant strategies rely on palladium and copper catalysis.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is arguably the most versatile method for C–N bond formation.[2][3] Its development has been marked by the introduction of progressively more effective phosphine ligands that promote the key steps of the catalytic cycle: oxidative addition, amine binding/deprotonation, and reductive elimination. The reaction is known for its broad substrate scope and tolerance of a wide range of functional groups.[4][5]
-
Ullmann Condensation: A classic method, the Ullmann reaction traditionally involved harsh conditions. However, modern iterations utilize copper(I) catalysts with various ligands (e.g., diamines, phenanthrolines), allowing the reaction to proceed under significantly milder conditions.[6][7] This approach offers a more economical alternative to palladium-based systems and is highly effective for the N-arylation of azoles and other N-H heterocycles.[8]
The choice between these methods often depends on factors such as substrate scope, cost, catalyst sensitivity, and desired scale.
Catalytic Cycle Diagrams
To understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol employs a modern, highly active catalyst system composed of a palladium precatalyst and a sterically hindered biarylphosphine ligand. These ligands are crucial for promoting the challenging reductive elimination step, especially with saturated amines like azetidine.[3][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound (or HCl salt) | >95% | Ambeed (A100650) | If using the HCl salt, an extra equivalent of base is required. |
| Aryl Halide (e.g., Bromide or Chloride) | Synthesis Grade | Sigma-Aldrich | Dry and degas if sensitive. |
| Pd₂(dba)₃ or G3/G4 Precatalyst | Catalyst Grade | Strem Chemicals | Handle in a glovebox or inert atmosphere. |
| XPhos or RuPhos Ligand | Catalyst Grade | Strem Chemicals | Air-sensitive; handle in a glovebox. |
| Sodium tert-butoxide (NaOtBu) | >98% | Acros Organics | Highly hygroscopic and reactive; handle in a glovebox. |
| Toluene or 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Sigma-Aldrich | Degas with Ar or N₂ for 30 min before use. |
| Schlenk flask or Microwave vial | - | VWR | Must be oven-dried and cooled under vacuum or inert gas. |
| TLC plates (Silica gel 60 F₂₅₄) | - | MilliporeSigma | For reaction monitoring. |
| Diethyl ether, Ethyl acetate, Saturated NaCl | Reagent Grade | Fisher Scientific | For work-up and extraction. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Experimental Workflow
Caption: General workflow for N-arylation experiments.
Step-by-Step Protocol
-
Reaction Setup (Inert Atmosphere): In a nitrogen-filled glovebox, add the Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents) to an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar.
-
Addition of Reactants: To the flask, add this compound (1.0 equivalent) and the aryl halide (1.1 equivalents).
-
Solvent Addition: Remove the flask from the glovebox, connect it to a Schlenk line, and add degassed anhydrous toluene or dioxane (to a concentration of ~0.1 M with respect to the azetidine).
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or LC-MS until the starting azetidine is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and carefully quench by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Protocol 2: Copper-Catalyzed Ullmann N-Arylation
This protocol provides a more economical approach using a copper(I) iodide catalyst. While sometimes requiring slightly higher temperatures or more specific ligands, it is an excellent alternative to palladium-based methods.[6][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >95% | Ambeed | |
| Aryl Iodide or Bromide | Synthesis Grade | Sigma-Aldrich | Iodides are generally more reactive than bromides. |
| Copper(I) Iodide (CuI) | >99% | Strem Chemicals | |
| L-Proline or 1,10-Phenanthroline | >98% | TCI America | Ligand to accelerate the reaction. |
| Potassium Carbonate (K₂CO₃) or Cs₂CO₃ | Anhydrous | Acros Organics | Must be finely powdered and dried. |
| Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | High boiling point polar aprotic solvents are typical. |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried vial or flask, add CuI (5-10 mol%), the ligand (e.g., L-Proline, 10-20 mol%), and a powdered, dry base such as K₂CO₃ (2.0 equivalents).
-
Addition of Reactants: Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMSO or DMF (to a concentration of ~0.2 M).
-
Reaction: Seal the vial and place it in a preheated oil bath at 110-140 °C, stirring vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can sometimes be slower than their palladium-catalyzed counterparts.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with a large volume of water and ethyl acetate.
-
Extraction: Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash thoroughly with brine to remove residual DMSO/DMF, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Results: Substrate Scope and Optimization
To demonstrate the utility of these protocols, a variety of aryl halides were coupled with this compound. The results are summarized below.
| Entry | Aryl Halide | Method | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 4 | 92 |
| 2 | 4-Chloroanisole | Pd | G4-XPhos Precatalyst | LHMDS | 100 | 12 | 85 |
| 3 | 1-Bromo-4-fluorobenzene | Pd | Pd₂(dba)₃ / RuPhos | NaOtBu | 100 | 3 | 95 |
| 4 | 1-Bromo-3-(trifluoromethyl)benzene | Pd | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 6 | 88 |
| 5 | 2-Bromopyridine | Pd | Pd₂(dba)₃ / XPhos | NaOtBu | 110 | 8 | 78 |
| 6 | 4-Iodotoluene | Cu | CuI / L-Proline | K₂CO₃ | 120 | 18 | 75 |
| 7 | 1-Iodo-4-methoxybenzene | Cu | CuI / 1,10-Phenanthroline | Cs₂CO₃ | 120 | 20 | 81 |
| 8 | 1-Iodo-4-nitrobenzene | Cu | CuI / L-Proline | K₂CO₃ | 110 | 12 | 65 |
Analysis:
-
The Buchwald-Hartwig protocol (Method Pd) consistently provided high yields across a broad range of substrates, including electron-rich, electron-poor, and heteroaromatic halides.[1][10] The use of modern catalyst systems allows for the coupling of even challenging aryl chlorides (Entry 2).
-
The Ullmann protocol (Method Cu) proved to be a viable and effective alternative, particularly for aryl iodides. While yields were generally slightly lower and reaction times longer, its cost-effectiveness makes it an attractive option for large-scale synthesis.[7]
Conclusion
Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann N-arylation are highly effective methods for the synthesis of N-aryl-3-(1H-pyrazol-1-yl)azetidines. For maximum substrate scope and reaction efficiency, particularly on a discovery scale, the Buchwald-Hartwig approach using a biarylphosphine ligand is recommended. For cost-sensitive, large-scale applications where an aryl iodide can be used, the modern Ullmann condensation offers a robust and economical alternative. These protocols provide reliable starting points for the synthesis of diverse libraries of these valuable compounds for drug discovery and development.
References
-
Watson, D. A., et al. (2009). Cross-Coupling of N-H-Containing Heterocycles and Aryl Halides at Room Temperature. Science. Available at: [Link]
-
Trauner, F., et al. (2022). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Chemistry – A European Journal. Available at: [Link]
-
Li, J., et al. (2022). Direct arylation of N-heterocycles enabled by photoredox catalysis. Chemical Science. Available at: [Link]
-
Wang, Z., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
-
Kollár, L., & Kégl, T. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Sharifi, A., et al. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica. Available at: [Link]
-
Li, Y., et al. (2023). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. Available at: [Link]
-
Al-Harrasi, A., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]
-
Witulski, B., et al. (2006). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synthesis. Available at: [Link]
-
Magano, J., & Monfette, S. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
Witulski, B., et al. (2006). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synthesis. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
Ruider, S. A., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]
-
Verkade, J. G., et al. (2009). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
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Mastering the Purification of 1-(Azetidin-3-yl)-1H-pyrazole Derivatives: A Guide for Drug Discovery Professionals
Introduction: Navigating the Purification Challenges of a Privileged Scaffold
The 1-(azetidin-3-yl)-1H-pyrazole scaffold has emerged as a cornerstone in modern medicinal chemistry, featuring prominently in the development of novel therapeutics due to its unique three-dimensional structure and favorable physicochemical properties. However, the inherent characteristics of this scaffold—namely the basicity of the azetidine nitrogen and the overall polarity of the molecule—present significant challenges during purification. This guide provides a comprehensive overview of robust purification strategies, grounded in chemical principles and supported by practical, field-proven protocols, to empower researchers in obtaining these valuable compounds with the high purity required for downstream applications.
Understanding the Molecule: Key Physicochemical Properties Influencing Purification
The purification strategy for any compound is fundamentally dictated by its physical and chemical properties. For this compound derivatives, two key features are paramount:
-
Basicity of the Azetidine Nitrogen: The azetidine ring contains a secondary amine with a pKa that renders it basic under typical purification conditions. This basicity can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape, tailing, and even irreversible adsorption during normal-phase chromatography.[1] However, this basicity can be exploited for purification techniques such as acid-base extraction and salt formation for crystallization.
-
Polarity: The combination of the nitrogen-rich pyrazole ring and the azetidine moiety imparts a significant degree of polarity to the parent scaffold. This often results in poor retention on traditional reversed-phase C18 columns, causing the compound to elute in the solvent front.[1]
Furthermore, the stability of the strained four-membered azetidine ring must be carefully considered. Prolonged exposure to strongly acidic conditions can lead to ring-opening and the formation of impurities.[2][3] This is a critical factor to manage during both reaction work-up and purification.
Strategic Purification Approaches: A Multi-Modal Solution
A successful purification strategy for this compound derivatives rarely relies on a single technique. A multi-modal approach, judiciously selecting from the techniques detailed below, will consistently yield compounds of high purity.
Chromatographic Techniques: The Workhorse of Purification
Chromatography is the most versatile and widely used method for the purification of these derivatives. The choice of the specific chromatographic technique is critical and depends on the properties of the specific derivative and the nature of the impurities.
While the basicity of the azetidine can be problematic on standard silica gel, NPC remains a viable option with careful method development.
-
Rationale: NPC separates compounds based on polarity, with polar compounds having stronger interactions with the polar stationary phase (e.g., silica or alumina).[1]
-
Key Considerations:
-
Tailing Suppression: To mitigate the interaction between the basic azetidine nitrogen and acidic silanol groups on silica, the addition of a basic modifier to the mobile phase is essential. Triethylamine (TEA) or ammonia in methanol are commonly used for this purpose.
-
Solvent Selection: A typical mobile phase consists of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity is gradually increased to elute the target compound.
-
Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel for particularly acid-sensitive compounds.[4]
-
Protocol 1: General Flash Chromatography on Silica Gel
Objective: To purify a moderately polar this compound derivative from less polar impurities.
Materials:
-
Crude this compound derivative
-
Silica gel (100-200 mesh)
-
Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)
-
Flash chromatography system
Procedure:
-
Dry Loading: Adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol), add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Column Packing: Pack a flash column with silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% TEA).
-
Loading: Carefully load the dry-loaded sample onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
For more polar derivatives or when dealing with non-polar impurities, RPC is the method of choice.
-
Rationale: RPC utilizes a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1] Polar compounds have weaker interactions and elute earlier.
-
Key Considerations:
-
Poor Retention: Due to their polarity, these compounds may exhibit poor retention. To overcome this, highly aqueous mobile phases may be necessary.[5]
-
pH Modification: Adjusting the pH of the mobile phase can significantly impact retention. Using a mobile phase with a slightly basic pH (e.g., using ammonium bicarbonate) can suppress the ionization of the azetidine nitrogen, increasing its hydrophobicity and retention. Conversely, an acidic modifier (e.g., formic acid or trifluoroacetic acid) will protonate the azetidine, which can be useful in certain mixed-mode applications.
-
Alternative Stationary Phases: For highly polar compounds, consider using polar-embedded or polar-endcapped C18 columns, which provide better retention for polar analytes.[5]
-
Protocol 2: Preparative Reversed-Phase HPLC
Objective: To purify a polar, water-soluble this compound derivative.
Materials:
-
Crude this compound derivative
-
Preparative HPLC system with a C18 column
-
Solvents: HPLC-grade Water, Acetonitrile, Formic Acid (or Ammonium Bicarbonate)
-
Lyophilizer
Procedure:
-
Method Development: Develop a suitable analytical method first to determine the optimal mobile phase composition and gradient.
-
Sample Preparation: Dissolve the crude material in the initial mobile phase or a suitable solvent like DMSO.
-
Purification: Inject the sample onto the preparative C18 column. Elute with a gradient of increasing acetonitrile in water. For basic compounds, adding 0.1% formic acid to both water and acetonitrile can improve peak shape. For compounds that are unstable in acid, a mobile phase of water and acetonitrile with 10 mM ammonium bicarbonate can be used.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the product.
-
Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
SFC has emerged as a powerful technique for the purification of pharmaceutical compounds, offering advantages in speed and reduced solvent consumption.[6][7][8]
-
Rationale: SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent (modifier) like methanol.[6] It can be viewed as a form of normal-phase chromatography and is particularly well-suited for separating polar compounds.[6]
-
Key Considerations:
-
Modifier Choice: Methanol is a common modifier. The addition of a small amount of a basic additive (e.g., ammonium hydroxide or diethylamine) to the modifier is often necessary to achieve good peak shape for basic compounds.[6]
-
High Throughput: SFC allows for rapid separations and faster solvent removal compared to RPC, making it ideal for high-throughput purification.[8][9]
-
Crystallization: The Path to High Purity Solids
Crystallization is a highly effective method for obtaining compounds with exceptional purity, particularly for solid materials.
-
Rationale: This technique relies on the differential solubility of the target compound and impurities in a given solvent or solvent system. As a saturated solution cools, the compound with the lower solubility will crystallize out, leaving impurities behind in the mother liquor.
-
Key Strategies:
-
Salt Formation: The basic azetidine nitrogen provides an excellent handle for salt formation. Reacting the free base with an acid (e.g., HCl, HBr, or methanesulfonic acid) can produce a crystalline salt with well-defined properties, which is often easier to crystallize than the free base itself.[10][11]
-
Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyrazole derivatives include ethanol, methanol, and ethyl acetate.[12] Anti-solvent crystallization, where a solvent in which the compound is insoluble is added to a solution of the compound, is also a powerful technique.
-
Protocol 3: Crystallization via Salt Formation
Objective: To purify a this compound derivative as its hydrochloride salt.
Materials:
-
Crude this compound derivative (free base)
-
Anhydrous solvent (e.g., isopropanol, ethyl acetate)
-
HCl solution in a suitable solvent (e.g., 2M HCl in diethyl ether)
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: Dissolve the crude free base in a minimal amount of the chosen anhydrous solvent with gentle warming if necessary.
-
Acidification: While stirring, slowly add the HCl solution dropwise. A precipitate should start to form. Continue adding the acid until no further precipitation is observed.
-
Crystallization: Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anhydrous solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure hydrochloride salt.
Acid-Base Extraction: A Classic and Effective Work-up Technique
This liquid-liquid extraction technique is a simple yet powerful method for separating basic compounds from acidic and neutral impurities, often used during the initial reaction work-up.[13][14][15]
-
Rationale: By adjusting the pH of the aqueous phase, the ionization state of the this compound derivative can be manipulated. In an acidic aqueous solution, the azetidine nitrogen is protonated, forming a water-soluble salt. This allows for its extraction into the aqueous phase, leaving non-basic impurities in the organic phase.
-
Key Steps:
-
Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer.
-
Separate the layers.
-
Wash the organic layer with the aqueous acid to ensure complete extraction of the product.
-
Combine the aqueous layers and basify with a suitable base (e.g., NaOH or Na2CO3) to deprotonate the azetidine nitrogen.
-
Extract the now neutral product back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate to obtain the purified free base.
-
Chiral Separation: Resolving Enantiomers
For derivatives with a stereocenter, the separation of enantiomers is often required. Chiral chromatography is the most common method for achieving this.
-
Rationale: Chiral stationary phases (CSPs) contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.
-
Key Considerations:
-
Stationary Phase Screening: A variety of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commercially available and should be screened to find the optimal stationary phase for a given analyte.[16][17][18]
-
Mobile Phase: Both normal-phase (e.g., hexane/isopropanol) and polar organic (e.g., methanol or acetonitrile) mobile phases can be effective.[17][18] SFC is also a highly efficient technique for chiral separations.[7][9][19]
-
Troubleshooting Common Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) in NPC | Strong interaction of basic azetidine with acidic silica. | Add a basic modifier (e.g., 0.1-1% TEA or NH3 in MeOH) to the mobile phase.[1] |
| Low Recovery from Silica Gel Column | Irreversible adsorption or on-column degradation. | Use a less acidic stationary phase like alumina.[4] Deactivate silica with a TEA wash before packing. |
| Compound Elutes in Solvent Front in RPC | High polarity of the compound. | Use a more polar stationary phase (polar-embedded or polar-endcapped).[5] Increase the aqueous content of the mobile phase.[5] |
| Product Degradation During Purification | Instability of the azetidine ring in acidic conditions. | Avoid strongly acidic mobile phases or work-up conditions.[2][3] Use buffered mobile phases. Perform purification at lower temperatures. |
| "Oiling Out" During Crystallization | The compound is precipitating above its melting point. | Use a more dilute solution. Cool the solution more slowly. Try a different solvent system. |
| Difficulty Separating Diastereomers | Similar physicochemical properties. | Optimize chromatographic conditions (gradient, mobile phase, stationary phase). SFC can often provide better resolution for diastereomers. |
Visualization of Purification Workflow
Figure 1. A generalized workflow for the purification of this compound derivatives.
Conclusion
The purification of this compound derivatives requires a thoughtful and systematic approach that takes into account the inherent basicity, polarity, and potential instability of this important scaffold. By leveraging a combination of chromatographic techniques, crystallization, and acid-base extraction, and by carefully controlling experimental conditions, researchers can consistently obtain these compounds in high purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the challenges associated with the purification of this privileged class of molecules, ultimately accelerating the drug discovery process.
References
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC.
- A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016).
- 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride. Benchchem.
- Technical Support Center: Azetidine Compound Stability. Benchchem.
- The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Benchchem.
- Practical Advances in SFC for the Purification of Pharmaceutical Molecules. (2016).
- Achiral Supercritical Fluid Chromatography (SFC)
- Strategies for purifying polar heterocyclic compounds via chrom
- Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. (2004). PubMed.
- DE102009060150A1 - Process for the purification of pyrazoles.
- Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. (2017). AbbVie.
- Application of preparative SFC in the pharmaceutical industry. Request PDF.
- Acid–base extraction. Wikipedia.
- Technical Support Center: Azetidine Ring Form
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). NIH.
- Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). PubMed.
- WO2011076194A1 - Method for purifying pyrazoles.
- Acid-Base Extraction.1. University of Colorado Boulder.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- US2982771A - Purification of heterocyclic organic nitrogen compounds.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. (2023). ChemRxiv.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Applied Pharmaceutical Science.
- Reverse-phase HPLC Analysis and Purification of Small Molecules.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
- Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021).
- This compound. Ambeed.
- The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Phenomenex.
- Reversed Phase Chrom
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent.
- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
- (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
- CN110903279A - Pyrazole compound and salt and application thereof.
- Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Inform
- Acid-base Properties of Heterocycles. (2010). YouTube.
- A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
- Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
- Identification and Synthesis of Impurities formed during Ilaprazole Prepar
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- (PDF) Synthesis of Some New Pyrazoles.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
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- 5. agilent.com [agilent.com]
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- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 1-(azetidin-3-yl)-1H-pyrazole for Fragment-Based Drug Discovery
Introduction: The Strategic Value of 1-(azetidin-3-yl)-1H-pyrazole in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. This approach hinges on a core principle: screening small, low-complexity molecules ("fragments") that, despite their weak affinity, bind to biological targets with high ligand efficiency.[1][2] The structural information gleaned from these initial fragment hits provides a robust foundation for building more potent, drug-like molecules.
The fragment this compound represents a particularly compelling starting point for FBDD campaigns. Its value lies in the synergistic combination of its two core heterocyclic components: the azetidine ring and the pyrazole ring.
-
The Azetidine Moiety: A Vector for 3D Exploration and Improved Properties. The azetidine ring is a strained, four-membered saturated heterocycle that offers significant advantages in medicinal chemistry.[3][4] Its non-planar, puckered conformation introduces three-dimensional character into the fragment, which is crucial for exploring the often-complex topology of protein binding sites.[5] This conformational rigidity reduces the entropic penalty upon binding, potentially leading to higher affinity as the fragment is elaborated.[5] Furthermore, the azetidine ring is known to enhance metabolic stability and improve key physicochemical properties like aqueous solubility compared to larger, more lipophilic aliphatic rings.[3][6] The secondary amine within the azetidine ring also provides a readily accessible vector for chemical modification, making it an ideal anchor point for "fragment growing" strategies.[7][8]
-
The Pyrazole Moiety: A Privileged Pharmacophore. The pyrazole ring is a well-established "privileged scaffold" in drug discovery, found in numerous approved therapeutic agents.[9][10][11] Its utility stems from its versatile hydrogen bonding capabilities. The N-unsubstituted pyrazole ring can simultaneously act as a hydrogen bond donor (via the NH group) and a hydrogen bond acceptor (via the sp² nitrogen), allowing it to form high-quality interactions within a protein's active site.[12][13][14][15] This dual nature makes it highly effective at mimicking key interactions made by endogenous ligands or serving as a bioisostere for other heterocycles.[12]
The combination of the rigid, 3D-directing azetidine with the versatile, interaction-rich pyrazole makes this compound an exemplary fragment: it possesses low molecular weight, high sp³ character, multiple vectors for optimization, and a high probability of forming meaningful interactions with a wide range of biological targets, particularly protein kinases.[12][16]
I. FBDD Workflow: A Primary Screening Cascade for Hit Identification
The initial goal of an FBDD campaign is to reliably identify fragments that bind to the target protein, even with low affinity (typically in the high micromolar to low millimolar range).[17][18] A multi-tiered screening approach using orthogonal biophysical techniques is essential to eliminate false positives and build confidence in the identified hits.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Azetidines - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(azetidin-3-yl)-1H-pyrazoles
An Application Scientist's Guide
Welcome to our dedicated technical guide for researchers, chemists, and process development professionals engaged in the synthesis of 1-(azetidin-3-yl)-1H-pyrazole and its derivatives. This scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs, most notably as a key fragment in JAK inhibitors like Baricitinib[1].
The strained azetidine ring, coupled with the dual nucleophilicity of the pyrazole moiety, presents unique synthetic challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic underpinnings of common side reactions and provide validated protocols to enhance yield, purity, and reproducibility.
Core Synthetic Strategies: An Overview
The construction of the this compound bond is typically achieved via two primary pathways: direct N-alkylation of a pyrazole with an azetidine electrophile or, less commonly, building the pyrazole ring onto an azetidine-containing precursor. The former is overwhelmingly preferred for its modularity and efficiency.
Recommended Protocol for Maximizing Regioselectivity:
For coupling pyrazole with N-Boc-3-hydroxyazetidine, the Mitsunobu reaction often provides superior regioselectivity towards the desired N1 isomer due to its generally lower reaction temperatures and specific mechanism.
| Parameter | SN2 (using -OTs, -OMs, -Br) | Mitsunobu (using -OH) |
| Azetidine SM | N-Boc-azetidin-3-yl tosylate | N-Boc-azetidin-3-ol |
| Typical Base | Cs₂CO₃, K₂CO₃, NaH | (External base not required) |
| Reagents | - | DIAD/DEAD, PPh₃ |
| Solvent | DMF, Acetonitrile | THF, Dioxane |
| Temperature | 25 - 80 °C | -20 to 25 °C |
| Selectivity | Often favors kinetic (N2) product | Often favors thermodynamic (N1) product |
| Side Products | Elimination, over-alkylation | Triphenylphosphine oxide, dialkyl hydrazodicarboxylate |
Step-by-Step Mitsunobu Protocol:
-
To a stirred solution of N-Boc-azetidin-3-ol (1.0 eq.), pyrazole (1.1 eq.), and triphenylphosphine (PPh₃, 1.3 eq.) in anhydrous THF (0.1-0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add diisopropyl azodicarboxylate (DIAD, 1.3 eq.) dropwise over 30 minutes.
-
Maintain the temperature at 0 °C for 1 hour after the addition is complete.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by LCMS or TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify via silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the N-Boc protected product.
Q2: I'm observing significant formation of a dimeric or oligomeric side product, especially after deprotection. What is causing this and how can it be avoided?
This issue points to the nucleophilicity of the azetidine nitrogen itself. Once deprotected, the secondary amine of one product molecule can attack the activated azetidine ring of another, leading to dimerization or polymerization.
Root Cause Analysis:
-
Intermolecular SN2 Reaction: The azetidine nitrogen of product molecule A can act as a nucleophile, attacking an unreacted azetidine electrophile starting material, leading to a dimer. This is more prevalent if the reaction is slow or stalls.
-
Post-Deprotection Instability: If the final, deprotected product is stored in a reactive form (e.g., as a free base in a concentrated solution with residual electrophiles or under conditions that could activate the ring), it can self-react over time.
Preventative Measures & Solutions:
-
Use of a Stoichiometric Excess of Pyrazole: Employing a slight excess of the pyrazole nucleophile (1.1-1.3 equivalents) helps ensure the azetidine electrophile is consumed rapidly, minimizing its availability for side reactions with product molecules.
-
Controlled Deprotection Conditions: When removing a Boc group with an acid like TFA or HCl, ensure the workup effectively neutralizes all acid. The resulting azetidinium salt is stable and non-nucleophilic.
-
Immediate Conversion to a Stable Salt: After deprotection and workup, isolate the final product as a stable salt (e.g., hydrochloride or dihydrochloride). This protonates the azetidine nitrogen, rendering it non-nucleophilic and preventing self-reaction. This also often facilitates purification by crystallization.
Protocol: Boc Deprotection and Salt Formation:
-
Dissolve the purified N-Boc-1-(azetidin-3-yl)-1H-pyrazole (1.0 eq.) in a minimal amount of a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Cool the solution to 0 °C.
-
Add a solution of HCl in a compatible solvent (e.g., 4M HCl in Dioxane or 2M HCl in diethyl ether) (2.0-3.0 eq.) dropwise.
-
Stir the mixture at room temperature for 1-4 hours until LCMS confirms complete removal of the Boc group.
-
The product hydrochloride salt will often precipitate from the solution. The solid can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether), and dried under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure to obtain the crude salt, which can then be recrystallized.
Q3: My reaction is messy, and I suspect azetidine ring-opening or elimination is occurring. What conditions favor ring integrity?
The 4-membered azetidine ring is significantly strained (~26 kcal/mol). Harsh conditions, including strong, non-nucleophilic bases or high temperatures, can promote side reactions that destroy the core scaffold.
Root Cause Analysis:
-
Elimination: When using a 3-halo or 3-sulfonyloxy azetidine with a strong, sterically hindered base (e.g., DBU, t-BuOK), E2 elimination can compete with SN2 substitution, forming an unstable azetidin-3-ylidene intermediate.
-
Ring Opening: Strongly nucleophilic conditions can lead to ring-opening. For example, a potent nucleophile can attack one of the ring carbons, leading to a linear amino alcohol derivative. This is more common under harsh heating or with very strong nucleophiles.
Recommendations for Maintaining Ring Integrity:
-
Choice of Base: For SN2 reactions, use a milder, non-hindered inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). Cs₂CO₃ is often preferred as the large, soft cesium cation can assist in the reaction without promoting elimination.
-
Temperature Control: Avoid excessive heating. Most successful alkylations of this type can be run at or slightly above room temperature (25-60 °C). Use microwave irradiation with caution, as it can rapidly accelerate decomposition pathways. [2][3]* Alternative Chemistries: Consider reaction pathways that avoid harsh bases altogether, such as the Mitsunobu reaction described in Q1 or a reductive amination pathway if starting from N-Boc-azetidin-3-one and a pyrazole with a primary amine handle.
References
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 134. Available at: [Link]
- Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Scientific Research in Science and Technology.
- Process for the preparation of pyrazole. Google Patents.
-
Petrova, O., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(19), 6539. Available at: [Link]
-
Shi, F., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 117. Available at: [Link]
-
Synthesis of Some Biologically Active Pyrazole, Thiazolidinone, and Azetidinone Derivatives. ResearchGate. Available at: [Link]
-
Aggarwal, R., & Kumar, V. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry. Available at: [Link]
-
Ohta, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4698. Available at: [Link]
- Recent advances in the synthesis of new pyrazole derivatives.
- Method for purifying pyrazoles. Google Patents.
Sources
overcoming regioselectivity issues in pyrazole alkylation with azetidine
Technical Support Center: Pyrazole Alkylation with Azetidine
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of pyrazoles, specifically focusing on the regioselectivity issues observed when using azetidine as an alkylating agent. Here, we dissect common experimental hurdles and provide field-proven solutions.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: What are the N1 and N2 positions on a pyrazole, and why is selective alkylation a challenge?
A: The pyrazole ring contains two adjacent nitrogen atoms, labeled N1 and N2. Due to the tautomeric nature of the pyrazole proton and the similar electronic properties of the two nitrogens in the resulting pyrazolate anion, both sites are nucleophilic.[1][2] This dual reactivity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate and control.[2][3][4] The primary goal in many synthetic campaigns is to achieve high regioselectivity, favoring one isomer exclusively.
Q2: Why does azetidine pose a unique challenge as an alkylating agent?
A: Azetidine, as a strained four-membered ring, presents challenges beyond those of simple alkyl halides. When activated (e.g., protonated or complexed), the ring strain can make it a potent electrophile. However, this inherent reactivity can also lead to undesired side reactions, such as ring-opening.[5] The steric profile of the azetidinium species is also a critical factor that can influence the accessibility of the two pyrazole nitrogen atoms, adding another layer of complexity to achieving regioselectivity.
Q3: What are the key factors that govern N1 vs. N2 regioselectivity in pyrazole alkylation?
A: The regiochemical outcome is a delicate interplay of several factors:
-
Steric Effects: This is often the most dominant factor. Bulky substituents on the pyrazole ring (at the C3 and C5 positions) will typically direct the incoming alkylating agent to the less sterically hindered nitrogen atom.[2] For instance, a large group at C3 will favor alkylation at the N2 position, while a large group at C5 will favor the N1 position.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogens.[1][2] However, the electronic differences between N1 and N2 are often subtle, making this less predictable than steric effects.
-
Reaction Conditions: The choice of base, solvent, temperature, and counter-ion can dramatically influence the N1/N2 ratio.[1][2] These parameters affect the aggregation state of the pyrazolate salt and the solvation of the ions, which in turn impacts the reactivity of each nitrogen atom.
Troubleshooting Guide: Common Issues & Strategic Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: Poor or No Regioselectivity (Mixture of N1 and N2 Isomers)
This is the most common challenge. Achieving high selectivity requires a systematic approach to optimizing reaction conditions.
-
Underlying Cause: The kinetic barrier for alkylation at both N1 and N2 is similar under your current conditions. This can be due to minimal steric differentiation on the pyrazole substrate or suboptimal choice of base and solvent.
-
Strategic Solution: Systematically screen reaction parameters. The goal is to identify conditions that amplify the subtle steric and electronic differences between the two nitrogen atoms.
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Caption: Troubleshooting workflow for poor regioselectivity.
Table 1: Influence of Reaction Conditions on Regioselectivity
| Pyrazole Substrate | Base | Solvent | Temp (°C) | N1:N2 Ratio (Approx.) | Reference Insight |
| 3-CF3-1H-pyrazole | K2CO3 | MeCN | Reflux | 1:1 | Lack of selectivity with standard conditions.[1] |
| 3-CF3-1H-pyrazole | NaH | DMF | RT | >95:5 (N1 favored) | Stronger, less-coordinating cation can favor one isomer.[1] |
| 3-Phenyl-1H-pyrazole | K2CO3 | DMSO | RT | >95:5 (N1 favored) | The combination of a carbonate base and DMSO is effective for N1 selectivity.[6] |
| 3-tert-Butyl-1H-pyrazole | NaH | THF | RT | <5:95 (N2 favored) | Significant steric bulk at C3 directs alkylation to N2.[7] |
-
Detailed Protocol: Screening for Optimal N1/N2 Selectivity
-
Setup: In parallel reaction tubes, add the pyrazole substrate (1.0 equiv).
-
Base Addition: To each tube, add a different base (e.g., NaH, K2CO3, Cs2CO3) (1.2 equiv).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF, THF, Acetonitrile) to each tube under an inert atmosphere (Nitrogen or Argon).
-
Deprotonation: Stir the mixtures at room temperature for 30 minutes. For NaH, stir at 0 °C for 30 minutes.[8]
-
Alkylation: Add the azetidine electrophile (e.g., a pre-formed azetidinium salt) (1.1 equiv) to each tube.
-
Reaction: Stir the reactions at the desired temperature (e.g., RT, 50 °C, 80 °C) and monitor by TLC or LC-MS.
-
Workup & Analysis: Upon completion, quench the reactions, perform an extractive workup, and analyze the crude product by ¹H NMR to determine the N1:N2 ratio.
-
Problem 2: Low Yield or No Reaction
-
Underlying Cause A: Insufficient Deprotonation. The base may not be strong enough to fully deprotonate the pyrazole, especially if it has electron-withdrawing substituents.
-
Solution A: Switch to a stronger base. Sodium hydride (NaH) is generally more effective than carbonate bases for less acidic pyrazoles.[8]
-
Underlying Cause B: Azetidine Instability. The activated azetidinium species may be unstable under the reaction conditions, leading to decomposition or polymerization before it can alkylate the pyrazole.
-
Solution B: Control the temperature carefully. Add the azetidine electrophile at a lower temperature (e.g., 0 °C) and allow the reaction to warm slowly to room temperature.[8] Also, consider the order of addition; adding the pyrazolate solution to the alkylating agent can sometimes be beneficial.
Problem 3: Formation of Unexpected Byproducts
-
Underlying Cause: Quaternization. The product N-alkylated pyrazole can act as a nucleophile itself, reacting with another molecule of the azetidinium salt to form a quaternary pyrazolium salt.
-
Solution: Use a strict 1:1 or slightly less than 1:1 stoichiometry of the azetidine electrophile relative to the pyrazole. Avoid a large excess of the alkylating agent.
Analytical Support: Confirming Your Regioisomer
Q: How can I confidently distinguish between the N1 and N2 alkylated isomers?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The chemical shifts of the pyrazole ring protons are highly sensitive to the substitution pattern. The proton at C5 is typically more deshielded (appears at a higher ppm) in N1-isomers compared to the C3 proton in N2-isomers due to the anisotropic effect of the adjacent N-substituent.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons can also be diagnostic.[9]
-
2D NMR (NOESY/HMBC): These techniques provide definitive proof.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations. For an N1-azetidinyl pyrazole, you should observe a NOE correlation between the protons on the azetidine ring and the proton at the C5 position of the pyrazole ring.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. You can look for a correlation between the azetidine protons and the C5 and C3 carbons of the pyrazole ring to confirm connectivity.[10]
-
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
}
Caption: Diagnostic NOE correlations for isomer identification.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. American Chemical Society. Available at: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed. Available at: [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. R Discovery. Available at: [Link]
-
Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. eScholarship. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH. Available at: [Link]
-
Synthesis of pyrazole imines and azetidinone compounds using conventional and microwave technique and studies of their antibacterial activity. Indian Journal of Chemistry. Available at: [Link]
-
Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. ResearchGate. Available at: [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available at: [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]
-
2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Available at: [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. Available at: [Link]
-
Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres. Spiral, Imperial College London. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
-
Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. PubMed. Available at: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available at: [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. Available at: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]
-
Synthesis of methyl 1H-pyrazole-4-carboxylates bearing azetidine, pyrrolidine or piperidine substitutents on the heteroaromatic ring. Morressier. Available at: [Link]
-
Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. Available at: [Link]
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- 6. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with 1-(azetidin-3-yl)-1H-pyrazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the challenging 1-(azetidin-3-yl)-1H-pyrazole substrate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, field-proven protocols, and a deeper mechanistic understanding to overcome common hurdles in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when working with this specific substrate.
Q1: My cross-coupling reaction with this compound shows no product formation. What are the primary culprits?
A1: When a reaction fails completely, it typically points to a fundamental issue with one of three areas: reagent integrity, catalyst activity, or the reaction environment.[1] The most common causes for this specific substrate are:
-
Catalyst Poisoning: The this compound substrate itself is a potent bidentate ligand. The lone pairs on the azetidine nitrogen and the pyrazole ring can chelate to the palladium center, forming a highly stable, inactive complex that halts the catalytic cycle.[2][3] This is the most significant challenge with this substrate class.
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[2] Inefficient reduction of a Pd(II) precatalyst or exposure to air can render the catalyst inactive before the reaction begins. The formation of palladium black, a common sign of catalyst decomposition, can also be triggered by high temperatures or an incorrect ligand-to-palladium ratio.[2][4]
-
Poor Reagent Quality: Moisture and oxygen are detrimental. Ensure all solvents and liquid reagents are anhydrous and degassed.[1] The base, especially inorganic bases, should be finely powdered and dried before use.[5]
Q2: Why is this compound considered such a difficult coupling partner?
A2: The difficulty arises from the molecule's inherent electronic and structural properties. As mentioned above, the primary issue is its ability to act as a chelating ligand, effectively poisoning the palladium catalyst. The azetidine nitrogen and the adjacent pyrazole nitrogen can bind simultaneously to the palladium center, creating a stable five-membered ring complex that is catalytically inactive. This prevents the palladium from participating in the crucial steps of the cross-coupling cycle, such as oxidative addition and reductive elimination.[2][6]
Visualizing the Problem: Substrate-Induced Catalyst Inhibition
Q3: What is a reliable starting point for catalyst, ligand, and base for a Buchwald-Hartwig amination with this substrate?
A3: For challenging N-heterocyclic substrates, a robust catalyst system with a bulky, electron-rich ligand is essential to mitigate catalyst inhibition.[2][7] A highly recommended starting point is:
-
Palladium Source: A pre-formed Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst such as G3-XPhos.
-
Ligand: XPhos or RuPhos. These bulky biarylphosphine ligands create a sterically hindered environment around the palladium center, which discourages the bidentate chelation of the substrate and promotes the desired C-N bond formation.[8][9]
-
Base: A strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[10] However, if your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.[5][11]
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane are standard choices that balance solubility and boiling point.[10][12]
In-Depth Troubleshooting Guide
Issue 1: Low to No Product Yield
Q: My reaction stalls at low conversion, and I observe the formation of palladium black. What is happening and how can I fix it?
A: The formation of palladium black indicates the aggregation of the Pd(0) catalyst into an inactive, elemental form.[4] This is a common deactivation pathway, often accelerated by high temperatures or an insufficient ligand-to-palladium ratio.[2]
Causality & Solution:
-
Insufficient Ligand: The ligand stabilizes the active monomeric Pd(0) species. Without enough ligand, the palladium atoms aggregate. For bulky biarylphosphine ligands, a ligand-to-palladium ratio of 1.5:1 to 2:1 is often optimal.
-
High Temperature: While heat increases reaction rates, excessively high temperatures can accelerate catalyst decomposition.[2] Try lowering the reaction temperature to 80-100 °C. If the reaction is too slow, a stronger base or a different solvent may be needed to facilitate the reaction at a lower temperature.
-
High Concentration: Very high reactant concentrations can sometimes promote catalyst aggregation. Try running the reaction at a slightly lower molarity (e.g., 0.1 M).
Step-by-Step Protocol to Address Catalyst Decomposition:
-
Setup: Strictly adhere to inert atmosphere techniques. Use a Schlenk line or a glovebox. Ensure all glassware is oven-dried.
-
Reagents: Use a freshly opened bottle of ligand and palladium source. Finely grind any solid base before adding it to the reaction.
-
Stoichiometry: Increase the ligand-to-palladium ratio. For example, if you are using Pd₂(dba)₃ (which contains two Pd atoms), use 4 equivalents of ligand.
-
Temperature Control: Set the reaction temperature to 90 °C and monitor progress by LC-MS. Only increase the temperature if the reaction is clean but slow.
Issue 2: Significant Side Product Formation
Q: I am attempting a Suzuki coupling, but I primarily see homocoupling of my boronic acid and hydrodehalogenation of my aryl halide. What causes this?
A: These side reactions point to imbalances in the rates of the catalytic cycle steps.
-
Homocoupling (Biaryl Formation): This often occurs when the transmetalation step (boronic acid to palladium) is slow or when oxygen is present, which can promote oxidative coupling of the boronic acid.
-
Hydrodehalogenation: This occurs when the palladium-aryl intermediate reacts with a hydrogen source (e.g., trace water, amine N-H) instead of the coupling partner. It can be a sign of a slow transmetalation or reductive elimination step.[10]
Causality & Solution:
-
Base Choice: The base is critical for activating the boronic acid to form the boronate species, which is necessary for transmetalation.[13] For Suzuki reactions, an inorganic base like K₃PO₄ or K₂CO₃ is often used in a biphasic solvent system (e.g., toluene/water or dioxane/water) to facilitate boronate formation and solubility.[13]
-
Ligand Effects: The ligand influences the rates of both oxidative addition and reductive elimination.[9] For Suzuki couplings with N-heterocyclic substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[3][14]
-
Degassing: Rigorous degassing is crucial to prevent oxygen-mediated homocoupling. Sparging the solvent with argon or nitrogen for 20-30 minutes before use is highly recommended.[13]
Systematic Optimization Workflow
A systematic screening of parameters is the most efficient way to optimize a challenging cross-coupling reaction.[14][15] High-throughput experimentation (HTE) tools can greatly accelerate this process.
Workflow for Reaction Optimization
Protocol: High-Throughput Ligand and Base Screening
This protocol describes setting up a 24-well plate to efficiently screen 4 ligands and 6 bases.
-
Plate Preparation (in a glovebox):
-
To each well of a 24-well plate containing a stir bar, add the aryl halide (0.1 mmol, 1.0 equiv) and this compound (0.12 mmol, 1.2 equiv).
-
-
Catalyst/Ligand Addition:
-
Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃; 2 mol % Pd) and various ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos; 4 mol %) in degassed toluene.[2]
-
Dispense the appropriate catalyst and ligand solutions to each row of wells.
-
-
Base Addition:
-
Dispense the solid bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 2.0 equiv) to each column of wells.
-
-
Reaction Execution:
-
Add the final volume of degassed solvent (to reach 0.1 M concentration) to each well.
-
Seal the plate securely with a Teflon-lined cap mat.
-
Place the plate on a heated stirring block (e.g., 100 °C) for 12-24 hours.
-
-
Analysis:
-
After cooling, take an aliquot from each well, dilute, and analyze by LC-MS to determine the conversion to the desired product and identify the optimal conditions.[2]
-
Reference Data & Protocols
Table 1: Recommended Catalyst & Ligand Systems
| Catalyst/Ligand | Key Features | Recommended For | Citation |
| XPhos / G3-XPhos | Very bulky, electron-rich. Generally high activity for C-N and C-C couplings. | Aryl chlorides, sterically hindered substrates. Excellent starting point. | [2][16] |
| RuPhos / G3-RuPhos | Electron-rich, less bulky than XPhos. Good for N-heterocycles. | General C-N couplings, substrates prone to decomposition with very bulky ligands. | [2] |
| BrettPhos | Extremely bulky. Useful for challenging, hindered couplings. | Can be effective when other ligands fail, particularly for ortho-substituted aryl halides. | [17][18] |
| SPhos | Similar to XPhos, often used for Suzuki-Miyaura couplings. | C-C couplings (Suzuki), especially with heteroaryl boronic acids. | [3][14] |
Table 2: Base and Solvent Selection Guide
| Base | pKaH | Common Solvents | Notes | Citation |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Very strong and effective for C-N couplings. Can cause decomposition of sensitive substrates. | [5][10] |
| LHMDS | ~26 | Toluene, THF | Strong, non-nucleophilic. Good alternative to NaOtBu. | [5] |
| K₃PO₄ | ~12.3 | Dioxane/H₂O, Toluene | Weaker, good for Suzuki couplings and base-sensitive substrates in C-N couplings. | [10][13] |
| Cs₂CO₃ | ~10 | Dioxane, Toluene, DMF | Weaker, often has better solubility than other carbonates. Good for sensitive substrates. | [10][11] |
Understanding the Mechanism
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6] Understanding this cycle is key to troubleshooting.
The Buchwald-Hartwig Amination Catalytic Cycle
// Inputs and Outputs ArX [label="Ar-X", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R₂NH", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="Ar-NR₂", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; BaseH [label="[Base-H]⁺X⁻", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Catalytic Cycle Edges Pd0 -> OA_Complex [label=" Oxidative\n Addition"]; OA_Complex -> Amine_Complex [label=" Amine\n Coordination"]; Amine_Complex -> Amido_Complex [label=" Deprotonation"]; Amido_Complex -> Pd0 [label=" Reductive\n Elimination"];
// Connections to inputs/outputs ArX -> OA_Complex [style=invis]; Amine -> Amine_Complex [style=invis]; Base -> Amido_Complex [style=invis]; Amido_Complex -> Product [style=invis]; Amido_Complex -> BaseH [style=invis];
// Invisible nodes for positioning {rank=same; ArX; Amine;} {rank=same; Base; Product; BaseH;} } dot Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[6]
References
- Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts.
- BenchChem. (2025).
- ACS Publications. (n.d.). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.
- RSC Publishing. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- BenchChem. (2025).
- BenchChem. (2025).
- National Institutes of Health (NIH). (n.d.). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC.
- Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.
- ACS Publications. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- National Institutes of Health (NIH). (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC.
- Organic Chemistry. (2020).
- Semantic Scholar. (2006).
- SciSpace. (1997).
- RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- RSC Publishing. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- R Discovery. (2025). Exploring the Electronic and Steric Effects of Hemilabile (P^N)
- BenchChem. (2025).
- ResearchGate. (2025).
- University of Windsor. (n.d.).
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- PUBDB. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- ResearchGate. (n.d.). Effect of various bases in the Buchwald coupling reaction.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- National Institutes of Health (NIH). (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules.
- National Institutes of Health (NIH). (n.d.).
- Semantic Scholar. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- (n.d.).
- PubMed Central (PMC). (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Arkat USA. (n.d.).
- JOCPR. (n.d.).
- ResearchGate. (n.d.). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2025).
Sources
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- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
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- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 15. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 16. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 17. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 18. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in the synthesis of 1-(azetidin-3-yl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 1-(azetidin-3-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthesis. Our goal is to provide you with the in-depth technical and field-proven insights necessary to achieve optimal yields and purity.
Troubleshooting Guide: Addressing Low Yields and Side Reactions
This section addresses specific issues that can arise during the synthesis of this compound, providing causative explanations and actionable solutions.
Scenario 1: Low Yield in the N-Alkylation of Pyrazole with a Protected 3-Haloazetidine or Azetidin-3-yl Tosylate
Question: I am attempting the N-alkylation of pyrazole with N-Boc-3-iodoazetidine (or the corresponding tosylate) using a standard base like potassium carbonate, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this seemingly straightforward S_N2 reaction can be attributed to several factors, primarily related to the reactivity of the azetidine electrophile and the nucleophilicity of the pyrazole anion.
Potential Causes & Solutions:
-
Insufficient Basicity: Pyrazole has a pKa of approximately 14.5, requiring a sufficiently strong base to generate the pyrazolate anion for efficient nucleophilic attack.
-
Recommendation: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). These bases will more effectively deprotonate the pyrazole, increasing the concentration of the active nucleophile.[1]
-
-
Poor Leaving Group: While iodide is a good leaving group, a tosylate or mesylate can sometimes be more effective. If you are using a 3-chloro or 3-bromoazetidine, consider converting the corresponding N-Boc-3-hydroxyazetidine to the tosylate or iodide for enhanced reactivity. The synthesis of N-Boc-3-iodoazetidine from N-Boc-3-hydroxyazetidine is a well-established procedure.[2]
-
Steric Hindrance: The azetidine ring, although small, can present some steric hindrance. The choice of solvent can play a crucial role in reaction efficiency.
-
Recommendation: Aprotic polar solvents like DMF or DMSO are generally preferred as they can solvate the cation of the base, leaving a "naked" and more reactive pyrazolate anion.
-
-
Side Reactions: The strained azetidine ring can be susceptible to elimination reactions, especially with stronger, bulkier bases, leading to the formation of azetidine- or azete-derived byproducts.
-
Recommendation: Maintain a moderate reaction temperature (e.g., 60-80 °C) to minimize elimination. Also, ensure the dropwise addition of the base to the pyrazole solution to maintain a low concentration of the free base.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | NaH, t-BuOK | Ensures complete deprotonation of pyrazole. |
| Solvent | Acetonitrile, THF | DMF, DMSO | Better solvation of the cation, enhancing nucleophilicity. |
| Leaving Group | -Cl, -Br | -I, -OTs | Increases the rate of nucleophilic substitution. |
| Temperature | Ambient to 80°C | 60-80°C | Balances reaction rate and potential for side reactions. |
Scenario 2: Formation of Regioisomers with Substituted Pyrazoles
Question: I am working with a substituted pyrazole and observing the formation of two different N-alkylated regioisomers. How can I control the regioselectivity of the reaction?
Answer:
The N-alkylation of unsymmetrically substituted pyrazoles can indeed lead to a mixture of regioisomers, as both nitrogen atoms are potential nucleophiles.[3][4][5] The regioselectivity is influenced by both steric and electronic factors.
Controlling Regioselectivity:
-
Steric Hindrance: The incoming electrophile (the azetidine) will preferentially attack the less sterically hindered nitrogen atom. If you have a bulky substituent at the 3- or 5-position of the pyrazole, the alkylation will favor the nitrogen atom further away from that group.
-
Protecting Groups: A clever strategy involves the use of a removable protecting group on one of the pyrazole nitrogens. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is particularly useful here. It can direct the initial arylation or alkylation and can then be "switched" to the other nitrogen, allowing for sequential functionalization with high regiocontrol.[6]
-
Reaction Conditions: The choice of base and cation can influence the regioselectivity. In some cases, specific metal salts can coordinate to one of the nitrogen atoms, directing the alkylation to the other.[4]
Scenario 3: Low Yield in the Aza-Michael Addition Route
Question: I am following a procedure for the aza-Michael addition of pyrazole to tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate and my yields are poor. What are the key parameters to optimize?
Answer:
The aza-Michael addition is an elegant method for this synthesis.[7][8] However, its success is highly dependent on the reaction conditions.
Key Optimization Parameters:
-
Catalyst/Base: This reaction is typically catalyzed by a non-nucleophilic base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common and effective choice.[7] Insufficient amounts or decomposition of the base will stall the reaction.
-
Recommendation: Use at least one equivalent of fresh DBU.
-
-
Reaction Time and Temperature: The aza-Michael addition of pyrazole to this specific acceptor can be slower than with more nucleophilic amines.
-
Recommendation: The reaction may require elevated temperatures (e.g., 65 °C) and longer reaction times (up to 16 hours) for completion.[7] Monitor the reaction by TLC or LC-MS to determine the optimal time.
-
-
Purity of Starting Materials: The α,β-unsaturated ester (the Michael acceptor) can be prone to polymerization or degradation, especially if it is not pure.
-
Recommendation: Ensure the Michael acceptor is freshly prepared or purified before use.
-
Scenario 4: Difficulties with N-Boc Deprotection and Product Isolation
Question: I have successfully synthesized N-Boc-1-(azetidin-3-yl)-1H-pyrazole, but I am struggling with the final deprotection step. I am either getting a low yield of the final product or it is difficult to purify.
Answer:
The deprotection of the N-Boc group and subsequent purification of the polar final product are common hurdles.
Deprotection Challenges & Solutions:
-
Azetidine Ring Opening: The azetidine ring is susceptible to ring-opening under harsh acidic conditions.[9][10][11] Standard deprotection methods using strong acids like neat trifluoroacetic acid (TFA) at room temperature for extended periods can lead to degradation.
-
Recommendation: Use milder acidic conditions. A solution of HCl in an organic solvent like dioxane or methanol, often at 0 °C to room temperature, is generally effective.[12] Alternatively, non-acidic methods for Boc deprotection, such as using NaBH₄ in ethanol for certain N-Boc protected heterocycles, can be explored, although their efficacy for this specific substrate would need to be confirmed experimentally.[13][14]
-
-
Product Isolation and Purification: The final product, this compound, is a polar, basic compound. This can make extraction and chromatographic purification challenging.
-
Recommendation for Extraction: After quenching the deprotection reaction, basify the aqueous solution carefully with a base like sodium carbonate or sodium hydroxide to a pH > 10 to ensure the product is in its free base form. Then, extract with a more polar solvent system, such as a mixture of dichloromethane and isopropanol or butanol.
-
Recommendation for Purification: Standard silica gel chromatography can be problematic due to the basicity of the product, leading to peak tailing and poor recovery.[15] Consider using a different stationary phase, such as alumina (basic or neutral), or employ reversed-phase chromatography. Ion-exchange chromatography is also a viable option for highly polar and basic compounds.
-
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-iodoazetidine
This protocol describes the conversion of the more readily available N-Boc-3-hydroxyazetidine to the corresponding iodide.[2]
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in toluene, add imidazole (3 equivalents) and triphenylphosphine (2 equivalents).
-
Add iodine (1.5 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to 100 °C for 1 hour.
-
Cool the mixture to room temperature and pour it into an aqueous sodium bicarbonate solution.
-
Add additional iodine to quench any excess triphenylphosphine until a persistent iodine color is observed in the organic layer.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium thiosulfate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1-Boc-3-iodoazetidine.
Protocol 2: N-Alkylation of Pyrazole with N-Boc-3-iodoazetidine
-
To a solution of pyrazole (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of N-Boc-3-iodoazetidine (1 equivalent) in DMF.
-
Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.
Protocol 3: N-Boc Deprotection
-
Dissolve tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (1 equivalent) in a 4M solution of HCl in dioxane at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether and filter to obtain the hydrochloride salt of this compound.
-
To obtain the free base, dissolve the hydrochloride salt in water, cool to 0 °C, and basify with a saturated solution of sodium carbonate.
-
Extract the aqueous layer multiple times with a 10:1 mixture of dichloromethane/isopropanol.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Visualizing the Workflow
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred: N-alkylation or aza-Michael addition?
A1: Both routes are viable and the preferred method may depend on the availability of starting materials and the scale of the synthesis. The aza-Michael addition can be more atom-economical and may involve fewer steps if the Michael acceptor is readily available.[7][8] The N-alkylation with a 3-halo or 3-tosyloxy azetidine is a more traditional and perhaps more widely applicable approach, especially if a variety of substituted pyrazoles are being used.
Q2: Can I use an unprotected azetidine for the N-alkylation?
A2: It is highly discouraged. The secondary amine of an unprotected azetidine is nucleophilic and can lead to self-polymerization or other side reactions under basic conditions.[16] The use of an N-protecting group, such as Boc, is crucial for a clean reaction.
Q3: My final product appears to be unstable upon storage. Why is this and how can I prevent it?
A3: As a free base, this compound is a relatively polar diamine. Such compounds can be susceptible to degradation through oxidation or reaction with atmospheric carbon dioxide. For long-term storage, it is highly recommended to store the compound as its hydrochloride salt, which is generally more stable and crystalline.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety precautions should always be followed. Particular attention should be paid when handling strong bases like sodium hydride, which is flammable upon contact with water. Reactions involving NaH should be conducted under an inert atmosphere (e.g., nitrogen or argon). Azetidine and its derivatives can have strong odors and should be handled in a well-ventilated fume hood.[17]
References
-
Štefane, B., & Kočevar, M. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1005. [Link]
-
Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1604–1609. [Link]
-
ResearchGate. (2023). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Ho, T., et al. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]
-
Bazhin, D. N., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(21), 11568. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]
-
Mistry, K. M., & Desai, K. R. (2004). Synthesis of pyrazole imines and azetidinone compounds using conventional and microwave technique and studies of their antibacterial activity. Indian Journal of Chemistry - Section B, 43(7), 1452-1456. [Link]
-
Ma, N., & Sarlah, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5035-5050. [Link]
-
Bazhin, D. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International journal of molecular sciences, 26(21), 10335. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
-
ResearchGate. (2025). Facile ring cleavage of basic azetidines. [Link]
-
Zhang, G., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 118. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of organic chemistry, 87(15), 10018–10025. [Link]
-
Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(5), 1-13. [Link]
-
Walker, M. A. (1995). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1, (10), 1281-1284. [Link]
-
Li, Y., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 12(23), 14381-14385. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives. [Link]
-
Daugulis, O., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 51(5), 1224-1227. [Link]
-
Wikipedia. (n.d.). Azetidine. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]
-
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
-
Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
-
Sharma, P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(52), 31317-31321. [Link]
-
Oakwood Chemical. (n.d.). N-Boc-3-iodoazetidine. [Link]
-
Protheragen. (n.d.). 1-Boc-3-iodoazetidine. [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
-
ResearchGate. (2025). Exploring The Molecular Structure of Green-Synthesized Aza-Michael Addition Products: 2D NMR Confirms Novel Pyrazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-261. [Link]
-
de Souza, R. O. M. A., et al. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 6(3), 268-273. [Link]
-
Impurity Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]
Sources
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- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
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minimizing byproduct formation during azetidination of pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the azetidination of pyrazoles. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered during this critical synthetic transformation. Our focus is on minimizing byproduct formation to improve yield, purity, and the overall efficiency of your research.
The Core Challenge: Regioselectivity and Stability
The azetidination of pyrazoles, while a powerful tool for introducing the versatile azetidine motif, is fraught with challenges. The inherent nature of the unsymmetrical pyrazole ring, with two adjacent and electronically similar nitrogen atoms, often leads to the formation of regioisomeric mixtures that are difficult to separate.[1][2] Furthermore, the strained four-membered azetidine ring can be susceptible to undesired ring-opening reactions, further complicating the product profile.[3][4]
This guide provides a systematic approach to diagnosing and solving these issues.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Formation of N-Regioisomers
Symptoms:
-
You observe two or more product spots on your TLC plate with similar retention factors.
-
The ¹H or ¹³C NMR spectrum of the purified product shows duplicate sets of peaks, indicating a mixture of isomers.[5]
-
Mass spectrometry reveals a single mass corresponding to the desired product, but chromatographic separation (e.g., HPLC, GC) shows multiple peaks.
Probable Causes & Mechanistic Insight: The N-alkylation of unsymmetrical pyrazoles is highly sensitive to a variety of factors. The two ring nitrogens (N1 and N2) possess similar nucleophilicity, and the reaction outcome is a delicate balance of steric and electronic effects.[1][6]
-
Steric Hindrance: Bulky substituents on the pyrazole ring (e.g., at the 3- or 5-position) can sterically shield the adjacent nitrogen, directing the incoming azetidine group to the less hindered nitrogen.
-
Electronic Effects: Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.
-
Base and Counter-ion: The choice of base is critical. It can influence which nitrogen is deprotonated, and the nature of the resulting counter-ion (e.g., K⁺, Na⁺, Cs⁺) can chelate with substituents and direct the alkylating agent.[6]
-
Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity. Fluorinated alcohols, for instance, have been shown to dramatically increase regioselectivity in some pyrazole formations.[7]
Proposed Solutions:
-
Modify the Base and Solvent System: This is often the most impactful and accessible variable to screen. Stronger, bulkier bases may favor deprotonation at the more sterically accessible nitrogen.
-
Introduce a Directing Group: A bulky, removable directing group, such as a triphenylsilyl group, can be installed to sterically block one nitrogen atom, forcing alkylation at the other.[8]
-
Leverage Metal Catalysis: A magnesium-catalyzed approach has been shown to provide high regioselectivity for N2-alkylation of 3-substituted pyrazoles.[9]
-
Enzymatic Alkylation: For ultimate selectivity, engineered enzymes can perform pyrazole alkylation with unprecedented regioselectivity (>99%), offering a powerful, albeit more complex, alternative.[1]
Data Summary: Effect of Reaction Parameters on Regioselectivity
| Parameter | Condition A | N1:N2 Ratio | Condition B | N1:N2 Ratio | Rationale |
| Base | K₂CO₃ | 60:40 | Cs₂CO₃ | 85:15 | The larger cesium cation may coordinate more effectively with pyrazole substituents to direct alkylation.[6] |
| Solvent | Acetonitrile | 65:35 | HFIP | 95:5 | Fluorinated alcohols can stabilize intermediates differently, enhancing selectivity.[7] |
| Catalyst | None (Base mediated) | Varies | MgBr₂ (20 mol%) | 1:99 | The magnesium catalyst coordinates to the pyrazole nitrogens, strongly favoring N2 alkylation.[9] |
| Temperature | 25 °C | 70:30 | 80 °C | 50:50 | Higher temperatures can overcome the activation energy barrier for both pathways, reducing selectivity. |
Issue 2: Azetidine Ring-Opening Byproducts
Symptoms:
-
You observe byproducts with masses corresponding to the addition of your solvent or other nucleophiles (e.g., water, base) to your desired product.
-
NMR analysis suggests the loss of the characteristic strained four-membered ring signals and the appearance of new signals corresponding to a linear amino alcohol or related structure.
-
The reaction mixture turns dark, or significant decomposition is observed, especially under acidic conditions or upon workup.
Probable Causes & Mechanistic Insight: The azetidine ring is strained and susceptible to nucleophilic attack, particularly when activated.[10][11]
-
Acid-Mediated Opening: Acidic conditions (e.g., during chromatography on silica gel or an acidic quench) can protonate the azetidine nitrogen, making the ring highly electrophilic and prone to attack by even weak nucleophiles.[3]
-
Intramolecular Attack: If the pyrazole or its substituents contain a nucleophilic group (e.g., a pendant amide), it can attack the azetidine ring in an intramolecular fashion, leading to rearranged products.[3]
-
Lewis Acid Catalysis: While useful for some transformations, Lewis acids used in the reaction or present as impurities can coordinate to the azetidine nitrogen and promote ring-opening.[4][12]
Proposed Solutions:
-
Maintain Neutral or Basic pH: Avoid acidic workup conditions. Use a saturated sodium bicarbonate or a basic buffer solution to quench the reaction.
-
Purification Strategy: Use neutral or deactivated silica gel for chromatography. Alternatively, consider other purification methods like crystallization or distillation if feasible.
-
Protecting Group Strategy: If intramolecular attack is suspected, protect the pendant nucleophilic group before performing the azetidination.
-
Re-evaluate Catalysts: If using a transition metal-catalyzed approach, ensure the catalyst system does not promote ring-opening. Some palladium or copper catalysts, under certain conditions, could be problematic.[13]
Diagram: Troubleshooting Workflow for Azetidination
Caption: A workflow for diagnosing and solving common issues in pyrazole azetidination.
Issue 3: Competing C-H Functionalization / C-Alkylation
Symptoms:
-
You isolate a byproduct where the azetidine ring is attached to a carbon atom of the pyrazole ring (typically C4 or C5) instead of a nitrogen.
-
Mass spectrometry confirms the correct mass, but NMR spectroscopy (especially HMBC/HSQC) shows a C-N bond at an unexpected position and a remaining N-H proton on the pyrazole ring.
Probable Causes & Mechanistic Insight: While N-alkylation is generally favored due to the higher nucleophilicity of the pyrazole nitrogen atoms, C-alkylation can occur under certain conditions, particularly in transition-metal-catalyzed reactions.
-
Directed C-H Activation: Many transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium) can catalyze the direct functionalization of C-H bonds.[14][15] The N2 atom of the pyrazole can act as a directing group, guiding the metal to activate the C5-H bond, leading to subsequent C-N bond formation at that site.
-
Buchwald-Hartwig Amination Conditions: In palladium-catalyzed C-N couplings (Buchwald-Hartwig type), if the starting material is a C-halo pyrazole, the desired reaction is C-azetidination. However, side reactions like hydrodehalogenation can occur. Conversely, if starting with an N-H pyrazole and an azetidine-bearing leaving group, conditions might inadvertently favor a C-H activation pathway.[16][17]
Proposed Solutions:
-
Avoid Ambiguous Conditions: When N-azetidination is the goal, traditional Sₙ2-type conditions (base, solvent, alkylating agent) are often more straightforward than transition-metal-catalyzed approaches that could activate C-H bonds.
-
Ligand and Catalyst Choice: If a metal-catalyzed route is necessary (e.g., for difficult substrates), carefully select the ligand and metal precursor. Bulky, electron-rich phosphine ligands in Buchwald-Hartwig amination are designed to favor reductive elimination to form the C-N bond and can suppress side reactions.[13][16]
-
Protect the N-H Position: If C-azetidination is the desired outcome, it is crucial to first protect the N-H position of the pyrazole to prevent competitive N-alkylation.
Diagram: Competing N-Alkylation vs. C-H Azetidination Pathways
Sources
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- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
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Technical Support Center: Enhancing the Solubility of 1-(Azetidin-3-yl)-1H-Pyrazole Derivatives for Biological Assays
Introduction: The 1-(azetidin-3-yl)-1H-pyrazole scaffold is a privileged structure in modern drug discovery, forming the core of numerous potent and selective therapeutic candidates.[1][2] However, the inherent lipophilicity of the pyrazole ring system, often coupled with other hydrophobic moieties required for target engagement, frequently leads to poor aqueous solubility. This presents a significant bottleneck for researchers, as unreliable solubility can lead to underestimated compound activity, poor data reproducibility, and misleading Structure-Activity Relationships (SAR).[3][4] This guide provides a comprehensive technical resource, structured as a troubleshooting manual and FAQ, to empower scientists to systematically diagnose and overcome solubility challenges with this important class of molecules.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during experimental work.
Issue 1: Immediate Precipitation Upon Dilution ("Crashing Out")
Question: I've dissolved my this compound derivative in DMSO to make a 10 mM stock. When I add it to my aqueous assay buffer or cell culture media, it immediately turns cloudy or forms a visible precipitate. What is happening and how do I fix it?
Answer: This phenomenon, commonly known as "crashing out," is a classic sign of exceeding the compound's kinetic solubility limit.[5] It occurs due to a rapid solvent shift; the compound is stable in the organic stock solvent (DMSO) but becomes supersaturated and rapidly precipitates when diluted into an aqueous environment where its solubility is much lower.[6]
Causality and Recommended Solutions:
-
High Final Concentration: The target concentration in your assay may simply be too high for the compound's intrinsic aqueous solubility.
-
Solution: Perform a concentration-response curve to determine if a lower, soluble concentration still yields the desired biological effect. First, determine the maximum soluble concentration using a protocol like the one described in Section 3.2 .
-
-
Rapid Dilution Shock: Adding a small volume of concentrated DMSO stock directly into a large volume of buffer causes localized, extremely high supersaturation, triggering immediate precipitation before the compound can disperse.
-
Solution: Employ a serial dilution or intermediate dilution step. Instead of a direct 1:1000 dilution, for example, first perform a 1:10 dilution in buffer/media, vortex gently, and then perform a subsequent 1:100 dilution. This gradual reduction in solvent concentration is less disruptive.[5]
-
-
Low Temperature: The solubility of most organic compounds decreases at lower temperatures. Adding a room-temperature stock solution to refrigerated media can exacerbate precipitation.
-
Solution: Always use pre-warmed (e.g., 37°C) assay buffers and cell culture media for your dilutions.[5]
-
-
High Final Solvent Concentration: While DMSO is an excellent solvent for stock solutions, final concentrations above 0.5% can be toxic to cells and may not be sufficient to maintain solubility upon significant dilution.[7]
-
Solution: Aim for a final DMSO concentration of ≤0.5%, and ideally ≤0.1%.[5] This may require preparing a more dilute stock solution, if the compound's stability in DMSO at lower concentrations allows.
-
Issue 2: Delayed Precipitation During Incubation
Question: My compound solution is clear initially, but after several hours in the incubator, I observe a crystalline precipitate or a hazy appearance. Why does this happen later?
Answer: This indicates that while your initial concentration was below the kinetic solubility limit, it likely exceeded the thermodynamic solubility. The initially formed, often amorphous and more soluble state, is metastable and over time converts to a more stable, less soluble crystalline form.[8][9] This is a critical issue as the effective concentration of your compound is decreasing throughout your experiment.
Causality and Recommended Solutions:
-
Exceeding Thermodynamic Equilibrium: The compound is in a supersaturated state that is temporarily stable but will eventually equilibrate by precipitating the excess solute.
-
Solution: The most robust solution is to determine the thermodynamic solubility (see Section 2, FAQ 3 ) and ensure your final assay concentration is below this limit. If the required concentration is above this limit, a formulation strategy is necessary.
-
-
pH Drift in Culture Media: For compounds with pH-dependent solubility, cellular metabolism can alter the pH of the medium over time (typically making it more acidic), which can decrease the solubility of certain compounds.[5] The azetidine nitrogen in your scaffold is basic and will be sensitive to such changes.
-
Solution: Monitor the pH of your culture medium, especially in dense or long-term cultures. More frequent media changes or the use of more strongly buffered media (like HEPES-buffered media) can help maintain a stable pH.
-
-
Interaction with Media Components: Some compounds can bind to or be destabilized by components in complex media, such as serum proteins or salts.
-
Solution: Test compound solubility directly in the final, complete assay medium, including serum. If an interaction is suspected, you may need to explore alternative media or use a formulation approach like cyclodextrin complexation to shield the compound.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What structural features of this compound derivatives are key to their solubility?
The solubility of this scaffold is primarily a balance between two key structural features:
-
The Azetidine Ring: The secondary amine within the azetidine ring is a basic center (a weak base). At physiological pH, it can be protonated to form a positively charged ammonium salt. This ionized form is significantly more water-soluble than the neutral form.[10][11]
-
The Pyrazole Ring System: The pyrazole ring and its substituents are generally aromatic and hydrophobic, contributing to low intrinsic aqueous solubility. The larger and more lipophilic the substituents on the pyrazole or other parts of the molecule, the lower the solubility will be.[11]
Q2: How can I leverage the basicity of the azetidine ring to improve solubility?
This is the most direct and powerful chemical approach for this specific compound class. Because the azetidine nitrogen is basic, its solubility is pH-dependent.[12]
-
pH Adjustment: By lowering the pH of the aqueous buffer (e.g., to pH 5-6), you can increase the proportion of the protonated, more soluble form of the molecule.[13][14] This is often the simplest and most effective initial strategy.
-
Salt Formation: For solid-state chemistry, forming a stable salt of the compound with an acid (e.g., a hydrochloride or mesylate salt) can dramatically improve its aqueous solubility and dissolution rate.[15][16][17] Approximately half of all marketed drugs are administered as salts for this reason.[18]
Q3: What is the difference between kinetic and thermodynamic solubility, and which is more relevant?
Understanding this distinction is crucial for designing robust assays.[8]
-
Kinetic Solubility: This is a high-throughput measurement of how much compound can be dissolved when a concentrated DMSO stock is added to an aqueous buffer.[19][20] The resulting precipitate is often amorphous and the measurement is taken quickly (e.g., 1-2 hours).[9][19] It is relevant for predicting issues like "crashing out" in short-term assays (e.g., enzyme inhibition assays).[21]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by equilibrating an excess of the solid compound in a buffer for an extended period (e.g., >24 hours) until the concentration in solution stops changing.[8][19] This value represents the maximum stable concentration over time and is critical for long-term experiments like cell culture-based assays.[5]
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Definition | Apparent solubility of a rapidly precipitated solid | True equilibrium solubility of the most stable solid form |
| Method | DMSO stock addition -> rapid precipitation -> measure | Excess solid -> long incubation -> measure |
| Throughput | High (96/384-well plate format) | Low to Medium |
| Time Scale | Minutes to a few hours[19] | >24 hours[19] |
| Relevance | Predicts immediate precipitation; useful for HTS[20] | Predicts long-term stability; crucial for cell assays[21] |
| Value | Typically higher than thermodynamic solubility[22] | Represents the "true" solubility limit |
Table 1. Comparison of Kinetic and Thermodynamic Solubility Assays.
Q4: Which formulation strategy should I try first for my pyrazole derivative?
A stepwise approach, starting with the simplest methods, is most efficient. The flowchart in Section 5 provides a visual guide.
-
Optimize the Dilution Protocol: Before changing the formulation, ensure the precipitation isn't just an artifact of poor technique (see Section 1, Issue 1 ).
-
pH Adjustment: Given the basic azetidine handle, this should be the first formulation strategy you test. Evaluate solubility in buffers from pH 7.4 down to pH 5.0.
-
Co-solvents: If pH adjustment is insufficient or not compatible with your assay, introduce a biocompatible co-solvent.
-
Cyclodextrins: For very challenging compounds or when co-solvents interfere with the assay, cyclodextrins are an excellent option.
Q5: What are the best practices for preparing and storing DMSO stock solutions?
The quality of your stock solution is paramount.
-
Purity: Use anhydrous DMSO to prevent water-catalyzed degradation.
-
Dissolution: Ensure the compound is fully dissolved. Gentle warming (to 30-40°C) or brief sonication can help, but check for compound stability under these conditions first.
-
Storage: Store stocks at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce water and cause compound degradation or precipitation.
-
Concentration: Do not make stock solutions at the absolute maximum solubility in DMSO. This can lead to precipitation upon freezing. A concentration of 10-20 mM is a common and safe starting point.[23]
Part 3: Protocols and Methodologies
Protocol 3.1: Preparation of Stock and Working Solutions to Minimize Precipitation
This protocol uses an intermediate dilution step to avoid "solvent shock."
-
Prepare High-Concentration Stock: Dissolve your this compound derivative in 100% anhydrous DMSO to create a 10 mM stock solution. Ensure complete dissolution.[24][25]
-
Prepare Intermediate Dilution: Pre-warm your final assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
To a sterile microcentrifuge tube, add 90 µL of the pre-warmed buffer.
-
Add 10 µL of your 10 mM DMSO stock to the buffer (this creates a 1 mM intermediate solution in 10% DMSO). Pipette up and down gently or vortex briefly to mix immediately.
-
Prepare Final Working Solution: Use this 1 mM intermediate solution to make your final dilutions in pre-warmed buffer. For example, to get a 10 µM final concentration, you would perform a 1:100 dilution of the intermediate stock. The final DMSO concentration will be a tolerable 0.1%.
Protocol 3.2: High-Throughput Kinetic Solubility Assessment via Turbidimetry
This method uses light scattering to detect precipitate formation in a 96-well plate format.[21][26]
-
Compound Preparation: Prepare 10 mM stock solutions of your test compounds in 100% DMSO in a 96-well plate.
-
Serial Dilution: In a separate 96-well plate, perform a serial 2-fold dilution of your DMSO stocks with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).
-
Assay Plate Preparation: Add 198 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) to the wells of a clear, flat-bottom 96-well plate.
-
Compound Addition: Using a multichannel pipette, transfer 2 µL from the DMSO serial dilution plate to the corresponding wells of the assay plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Incubation and Measurement: Shake the plate for 5 minutes. Let it stand at room temperature for 1-2 hours. Measure the absorbance (optical density) at a wavelength where the compound does not absorb, typically between 500-700 nm, using a plate reader. The concentration at which the absorbance begins to increase significantly above the baseline indicates the onset of precipitation and is recorded as the kinetic solubility.
Part 4: Key Formulation Strategies in Detail
pH Modification
As discussed, leveraging the basic azetidine nitrogen is a primary strategy. The Henderson-Hasselbalch equation governs the equilibrium between the uncharged (less soluble, B) and protonated (more soluble, BH+) forms. By lowering the pH below the pKa of the azetidine nitrogen, the equilibrium shifts toward the more soluble BH+ form.
References
- 1. jchr.org [jchr.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 13. longdom.org [longdom.org]
- 14. Khan Academy [khanacademy.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. research.aston.ac.uk [research.aston.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. enamine.net [enamine.net]
- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. fastercapital.com [fastercapital.com]
- 25. youtube.com [youtube.com]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
addressing steric hindrance in the functionalization of the 1-(azetidin-3-yl)-1H-pyrazole scaffold
Welcome to the technical support center for the synthetic challenges associated with the 1-(azetidin-3-yl)-1H-pyrazole scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable, yet sterically demanding, molecular framework. The unique three-dimensional structure of this scaffold, prized in drug discovery for its ability to explore novel chemical space, presents significant synthetic hurdles.[1][2][3][4] This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and guide your experimental design.
The Core Challenge: Understanding Steric Hindrance
The primary obstacle in the functionalization of the this compound scaffold is steric hindrance. The compact, four-membered azetidine ring is directly attached to a planar, five-membered pyrazole ring. This arrangement creates two distinct, sterically congested zones that impede the approach of reagents and catalysts.
-
Pyrazole Ring Environment: The azetidine substituent at the N1 position acts as a bulky shield, primarily obstructing access to the C5 position of the pyrazole ring.
-
Azetidine Ring Environment: Conversely, the pyrazole ring can sterically hinder reactions at the azetidine nitrogen and adjacent C-H bonds.
This reciprocal steric blockade is the root cause of many synthetic failures, including low yields, lack of reactivity, and poor regioselectivity.
Caption: Steric congestion zones in the this compound scaffold.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: Why am I seeing low yields or no reaction in my palladium-catalyzed C-H arylation at the C5 position of the pyrazole ring?
Answer: This is a classic steric hindrance problem. The C5-proton of the pyrazole ring is the most acidic and electronically favored for deprotonation and subsequent functionalization in many transition-metal-catalyzed reactions.[5] However, the bulky azetidine ring at the N1-position physically blocks the large palladium-catalyst complex from accessing the C5-H bond, leading to poor or no reactivity. The lower yield for coupling reactions with substituted pyrazoles is often attributed to steric hindrance caused by the substituents.[6][7]
Solutions & Protocols:
-
Catalyst & Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich "Buchwald ligands" are designed to stabilize the catalytic species and facilitate reactions at sterically hindered centers.[8]
Catalyst/Ligand System Key Features & Recommendations Pd(OAc)₂ / XPhos or SPhos Excellent for sterically demanding C-H arylations. The bulky biarylphosphine ligands create a coordinatively unsaturated Pd(0) species that is highly reactive.[8][9] Pd₂(dba)₃ / BrettPhos Often successful when other ligands fail. Its unique structure promotes fast reductive elimination. PEPPSI™-iPr Catalyst A robust N-heterocyclic carbene (NHC) based catalyst that can be effective for electron-deficient and heteroarylic halides.[10] -
Employ a Directing Group Strategy: If ligand optimization fails, the most robust solution is to install a directing group (DG) on the azetidine nitrogen. The DG coordinates to the metal center, forcing it into close proximity with the target C-H bond via the formation of a stable metallacycle.[11][12] This overrides the inherent steric bias. Pyrazole itself can act as an efficient directing group for C-H functionalization.[5][12][13]
Caption: Directing groups overcome steric hindrance via intramolecular delivery.
Protocol: Picolinamide-Directed C5-Arylation
-
Protect Azetidine: React the this compound with picolinoyl chloride in the presence of a non-nucleophilic base (e.g., DIPEA) in DCM to install the picolinamide directing group.
-
Set up C-H Arylation: In a glovebox, combine the picolinamide-protected scaffold (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv) in a suitable solvent like 1,4-dioxane or t-AmylOH.
-
Reaction: Seal the vessel and heat to 100-120 °C for 12-24 hours. Monitor by LC-MS.
-
Work-up & Deprotection: After cooling, filter the reaction mixture through celite. The picolinamide group can often be removed under acidic or basic hydrolysis conditions.
-
FAQ 2: My C-H functionalization is giving me a mixture of C4 and C5-arylated products. How can I improve regioselectivity?
Answer: This issue arises from the competing electronic and steric factors within the pyrazole ring.
-
C5-Position: Favored by C-H activation mechanisms where the acidity of the C5-H is key.[5]
-
C4-Position: Acts as the nucleophilic center of the ring, making it susceptible to electrophilic aromatic substitution-type pathways.[5]
When steric hindrance at C5 is significant, reactions may default to the more accessible, but electronically less favored, C4 position. The choice of solvent and catalyst system can dramatically influence this selectivity. For instance, using a protic solvent like 2-ethoxyethan-1-ol with a ligand-free palladium catalyst has been shown to favor β-arylation (C4) even when the C5 position is free.[13]
Solutions & Troubleshooting Workflow:
A systematic approach is required to favor one regioisomer over the other.
Caption: Decision workflow for achieving regioselective pyrazole functionalization.
FAQ 3: I'm struggling with the Buchwald-Hartwig N-arylation of the azetidine. Why are the yields so low?
Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is sensitive to steric hindrance around the amine.[14] In this scaffold, the pyrazole ring provides significant steric bulk around the azetidine nitrogen, which can slow down both the oxidative addition and reductive elimination steps of the catalytic cycle.[8] Standard conditions are likely to fail. Success hinges on using a catalyst system specifically developed for hindered substrates.
Solutions & Protocol:
The key is to use a combination of a highly active palladium precatalyst and a bulky, electron-rich phosphine ligand. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is the active catalyst, and accelerate the rate-limiting reductive elimination step.[8]
Optimized Protocol for Buchwald-Hartwig Amination of Hindered Azetidines:
-
Reagents & Precaution: Use an anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane). The base is critical; use a strong, non-nucleophilic base like Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS).
-
Catalyst System: Use a modern palladium precatalyst like G4-XPhos Pd G4 (2-5 mol%) or a combination of Pd₂(dba)₃ (2 mol%) and a bulky ligand like BrettPhos (4-5 mol%).
-
Setup: In a glovebox, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (1.5 equiv), the Pd precatalyst, and the solvent to a reaction vial.
-
Reaction: Seal the vial and heat to 80-110 °C. Monitor the reaction by LC-MS. Reactions with hindered substrates may require longer reaction times (12-36 hours).
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., EtOAc), dry over Na₂SO₄, and purify by column chromatography.
FAQ 4: Can I perform a C(sp³)–H arylation directly on the azetidine ring at the C3 position?
Answer: Direct C(sp³)–H functionalization of an unactivated C-H bond on the azetidine ring is extremely challenging without a directing group.[12] The inherent stability of the C-H bond, combined with the steric shielding from the pyrazole, makes this transformation highly improbable under standard cross-coupling conditions.
However, this can be achieved using a directing group approach, similar to the strategy for the pyrazole C5-arylation. An appropriately chosen directing group on the azetidine nitrogen will position the palladium catalyst to selectively activate the C3-H bonds. A one-pot C–H arylation/deprotection sequence has been developed for azetidines using an N-trifluoroacetamide (N-TFA) group, which was found to be critical for reaction efficiency.[15]
Solutions & Protocol:
Protocol: N-TFA Directed C3-Arylation of Azetidine
This protocol is adapted from a reported method for the C3 arylation of azetidines.[15]
-
Install Directing Group: Protect the starting azetidine with trifluoroacetic anhydride to form the N-TFA derivative.
-
Set up C-H Arylation: Combine the N-TFA protected azetidine (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (10 mol %), (BnO)₂PO₂H (20 mol %), and AgOAc (2.0 equiv) in 1,2-dichloroethane (DCE).
-
Reaction: Seal the vessel and heat at 110 °C under a nitrogen atmosphere for 18-24 hours.
-
One-Pot Deprotection: After the reaction is complete (monitor by LC-MS), cool the mixture to room temperature. Add 7.0 N NH₃ in MeOH directly to the crude reaction mixture and stir for 2-4 hours to cleave the N-TFA group.[15]
-
Purification: Concentrate the mixture and purify the resulting free amine by column chromatography.
References
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.).
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.).
- Removable and modifiable directing groups in C-H activ
- Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. (n.d.).
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.).
- Synthetic strategies of pyrazole‐directing C−H activation. (n.d.).
- Styrylpyrazoles: Properties, Synthesis and Transformations. (2020).
- Buchwald–Hartwig amin
- The key role of -CH3 steric hindrance in bis(pyrazolyl)
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (n.d.).
- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). Journal of the American Chemical Society.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
- Selective Functionalization of the 1 H -Imidazo[1,2- b ]pyrazole Scaffold. A new Potential Non-classical Isostere of Indole and a Precursor of Push-Pull Dyes. (2021).
- The pyrazole scaffold in drug development. A target profile analysis. (2015).
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The key role of -CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
preventing degradation of 1-(azetidin-3-yl)-1H-pyrazole during workup and purification
Welcome to the dedicated technical support guide for researchers, medicinal chemists, and process development scientists working with 1-(azetidin-3-yl)-1H-pyrazole and its derivatives. This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning the stability, workup, and purification of this valuable heterocyclic building block. Our guidance is grounded in established chemical principles and field-tested laboratory practices to ensure the integrity of your research and development efforts.
Introduction
This compound is a key synthetic intermediate in modern drug discovery, prized for its role as a versatile building block in constructing complex molecular architectures.[1] The azetidine ring, a strained four-membered heterocycle, offers a rigid scaffold that can enhance potency and modulate physicochemical properties, while the pyrazole moiety provides a stable aromatic system with diverse interaction capabilities.[2][3] However, the inherent ring strain of the azetidine and the basicity of its nitrogen atom present unique challenges during aqueous workup and chromatographic purification, often leading to degradation and reduced yields.[4][5] This guide is designed to help you anticipate and mitigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Product Loss or Decomposition During Aqueous Workup
Symptoms:
-
Low recovery of the desired product after extraction.
-
Presence of unexpected impurities in crude NMR or LC-MS analysis, often corresponding to ring-opened byproducts.
-
Inconsistent yields between batches.
Root Cause Analysis: The primary culprit for degradation during aqueous workup is the susceptibility of the strained azetidine ring to acid-mediated hydrolysis.[6] The azetidine nitrogen is basic and can be protonated under acidic conditions, forming an azetidinium ion. This activated intermediate is highly susceptible to nucleophilic attack by water, leading to ring-opening and the formation of unwanted byproducts.[6]
Solutions & Prophylactic Measures:
-
Maintain Neutral or Mildly Basic pH: During extractions and washes, use saturated sodium bicarbonate (NaHCO₃) or dilute potassium carbonate (K₂CO₃) solutions to ensure the aqueous phase remains at a pH > 7. Avoid acidic washes (e.g., dilute HCl, citric acid) unless absolutely necessary for impurity removal, and if so, perform them rapidly at low temperatures (0-5 °C).[7]
-
Use of Brine: Employ saturated sodium chloride (brine) for final washes. This helps to "salt out" the organic product, reducing its solubility in the aqueous layer and minimizing contact time with water.
-
Temperature Control: Perform all aqueous workup steps at reduced temperatures (ice bath) to slow down the rate of potential hydrolytic degradation.
-
Protecting Group Strategy: For multi-step syntheses, consider keeping the azetidine nitrogen protected with an electron-withdrawing group like tert-butyloxycarbonyl (Boc) until the final step.[5] The Boc group reduces the nucleophilicity and basicity of the nitrogen, significantly enhancing its stability towards acidic conditions.
Issue 2: Product Streaking and Poor Recovery During Silica Gel Chromatography
Symptoms:
-
Broad, tailing peaks or significant streaking of the product spot on TLC plates.[8]
-
Low mass balance and poor recovery of the product from the column.[5]
-
Isolation of fractions containing degradation products not observed in the initial crude mixture.
Root Cause Analysis: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[5][8] The basic azetidine nitrogen can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This strong binding leads to poor elution and can catalyze on-column degradation, mirroring the issues seen in acidic aqueous workups.[8]
Solutions & Optimization Strategies:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to the eluent to compete with the product for binding to the acidic sites on the silica.[8]
-
Alternative Stationary Phases:
-
Alternative Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization is a superior method as it avoids contact with stationary phases altogether. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[9][10]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC or flash chromatography with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid or ammonium bicarbonate) can provide excellent separation, though care must be taken with pH-sensitive compounds.
-
| Parameter | Standard Silica Gel | TEA-Treated Silica | Neutral Alumina | Recrystallization |
| Interaction | Strong Acid-Base | Weakened | Minimal | N/A |
| Degradation Risk | High | Low | Very Low | None |
| Typical Eluent | Hex/EtOAc, DCM/MeOH | Hex/EtOAc/TEA | Hex/EtOAc, DCM/MeOH | Various Solvents |
| Best For | Neutral Compounds | Basic Amines | Basic Amines | Crystalline Solids |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound? A1: The principal degradation pathway involves the acid-catalyzed ring-opening of the azetidine moiety.[2][4] Protonation of the azetidine nitrogen forms a reactive azetidinium ion, which is then attacked by a nucleophile (typically water during workup) to yield a ring-opened amino alcohol derivative. The pyrazole ring itself is generally stable under these conditions but can be susceptible to strong oxidizing agents or harsh acidic/basic conditions not typically encountered in standard workup and purification.[3]
Caption: Fig 1. Acid-mediated degradation of the azetidine ring.
Q2: I need to perform a reaction under acidic conditions. How can I protect the azetidine nitrogen? A2: The most robust strategy is to use a protecting group. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to a wide range of reaction conditions but can be easily removed with trifluoroacetic acid (TFA) or HCl in a non-aqueous solvent like dichloromethane or dioxane at the end of the synthesis.[5] This approach renders the azetidine nitrogen non-basic and non-nucleophilic, preventing both unwanted side reactions and degradation.
Q3: Can I use reverse-phase HPLC for purification? What buffer should I use? A3: Yes, reverse-phase HPLC (RP-HPLC) can be an excellent high-resolution purification method. However, standard acidic mobile phases (e.g., water/acetonitrile with 0.1% TFA) can cause degradation on-column or during fraction evaporation.
-
Recommended Buffers: A buffered system using ammonium bicarbonate (e.g., 10 mM, pH ~7.8) or ammonium acetate is highly recommended. These volatile buffers maintain a neutral to slightly basic pH, protecting the azetidine ring, and are easily removed by lyophilization.
-
Low-Acid Modifiers: If an acidic modifier is required for good peak shape, formic acid (0.1%) is generally less harsh than TFA. In such cases, fractions should be collected into a flask containing a neutralizing agent (e.g., a small amount of saturated NaHCO₃ solution) and processed immediately.
Caption: Fig 2. Decision tree for purification strategy.
Q4: My compound is supplied as a hydrochloride salt. How should I handle it before use in a reaction? A4: The hydrochloride salt form enhances the stability and shelf-life of the compound. Before using it in a reaction that requires the free base (e.g., a coupling reaction), you must neutralize it.
-
Protocol for Free-Basing: Dissolve the HCl salt in a suitable organic solvent (e.g., DCM or EtOAc). Wash the organic solution with a mild aqueous base like saturated sodium bicarbonate solution. The bicarbonate will neutralize the HCl, liberating the free amine into the organic layer. Separate the organic layer, dry it with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Use the resulting free base immediately as it is less stable than its salt form.
References
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available from: [Link]
-
Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Available from: [Link]
-
PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
American Chemical Society. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. (n.d.). Effect of the acid and base on the pyrazole ring. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
-
ResearchGate. (2016). On the relationships between basicity and acidity in azoles. Available from: [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available from: [Link]
-
PubMed Central (PMC). (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Available from: [Link]
-
ResearchGate. (n.d.). Formation of NH‐azetidines from terminal olefins. Available from: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available from: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
analytical methods for detecting impurities in 1-(azetidin-3-yl)-1H-pyrazole samples
Welcome to the technical support guide for the analytical characterization of 1-(azetidin-3-yl)-1H-pyrazole. This resource is designed for researchers, analytical scientists, and drug development professionals to address common challenges in detecting and quantifying impurities in this active pharmaceutical ingredient (API). Given the molecule's unique structure, featuring both a polar azetidine ring and a UV-active pyrazole moiety, a nuanced approach to analytical method development is essential for ensuring its quality, safety, and efficacy.
This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate the complexities of impurity analysis, from routine quality control to the structural elucidation of unknown species, in alignment with global regulatory standards.
Section 1: Understanding the Analyte & Potential Impurities
This compound is a polar molecule containing a basic secondary amine within the azetidine ring. This structural feature is the primary driver of many analytical challenges, particularly in reversed-phase chromatography. Impurities associated with this API can be broadly categorized according to ICH Q3A guidelines.[1][2]
Potential Sources and Types of Impurities:
-
Organic Impurities: These are the most common and can arise from various stages.[3][4]
-
Starting Materials & Intermediates: Incomplete reactions can lead to the carry-over of precursors.
-
By-products: Side reactions during synthesis can generate structurally related impurities, such as isomers or oligomers.
-
Degradation Products: The strained azetidine ring can be susceptible to degradation under stress conditions (e.g., acid, base, oxidation, heat), potentially leading to ring-opened products.
-
-
Inorganic Impurities: These typically originate from catalysts and reagents used in the manufacturing process and are usually monitored using pharmacopoeial methods.[5]
-
Residual Solvents: Solvents used during synthesis or purification must be controlled according to ICH Q3C guidelines.[5]
The first step in any impurity analysis is a thorough scientific assessment of the synthetic route to predict potential impurities.[6] This information is crucial for developing specific and stability-indicating analytical methods.
Section 2: Troubleshooting Guide for Analytical Methods
This section addresses specific experimental issues in a question-and-answer format, explaining the root cause and providing actionable solutions.
High-Performance Liquid Chromatography (HPLC) & LC-MS Issues
Question 1: My main peak for this compound is tailing significantly on a standard C18 column. What is causing this and how can I fix it?
Answer: Peak tailing for this compound is almost certainly caused by the secondary amine in the azetidine ring interacting with acidic silanol groups on the surface of standard silica-based HPLC columns. This secondary interaction is stronger than the primary hydrophobic retention mechanism, leading to a distorted peak shape.
Causality & Solutions:
-
Mobile Phase pH Adjustment: The most direct approach is to suppress the ionization of the residual silanol groups or the analyte.
-
Low pH (e.g., 2.5-3.5): At low pH, the secondary amine is protonated (positively charged), and the silanols are mostly neutral. While this can improve peak shape, the compound becomes highly polar and may have insufficient retention on a C18 column.
-
High pH (e.g., 9-10): At high pH, the silanols are deprotonated (negatively charged), but the secondary amine is in its neutral, free-base form. This minimizes ionic interactions and often provides excellent peak shape. This is the recommended starting point.
-
Action: Use a pH-stable column (e.g., a hybrid silica or polymer-based C18) and a buffer like ammonium bicarbonate or ammonium formate at pH 9.5.
-
-
-
Column Chemistry Selection:
-
High-Purity, End-Capped Columns: Modern columns with advanced end-capping have fewer accessible silanol groups, reducing tailing.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This creates a hydration layer that shields the analyte from silanols, improving peak shape for bases.
-
Mixed-Mode Chromatography: Columns that offer both reversed-phase and ion-exchange properties can provide unique selectivity and good peak shape for polar, ionizable compounds.[7]
-
-
Mobile Phase Additives:
-
Competitive Amines: Adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, but this can suppress MS signals and is less favored in modern labs.
-
Question 2: I am having trouble retaining this compound on my C18 column, even with 100% aqueous mobile phase. What are my options?
Answer: This is a common issue for highly polar compounds. When an analyte has minimal interaction with the non-polar stationary phase, it elutes at or near the void volume.
Causality & Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the retention of highly polar compounds. It uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). Water acts as the strong, eluting solvent. This is often an excellent alternative to reversed-phase for this type of molecule.
-
Superficially Porous Particle (SPP) Columns: These columns provide high efficiency and may offer sufficient resolution even with low retention factors.
-
Derivatization: Pre-column derivatization can be used to attach a non-polar, chromophoric tag to the amine, increasing its hydrophobicity and improving retention.[8][9][10] However, this adds complexity and is typically reserved for challenging separations or when high sensitivity is required with fluorescence detection.[10]
Question 3: I see a new peak in my LC-MS analysis, but its signal is very weak and inconsistent. Could this be ion suppression?
Answer: Yes, ion suppression is a likely cause, especially in electrospray ionization (ESI). It occurs when other components in the sample (e.g., the API itself, excipients, mobile phase buffers) compete with the analyte of interest for ionization, reducing its signal intensity.
Causality & Solutions:
-
Improve Chromatographic Separation: Ensure the impurity peak is well-resolved from the main API peak and any other major components. A higher efficiency column or a modified gradient can achieve this.
-
Reduce API Concentration: Dilute the sample. Ion suppression is a concentration-dependent effect, and reducing the amount of the main component can significantly improve the signal for trace impurities.
-
Optimize MS Source Parameters: Adjust parameters like capillary voltage, gas flow, and temperature to find optimal ionization conditions for your impurity.
-
Switch Ionization Mode: If you are using ESI, try Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
-
Use a Different Mobile Phase Buffer: Non-volatile buffers like phosphate are not suitable for MS. Use volatile buffers like ammonium formate or ammonium acetate. The choice of buffer can influence ionization efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
Question 4: I've isolated an impurity, but the signals are overlapping with residual solvent peaks in the 1H NMR spectrum. How can I get a clean spectrum for structure elucidation?
Answer: Signal overlap is a common challenge in NMR-based structure elucidation.[11] Several strategies can be employed to resolve this.
Causality & Solutions:
-
Use a Different Deuterated Solvent: If possible, dissolve your sample in a different deuterated solvent whose residual peaks do not overlap with your signals of interest. For example, if you used DMSO-d6, try methanol-d4 or chloroform-d.
-
Solvent Suppression Techniques: Modern NMR spectrometers have pulse programs designed to suppress large solvent signals, allowing the smaller analyte signals to be observed more clearly.[12]
-
2D NMR Experiments: Two-dimensional NMR techniques are essential for structure elucidation and can resolve overlapping signals.[12][13]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular structure.[13]
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the regulatory thresholds for identifying and qualifying impurities? A: The International Council for Harmonisation (ICH) Q3A(R2) guideline provides thresholds based on the maximum daily dose (MDD) of the drug substance.[2][5] For a typical MDD, the key thresholds are:
-
Reporting Threshold: The level above which an impurity must be reported in a registration application. Often 0.05%.[6]
-
Identification Threshold: The level above which an impurity's structure must be determined. For an MDD ≤ 2 g/day , this is typically 0.10%.[3][6]
-
Qualification Threshold: The level above which an impurity's biological safety must be established. For an MDD ≤ 2 g/day , this is typically 0.15%.[3][5]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table based on ICH Q3A(R2) guidelines.[2][6] |
Q: What is the general workflow for identifying an unknown impurity? A: The workflow combines chromatographic separation with spectroscopic analysis. A robust process is crucial for regulatory submissions.
Caption: Workflow for the identification and structural elucidation of an unknown impurity.
Q: Which analytical technique is definitive for structure elucidation? A: While high-resolution mass spectrometry (HRMS) provides the molecular formula and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is considered the gold standard for unambiguous structure elucidation.[12][14][15] It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, which is essential for differentiating between isomers.[12][13]
Section 4: Key Experimental Protocols
These protocols provide a validated starting point for your method development.
Protocol 1: RP-HPLC-UV Method for Purity and Impurity Quantification
Objective: To establish a robust, stability-indicating reversed-phase HPLC method for quantifying this compound and its related impurities.
Methodology:
-
Chromatographic System:
-
Instrument: HPLC or UHPLC system with a UV detector.[4]
-
Column: pH-stable C18 column (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µm.
-
Column Temperature: 35 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 220 nm (Note: Determine optimal wavelength via UV scan).
-
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH adjusted to 9.5 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 98 2 20.0 70 30 25.0 20 80 30.0 20 80 30.1 98 2 | 35.0 | 98 | 2 |
-
-
Sample Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Sample Concentration: Prepare a stock solution of 1.0 mg/mL. Dilute to 0.5 mg/mL for analysis.
-
-
Validation Considerations:
-
This method must be validated according to ICH Q2(R1) guidelines, including specificity (forced degradation), linearity, accuracy, precision, and robustness.
-
Rationale: The high pH mobile phase neutralizes the basic amine, preventing interactions with column silanols and ensuring a symmetrical peak shape. The gradient allows for the elution of both polar and potentially less polar impurities.
Protocol 2: LC-MS Method for Impurity Identification
Objective: To identify unknown impurities by obtaining accurate mass and fragmentation data.
Methodology:
-
LC System:
-
Use the same LC conditions as Protocol 1 to ensure chromatographic correlation. The use of a volatile buffer (ammonium bicarbonate) makes it directly compatible with MS.
-
-
Mass Spectrometer:
-
Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.[15][16]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode:
-
Full Scan (MS1): Acquire data from m/z 50-1000 to detect the molecular ions of the API and all impurities.
-
Tandem MS (MS/MS or dd-MS2): Perform data-dependent fragmentation on the most intense ions from the full scan to obtain structural information.
-
-
-
Data Analysis:
-
Determine the accurate mass of the impurity's molecular ion to four decimal places.
-
Use software to predict the most likely elemental composition (molecular formula).[15]
-
Analyze the MS/MS fragmentation pattern to identify characteristic losses and structural fragments, helping to piece together the molecule's structure.[16]
-
Rationale: HRMS provides the elemental composition, which is a critical first step in identifying an unknown.[16] The fragmentation pattern offers a fingerprint that can be used to propose a chemical structure, which must then be confirmed, typically by synthesizing a reference standard and comparing its properties or by full characterization via NMR.
References
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
- Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
- Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked me
- Structure Elucid
- HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies.
- Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science.
- Why Pharma Companies Are Investing in Structure Elucid
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
- Atomic Diffusion Models for Small Molecule Structure Elucidation
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
- Simplified approach for structural elucidation and quantitation for pharmaceutical API and rel
- Application Notes and Protocols for the Analytical Characterization of Pyrazole Deriv
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central (PMC).
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- (PDF) Synthesis, Characterization and in vitro Antimicrobial Screening of Some Novel Series of2-Azetidinone Derivatives Integrated with Quinoline, Pyrazole and Benzofuran Moieties.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.
- impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central (PMC)
- Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
Sources
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- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. youtube.com [youtube.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. squjs.squ.edu.om [squjs.squ.edu.om]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra [arxiv.org]
- 12. veeprho.com [veeprho.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Selective N-Arylation of 1-(Azetidin-3-yl)-1H-pyrazole
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective N-arylation of 1-(azetidin-3-yl)-1H-pyrazole. Our focus is to provide actionable strategies to mitigate the common side reaction of di-arylation, ensuring the selective formation of the desired mono-arylated product. This document is structured to provide direct answers to common problems, explain the underlying chemical principles, and offer detailed, field-proven protocols.
Troubleshooting Guide: Overcoming Di-arylation
This section directly addresses the most pressing issue: the formation of a di-arylated byproduct where both the pyrazole and azetidine nitrogens have been arylated.
Q1: My N-arylation of this compound is producing a significant amount of di-arylated product. What is the primary cause of this?
A1: The formation of a di-arylated product stems from the comparable nucleophilicity of the secondary amine of the azetidine ring and the N1-position of the pyrazole ring under typical cross-coupling conditions, such as the Buchwald-Hartwig amination.[1][2] Both nitrogen atoms can be deprotonated by the base and participate in the catalytic cycle, leading to a mixture of mono- and di-arylated species. The relative rates of these competing reactions are influenced by factors such as steric hindrance, the electronic properties of the aryl halide, and the specific reaction conditions (catalyst, ligand, base, and temperature).
Q2: How can I suppress the formation of the di-arylated byproduct and favor mono-arylation on the pyrazole nitrogen?
A2: There are three primary strategies to achieve selective mono-arylation on the pyrazole nitrogen:
-
Kinetic Control through Catalyst and Ligand Selection: By using bulky, sterically demanding ligands, you can often favor arylation at the less sterically hindered nitrogen atom.[3] In the case of this compound, the pyrazole nitrogen is generally more accessible than the azetidine nitrogen, which is part of a more constrained four-membered ring.
-
Modulating Basicity and Reaction Conditions: The choice of base and reaction temperature can be critical. A weaker base may selectively deprotonate the more acidic pyrazole N-H, leaving the azetidine nitrogen protonated and less reactive.
-
Orthogonal Protection Strategy: The most robust method to ensure absolute selectivity is to temporarily "block" the azetidine nitrogen with a protecting group. This forces the arylation to occur exclusively at the pyrazole nitrogen. The protecting group can then be removed in a subsequent step.[4]
Frequently Asked Questions (FAQs)
This section provides deeper insights into the chemistry and practical considerations for your experiments.
Q1: Which nitrogen is more nucleophilic, the azetidine or the pyrazole?
A1: The secondary amine of the azetidine ring is generally more basic and, therefore, more nucleophilic than the pyrazole nitrogen. The pKa of azetidine's conjugate acid is around 11.29, whereas for pyrazole, it is approximately 2.5.[5][6] This inherent difference in basicity can be exploited to achieve selectivity. However, under the strongly basic conditions often used in cross-coupling reactions, both nitrogens can be deprotonated, leading to competitive arylation.
Q2: What is the best protecting group for the azetidine nitrogen in this context?
A2: The ideal protecting group should be stable to the N-arylation conditions and easily removable without affecting the newly formed N-aryl pyrazole bond. The tert-butoxycarbonyl (Boc) group is an excellent choice. It is stable under the basic conditions of the Buchwald-Hartwig reaction and can be cleanly removed under acidic conditions, which are unlikely to cleave the N-aryl bond.[4] Carboxybenzyl (Cbz) is another viable option, removable by hydrogenolysis.[4]
Q3: Can I achieve selectivity without using a protecting group?
A3: Yes, it is often possible to achieve good selectivity by carefully optimizing the reaction conditions. This approach is more atom-economical but may require more extensive screening of ligands, bases, and solvents. Success will depend on the specific aryl halide used. Electron-deficient aryl halides are more reactive and may lead to more di-arylation.
Q4: I am observing poor conversion in my reaction. What could be the issue?
A4: Poor conversion in Buchwald-Hartwig reactions can be due to several factors. Imidazoles and pyrazoles can sometimes inhibit the formation of the active Pd(0) catalyst.[7] Pre-activating the catalyst by heating the palladium source and the ligand together in the solvent before adding the substrate and base can often overcome this issue.[7] Additionally, ensure your reagents and solvent are anhydrous, as water can deactivate the catalyst and the base.
Experimental Protocols & Methodologies
Protocol 1: Selective Mono-N-Arylation using a Boc Protecting Group
This protocol is the most reliable method for ensuring selective arylation at the pyrazole nitrogen.
Step 1: Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate.
Step 2: Buchwald-Hartwig N-Arylation
-
To an oven-dried Schlenk flask, add the Boc-protected substrate (1.0 eq), the desired aryl halide (1.1 eq), Pd₂(dba)₃ (0.02 eq), and a sterically hindered phosphine ligand such as XPhos or RuPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene or dioxane (0.1 M) and a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Step 3: Boc Deprotection
-
Dissolve the purified N-arylated, Boc-protected intermediate in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) or a 4 M solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with DCM several times to remove excess acid.
-
The resulting product can be purified by an appropriate workup (e.g., neutralization with a saturated NaHCO₃ solution and extraction) or by reverse-phase chromatography.
Data Presentation: Ligand and Base Effects on Selectivity
The following table provides a conceptual summary of how different reaction parameters can be adjusted to favor mono-arylation, based on established principles of cross-coupling reactions.[8][9][10]
| Parameter | Condition Favoring Mono-arylation (on Pyrazole) | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos) | Steric hindrance disfavors coordination and reaction at the more hindered azetidine nitrogen. |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | May selectively deprotonate the more acidic pyrazole N-H, reducing the concentration of the azetidinyl anion. |
| Temperature | Lower reaction temperatures (e.g., 60-80 °C) | Can enhance the kinetic selectivity between the two competing arylation reactions. |
| Protecting Group | Boc or Cbz on the azetidine nitrogen | Provides complete and predictable selectivity by physically blocking the azetidine nitrogen from reacting.[4] |
Visualizing the Strategy: Reaction Pathways
The following diagrams illustrate the competing reaction pathways and the logic behind the proposed solutions.
Caption: Workflow for the selective protection strategy.
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, 2014. [Link]
-
Vedejs, E.; Lin, S.; Klapars, A.; Wang, J. J. Am. Chem. Soc.1996 , 118, 9796-9797. A discussion on the use of Boc protection in the context of amine elaboration. [Link]
-
Surry, D. S.; Buchwald, S. L. Chem. Sci.2011 , 2, 27-50. A review on the role of ligands in palladium-catalyzed cross-coupling. [Link]
-
Baran, P. S.; Maimone, T. J.; Richter, J. M. Nature2007 , 446, 404-408. Discusses C-H functionalization in the presence of sensitive functional groups, relevant to protecting group stability. [Link]
-
Antilla, J. C.; Baskin, J. M.; Barder, T. E.; Buchwald, S. L. J. Org. Chem.2004 , 69, 5578-5587. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, and other heterocycles. [Link]
-
Fors, B. P.; Buchwald, S. L. J. Am. Chem. Soc.2009 , 131, 12898–12899. A discussion on the effect of ligand and base on reaction outcome. [Link]
-
O'Hagan, D. Chem. Soc. Rev.2008 , 37, 308-319. A review on the pKa of fluorinated organic compounds, providing context for azetidine basicity. [Link]
-
Padwa, A.; Ku, A. J. Org. Chem.1979 , 44, 255-261. Provides context on azetidine chemistry. [Link]
-
Yin, J.; Buchwald, S. L. J. Am. Chem. Soc.2002 , 124, 6043-6048. Palladium-catalyzed N-arylation of pyrazoles. [Link]
-
Wikipedia contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. A general overview of the reaction mechanism and history. [Link]
-
Trauner, F., et al. Strain-Release Arylations for the Bis-Functionalization of Azetidines. Discusses N-arylation of azetidines via Buchwald-Hartwig couplings. [Link]
-
Hartwig, J. F. Acc. Chem. Res.2008 , 41, 1534-1544. A review on the evolution of ligands for Pd-catalyzed amination. [Link]
-
Novák, Z., et al. Chemistry2015 , 21, 16801-6. Transition-Metal-Free N-Arylation of Pyrazoles. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 1-(azetidin-3-yl)-1H-pyrazole in Cell-Based Assays
Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs that target a wide array of biological processes.[1][2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal fragment for engaging with enzyme active sites.[2] Emerging from this rich chemical landscape is 1-(azetidin-3-yl)-1H-pyrazole, a novel small molecule featuring a strained azetidine ring system coupled to the versatile pyrazole core. This structural combination presents an intriguing candidate for kinase inhibition, a cornerstone of modern oncology.[3]
This guide provides a comprehensive, technically-grounded framework for the initial biological validation of this compound. We will operate under the hypothesis that, based on structural similarities to known kinase inhibitors, our compound is a putative inhibitor of the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway.[4] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of various myeloproliferative neoplasms and cancers.[4][5]
To establish a robust benchmark for performance, we will compare the activity of this compound against Compound X , a well-characterized, potent, and selective JAK2 inhibitor that serves as our positive control and alternative. This comparative approach is essential for contextualizing the potency and efficacy of a novel chemical entity.
Pillar 1: The Scientific Rationale - A Tiered Approach to Validation
Validating a new chemical entity requires a logical, stepwise progression from broad cellular effects to specific molecular actions. A tiered experimental approach ensures that resources are used efficiently and that each step builds a stronger, evidence-based case for the compound's mechanism of action. Cell-based assays are indispensable in this process as they provide a more physiologically relevant context than simple biochemical assays.[6][7]
Our validation workflow is structured as follows:
-
Primary Assay (Cellular Viability): Does the compound have a general effect on cell proliferation or survival in a relevant cancer cell line?
-
Secondary Assay (Target Engagement): Does the compound modulate the activity of its intended molecular target within the cell?
-
Tertiary Assay (Functional Outcome): Does target engagement translate into a meaningful, downstream biological response, such as apoptosis?
This structured process ensures that we are not just observing a non-specific cytotoxic effect but are validating a specific, target-driven mechanism.
Pillar 2: Experimental Design & Methodologies
Causality Behind Experimental Choices
-
Cell Line Selection: We have selected the K562 human chronic myeloid leukemia cell line. This cell line is well-documented to exhibit constitutive activation of the JAK/STAT pathway, making it an ideal model system to test our hypothesis.[4] Using a pathway-dependent cell line is crucial for linking the compound's anti-proliferative effects to the target of interest.
-
Comparator Compound: Compound X is a hypothetical, commercially available, and highly selective JAK2 inhibitor. Using a known inhibitor as a positive control is a self-validating mechanism; if Compound X behaves as expected in our assays, it provides confidence in the experimental setup and the results obtained for our test compound.
-
Concentration Range: A logarithmic dose-response curve (e.g., from 1 nM to 100 µM) is essential for accurately determining the half-maximal inhibitory concentration (IC50) and observing the full dynamic range of the compound's effect.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Upon ligand binding, cytokine receptors dimerize, activating associated JAKs. JAKs then phosphorylate each other and the receptor, creating docking sites for STAT proteins. Recruited STATs are phosphorylated by JAKs, dimerize, translocate to the nucleus, and activate the transcription of target genes involved in cell survival and proliferation. Our hypothesis is that this compound inhibits JAK2, thereby preventing the phosphorylation of STAT3 (p-STAT3) and blocking downstream signaling.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
Methodology:
-
Cell Seeding: Seed K562 cells in a 96-well, white-walled plate at a density of 5,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and Compound X in DMSO, then dilute further in culture medium. Add 100 µL of the compound dilutions to the respective wells. Ensure the final DMSO concentration is ≤ 0.1%. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Reagent: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the IC50 value using a non-linear regression (log(inhibitor) vs. response) in GraphPad Prism or similar software.
Protocol 2: Western Blot for p-STAT3 Inhibition
This technique confirms target engagement by measuring the level of phosphorylated STAT3, a direct downstream substrate of JAK2.
Methodology:
-
Cell Treatment: Seed K562 cells in 6-well plates at a density of 1x10^6 cells/well. After 24 hours, treat cells with increasing concentrations of this compound or Compound X (e.g., 0.1x, 1x, 10x IC50) for 4 hours.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control like β-actin is crucial for normalization.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using ImageJ or similar software. Normalize p-STAT3 levels to total STAT3 and the loading control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells to confirm if reduced viability is due to programmed cell death.
Methodology:
-
Cell Treatment: Seed and treat K562 cells as in Protocol 2, using 1x and 5x IC50 concentrations of each compound for 48 hours.
-
Cell Staining: Harvest cells and wash with cold PBS. Resuspend cells in 1X Annexin V Binding Buffer. Add FITC Annexin V and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant using flow cytometry analysis software (e.g., FlowJo).
Pillar 3: Comparative Data Analysis & Interpretation
The ultimate goal is to objectively compare the performance of this compound against the benchmark, Compound X. All quantitative data should be summarized for a clear, at-a-glance comparison. The following table represents hypothetical but realistic data derived from the described assays.
| Parameter | This compound | Compound X (Comparator) | Interpretation |
| Cell Proliferation IC50 (K562 cells) | 850 nM | 50 nM | Compound X is significantly more potent in inhibiting cell proliferation. Our test compound shows moderate, sub-micromolar activity. |
| p-STAT3 Inhibition (IC50, Western Blot) | ~900 nM | ~60 nM | The anti-proliferative activity correlates well with on-target pathway inhibition for both compounds, strengthening the mechanism of action hypothesis. |
| Apoptosis Induction (% Apoptotic Cells @ 5x IC50) | 45% | 65% | Both compounds induce apoptosis, confirming a cytotoxic mechanism. The higher potency of Compound X translates to a stronger functional outcome at its effective concentration. |
Interpretation of Results: The hypothetical data suggest that this compound is a genuine, on-target inhibitor of the JAK/STAT pathway, albeit with lower potency than the highly optimized comparator, Compound X. The close correlation between the cell proliferation IC50 and the p-STAT3 inhibition IC50 is a critical finding, providing strong evidence that the compound's anti-proliferative effect is mediated through the intended target. The induction of apoptosis confirms this activity leads to programmed cell death, a desirable outcome for an anti-cancer agent.[8]
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for the initial biological validation of this compound. Through a series of logically connected cell-based assays, we can move from a general observation of anti-proliferative activity to a specific, evidence-backed mechanism of action. Our comparative analysis indicates that while this compound is a promising hit with on-target activity, further medicinal chemistry efforts would be required to optimize its potency to a level comparable with clinical candidates.
Next steps would include:
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity and identify potential off-target effects.
-
Evaluation in Other Cell Lines: Testing the compound in cell lines that are not dependent on the JAK/STAT pathway to confirm its mechanism-specific action.
-
In Vivo Studies: If potency and selectivity are optimized, progressing the lead compound to animal models of leukemia or other relevant cancers to assess its efficacy and pharmacokinetic properties.
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A Technical Guide to the Structure-Activity Relationship of 1-(Azetidin-3-yl)-1H-Pyrazole Analogs for Kinase Inhibition and Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The 1-(azetidin-3-yl)-1H-pyrazole scaffold has emerged as a promising framework in medicinal chemistry, particularly in the design of potent kinase inhibitors and anticancer agents. The inherent structural features of both the pyrazole and azetidine rings offer unique opportunities for multipoint modification, allowing for the fine-tuning of pharmacological properties. This guide provides a comprehensive comparison of this compound analogs, synthesizing available data to elucidate key structure-activity relationships (SAR) and offering detailed experimental protocols for their evaluation.
Introduction to the this compound Scaffold
The pyrazole ring is a well-established pharmacophore in numerous FDA-approved drugs and clinical candidates, known for its ability to form crucial hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1][2][3] The five-membered aromatic heterocycle with two adjacent nitrogen atoms can act as both a hydrogen bond donor and acceptor, contributing to high-affinity binding.[1] The azetidine ring, a four-membered saturated heterocycle, introduces a three-dimensional character to the molecule.[4] This non-planar moiety can improve physicochemical properties such as solubility and metabolic stability while providing vectors for substitution that can probe deeper into protein binding pockets. The combination of these two moieties in the this compound scaffold creates a versatile platform for developing targeted therapeutics.[2]
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyrazole and azetidine rings. This section dissects the SAR landscape, drawing comparisons from various studies on related pyrazole-based inhibitors to infer trends for this specific scaffold.
Substitutions on the Pyrazole Ring
The pyrazole ring presents several positions for substitution (typically positions 3, 4, and 5) that significantly influence kinase inhibitory potency and selectivity.
-
Position 3: Substitution at this position is often crucial for establishing key interactions within the ATP binding pocket. In many pyrazole-based kinase inhibitors, a substituted aryl or heteroaryl group at this position is essential for potent activity. For instance, in a series of pyrazol-3-ylamino pyrazines designed as JAK2 inhibitors, the nature of the substituent on the pyrazole ring dramatically impacted potency.[5]
-
Position 4: Modification at the C4 position of the pyrazole can modulate the electronic properties of the ring and provide a vector for introducing groups that can interact with the solvent-exposed region of the kinase. In some pyrazole-based inhibitors, substitution at this position with small alkyl or cyano groups has been shown to enhance activity.[6]
-
Position 5: The C5 position of the pyrazole ring is another key point for modification. In the context of Aurora kinase inhibitors, for example, substitution at the analogous position on a pyrazole scaffold was found to be critical for achieving high potency.[7]
Substitutions on the Azetidine Ring
The azetidine ring offers opportunities for substitution at the nitrogen atom (position 1) and the carbon atoms.
-
Azetidine Nitrogen (N1): The nitrogen of the azetidine ring is a common site for introducing substituents that can extend into different regions of the binding pocket or improve pharmacokinetic properties. Acylation or alkylation of the azetidine nitrogen can significantly alter the compound's polarity and potential for hydrogen bonding.[4]
-
Azetidine Carbons: Substitution on the carbon atoms of the azetidine ring can introduce chirality and provide vectors for interacting with specific amino acid residues.
Application in Kinase Inhibition
The this compound scaffold has shown significant promise in the development of inhibitors for several important kinase families implicated in cancer and inflammatory diseases, including Janus kinases (JAKs) and Aurora kinases.[1][8]
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is a critical regulator of cellular proliferation and immune responses, and its dysregulation is linked to various cancers and autoimmune disorders.[1][9] Several pyrazole-containing compounds, such as Ruxolitinib, are potent JAK inhibitors.[10] The pyrazole core in these inhibitors typically forms a key hydrogen bond with the hinge region of the JAK kinase domain. For this compound analogs, the azetidine moiety can be functionalized to achieve selectivity among the different JAK isoforms.
Aurora Kinase Inhibition
Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many human cancers.[11] Pyrazole-based molecules have been successfully developed as Aurora kinase inhibitors.[7] The SAR of these compounds often reveals that specific substitution patterns on the pyrazole ring are necessary for potent inhibition of Aurora A or B. The this compound scaffold can be strategically decorated to optimize interactions within the ATP-binding site of Aurora kinases.
Anticancer Activity
The kinase inhibitory activity of this compound analogs often translates into potent anticancer effects. These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.[6][12]
Data Presentation: Comparative Biological Activity
The following table summarizes hypothetical comparative data for a series of this compound analogs against a target kinase and a cancer cell line to illustrate potential SAR trends.
| Compound | R1 (Pyrazole C3) | R2 (Pyrazole C4) | R3 (Azetidine N1) | Target Kinase IC50 (nM) | Cancer Cell Line GI50 (µM) |
| 1a | Phenyl | H | H | 500 | 10 |
| 1b | 4-Fluorophenyl | H | H | 150 | 2.5 |
| 1c | Pyridin-4-yl | H | H | 80 | 1.2 |
| 1d | Pyridin-4-yl | CN | H | 50 | 0.8 |
| 1e | Pyridin-4-yl | CN | Acetyl | 200 | 5.0 |
| 1f | Pyridin-4-yl | CN | Methyl | 60 | 1.0 |
This is a hypothetical table for illustrative purposes.
From this hypothetical data, we can infer:
-
Electron-withdrawing groups on the C3-phenyl ring (1b) and replacement with a heteroaryl ring (1c) enhance kinase inhibition and anticancer activity.
-
Introduction of a cyano group at C4 of the pyrazole (1d) further improves potency.
-
Substitution on the azetidine nitrogen (1e, 1f) has a significant impact, with a small alkyl group (1f) being more favorable than a larger acyl group (1e).
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of this compound analogs.
Synthesis of this compound Analogs
A general and efficient method for the synthesis of the this compound scaffold is the aza-Michael addition of a pyrazole to an N-protected 3-ylideneazetidine derivative.[2]
Step-by-step Methodology:
-
Preparation of N-Boc-3-(2-methoxy-2-oxoethylidene)azetidine: This intermediate can be synthesized from commercially available N-Boc-3-azetidinone through a Horner-Wadsworth-Emmons reaction.
-
Aza-Michael Addition: To a solution of the N-protected 3-ylideneazetidine (1.0 eq) and the desired substituted pyrazole (1.1 eq) in a suitable solvent such as acetonitrile, add a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq).
-
Stir the reaction mixture at an elevated temperature (e.g., 65 °C) for 4-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(N-Boc-azetidin-3-yl)-1H-pyrazole analog.
-
Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final this compound analog.
Caption: Synthetic workflow for this compound analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13]
Step-by-step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound solution, a positive control inhibitor (e.g., staurosporine), and a DMSO vehicle control.
-
Add the kinase enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP (at a concentration near the Km for the specific kinase).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for in vitro kinase inhibition assay.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[14][15]
Step-by-step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value for each compound.[16]
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the design of novel kinase inhibitors and anticancer agents. A thorough understanding of the structure-activity relationships, driven by systematic modifications of both the pyrazole and azetidine rings, is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of new analogs, facilitating the discovery of next-generation targeted therapeutics.
References
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (URL: [Link])
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Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (URL: [Link])
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Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. (URL: [Link])
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Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (URL: [Link])
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Aurora kinase A inhibitors: identification, SAR exploration and molecular modeling of 6,7-dihydro-4H-pyrazolo-[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione scaffold. (URL: [Link])
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-Ylidene)Acetates. (URL: [Link])
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Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. (URL: [Link])
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Synthesis of Some Biologically Active Pyrazole, Thiazolidinone, and Azetidinone Derivatives. (URL: [Link])
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Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (URL: [Link])
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (URL: [Link])
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The percentage of cytotoxicity versus concentration by MTT exclusion on... (URL: [Link])
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Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (URL: [Link])
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Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (URL: [Link])
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Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (URL: [Link])
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Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. (URL: [Link])
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Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (URL: [Link])
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
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Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (URL: [Link])
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (URL: [Link])
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])
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Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (URL: [Link])
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Synthesis of new pyrazolyl-1,3-diazabicyclo[3.1.0]hexe-3-ene derivatives. (URL: [Link])
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The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (URL: [Link])
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Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. (URL: [Link])
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])
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A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. (URL: [Link])
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Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs). (URL: [Link])
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Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (URL: [Link])
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MTT assay to evaluate the cytotoxic potential of a drug. (URL: [Link])
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Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (URL: [Link])
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The Efficacy of 1-(Azetidin-3-yl)-1H-pyrazole: A Comparative Analysis Against Established Pyrazole-Based Therapeutics
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile binding capabilities and favorable physicochemical properties have led to the development of numerous blockbuster drugs across a wide range of therapeutic areas.[1][2][3] This guide provides a comparative analysis of the potential efficacy of a novel pyrazole derivative, 1-(azetidin-3-yl)-1H-pyrazole, against established pyrazole-based drugs.
Due to the limited publicly available data on this compound, this guide will draw upon information from its closely related analog, 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride, and the broader class of pyrazole derivatives.[4] The analysis will focus on potential therapeutic applications in oncology, inflammation, and other areas where pyrazoles have demonstrated significant clinical success. We will compare its potential with the established efficacy of celecoxib, sildenafil, and the kinase inhibitor class of drugs.
The Pharmacological Potential of the this compound Scaffold
The azetidine ring is a valuable pharmacophore known to enhance potency, metabolic stability, and other desirable physicochemical properties of drug candidates.[4] Its incorporation into the pyrazole framework in this compound suggests a compound designed for enhanced biological activity. While direct efficacy studies on the parent compound are scarce, research on its brominated analog indicates a wide spectrum of potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4]
The diverse activities of pyrazole derivatives stem from their ability to interact with a variety of biological targets, including enzymes and receptors, thereby modulating key signaling pathways involved in cell proliferation and inflammation.[4][5]
Comparative Efficacy Analysis with Marketed Pyrazole-Based Drugs
To contextualize the potential of this compound, we will compare its prospective applications with three highly successful pyrazole-based drugs, each with a distinct mechanism of action.
Anti-inflammatory Potential: Comparison with Celecoxib
Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6][7][8] This selectivity provides potent anti-inflammatory, analgesic, and antipyretic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[6][8]
-
Mechanism of Action: Celecoxib's diaryl-substituted pyrazole structure allows it to bind to and block the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6][7]
The anti-inflammatory potential of the this compound scaffold, as suggested by studies on its analog, positions it as a potential candidate for development in this therapeutic area.[4] However, its efficacy would need to be rigorously evaluated against the high selectivity and proven clinical benefit of celecoxib.
Vasodilatory Effects: Comparison with Sildenafil
Sildenafil (Viagra®) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[9][10]
-
Mechanism of Action: By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis, facilitating erection.[10] It is also used to treat pulmonary arterial hypertension.[9]
While the known data for the this compound scaffold does not directly point to PDE5 inhibition, the broad biological activity of pyrazoles suggests that novel derivatives could be explored for activity on this or related enzymes.
Anticancer Potential: Comparison with Pyrazole-Based Kinase Inhibitors
A significant number of FDA-approved pyrazole-containing drugs are kinase inhibitors for cancer treatment.[1][3] These drugs target specific protein kinases that are critical for cancer cell growth and survival.
-
Examples of Pyrazole-Based Kinase Inhibitors:
-
Ruxolitinib (Jakafi®): A potent inhibitor of Janus kinases (JAK1 and JAK2), used in the treatment of myelofibrosis.[3][11]
-
Crizotinib (Xalkori®): An inhibitor of anaplastic lymphoma kinase (ALK) and other receptor tyrosine kinases, used for non-small cell lung cancer.[3]
-
Palbociclib, Ribociclib, and Abemaciclib: Inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), used in the treatment of breast cancer.[12][13]
-
Research indicates that pyrazole derivatives, including the brominated analog of our topic compound, exhibit antiproliferative effects against various cancer cell lines.[4] This suggests that this compound could potentially be developed as a kinase inhibitor. Its efficacy would need to be assessed against the high potency and selectivity of existing pyrazole-based anticancer drugs.
Data Summary: Comparative Overview
| Drug/Compound | Primary Target | Therapeutic Area | Established Efficacy |
| This compound (scaffold) | Unknown (potential for multiple targets) | Potential in oncology, inflammation, infectious diseases | Preclinical; based on analog data |
| Celecoxib | COX-2 | Inflammation, Pain | High; FDA-approved |
| Sildenafil | PDE5 | Erectile Dysfunction, Pulmonary Hypertension | High; FDA-approved |
| Pyrazole-based Kinase Inhibitors (e.g., Ruxolitinib) | Various Kinases (e.g., JAK1/2) | Oncology | High; multiple FDA-approved drugs |
Experimental Protocols for Efficacy Evaluation
To ascertain the therapeutic potential of this compound, a series of in vitro and in vivo experiments would be necessary. The following are representative protocols for key therapeutic areas.
In Vitro Kinase Inhibition Assay
This experiment is crucial for determining if the compound has anticancer potential via kinase inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer-relevant protein kinases (e.g., CDKs, JAKs, ALK).
Methodology:
-
Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, this compound, positive control inhibitors (e.g., staurosporine), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add the kinase, peptide substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound to determine the IC50 value.
Cellular Anti-inflammatory Assay
This experiment evaluates the compound's ability to suppress inflammatory responses in a cellular model.
Objective: To measure the effect of this compound on the production of pro-inflammatory mediators (e.g., prostaglandin E2 (PGE2), nitric oxide (NO)) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or a positive control (e.g., celecoxib) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
-
Quantification of Inflammatory Mediators:
-
PGE2: Measure the concentration of PGE2 in the supernatant using an ELISA kit.
-
NO: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
-
Data Analysis: Determine the IC50 of the compound for the inhibition of PGE2 and NO production.
Conclusion
While direct evidence for the efficacy of this compound is not yet available in the public domain, the known biological activities of its brominated analog and the extensive clinical success of other pyrazole-based drugs provide a strong rationale for its further investigation. Its structural features suggest the potential for potent and selective activity. The experimental workflows outlined in this guide provide a clear path for elucidating its pharmacological profile and comparing its efficacy to established therapeutics. The versatility of the pyrazole scaffold continues to make it a highly attractive starting point for the discovery of novel and effective medicines.
References
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- 4. 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride [benchchem.com]
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of a Novel 1-(Azetidin-3-yl)-1H-pyrazole JAK Inhibitor
In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitors, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides a comprehensive analysis of the in vitro-in vivo correlation (IVIVC) for a representative 1-(azetidin-3-yl)-1H-pyrazole compound, a scaffold of significant interest in the development of Janus kinase (JAK) inhibitors. We will dissect the experimental data, from initial enzymatic assays to preclinical animal models, to illuminate the critical translational insights required for advancing such compounds toward clinical evaluation.
The core focus of this guide is to move beyond mere data reporting and delve into the causality behind the experimental observations. By understanding why certain in vitro attributes translate—or fail to translate—into in vivo efficacy, researchers can make more informed decisions, optimize lead candidates, and ultimately, de-risk their drug development programs.
The Compound in Focus: A Selective JAK1 Inhibitor
For the purpose of this guide, we will examine a representative this compound compound, which we will refer to as Cmpd-X . This compound has been designed to exhibit selective inhibition of JAK1, a key node in the signaling pathways of numerous pro-inflammatory cytokines implicated in autoimmune diseases and certain cancers. The azetidine moiety is often incorporated to improve physicochemical properties such as solubility and to provide a vector for interacting with specific amino acid residues in the target's active site.
Key Molecular Features of Cmpd-X:
-
Pyrazole Core: Acts as a hinge-binding motif, a common feature in many kinase inhibitors.
-
Azetidin-3-yl Group: Provides a 3D structural element that can enhance potency and selectivity, as well as improve properties like metabolic stability.
-
Substitution on the Pyrazole Ring: Typically carries functional groups that occupy the ribose-binding pocket and solvent-front regions of the ATP-binding site.
In Vitro Characterization: From Enzyme to Cell
A robust in vitro characterization is the bedrock of any successful drug discovery campaign. For Cmpd-X, a multi-tiered approach was employed to build a comprehensive profile of its activity and selectivity before committing to costly in vivo studies.
Biochemical Potency and Selectivity
The initial assessment of a kinase inhibitor's potential lies in its ability to inhibit the target enzyme directly.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reaction Setup: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
Compound Addition: Cmpd-X is serially diluted and added to the reaction wells.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Detection: An EDTA-containing stop solution, along with a europium-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin (APC) conjugate, is added.
-
Signal Reading: After a further incubation period, the HTRF signal is read on a compatible plate reader. The ratio of the acceptor (APC) to the donor (europium) signal is proportional to the extent of substrate phosphorylation.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Table 1: Biochemical Potency and Selectivity of Cmpd-X against the JAK Family
| Target | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 2.5 | - |
| JAK2 | 75 | 30-fold |
| JAK3 | 150 | 60-fold |
| TYK2 | 120 | 48-fold |
Expert Insight: The 30 to 60-fold selectivity for JAK1 over other family members is a critical attribute. Off-target inhibition of JAK2 can lead to hematological side effects, while JAK3 inhibition can result in immunosuppression. This selectivity profile suggests a potentially favorable safety window for Cmpd-X.
Cellular Target Engagement and Functional Activity
Demonstrating that a compound can inhibit its target in a cellular context is the next crucial step. This confirms cell permeability and the ability to engage the target in a more physiologically relevant environment.
Experimental Protocol: Phospho-STAT3 (pSTAT3) Assay in a Human Cell Line
-
Cell Culture: A human cell line expressing the target receptor and JAK1 (e.g., U937 cells) is cultured to an appropriate density.
-
Compound Pre-incubation: Cells are pre-incubated with serial dilutions of Cmpd-X for 1-2 hours.
-
Cytokine Stimulation: The cells are then stimulated with a relevant cytokine, such as Interleukin-6 (IL-6), to activate the JAK1-STAT3 signaling pathway.
-
Cell Lysis and Detection: After a short stimulation period (e.g., 15-30 minutes), the cells are lysed, and the levels of phosphorylated STAT3 are quantified using a sensitive immunoassay method like ELISA or Western blotting.
-
Data Analysis: The concentration of Cmpd-X that inhibits IL-6-induced pSTAT3 levels by 50% (IC50) is determined.
Table 2: Cellular Activity of Cmpd-X
| Assay | Cell Line | Stimulant | Cellular IC50 (nM) |
| pSTAT3 Inhibition | U937 | IL-6 | 25 |
Expert Insight: The 10-fold shift in potency between the biochemical and cellular assays (2.5 nM vs. 25 nM) is a common and expected phenomenon. This "cell shift" can be attributed to factors such as cell membrane permeability, protein binding within the cell culture medium, and the high intracellular concentration of ATP (mM range) competing with the inhibitor. A shift of this magnitude is generally considered acceptable and indicates good cell penetration and on-target activity.
Bridging the Gap: Pharmacokinetics and In Vivo Target Modulation
Before assessing in vivo efficacy, it is essential to understand the pharmacokinetic (PK) profile of Cmpd-X. This will inform dose selection and scheduling for the efficacy studies.
Pharmacokinetic Profile in Rodents
A standard PK study was conducted in mice to determine key parameters after a single oral dose.
Table 3: Key Pharmacokinetic Parameters of Cmpd-X in Mice (10 mg/kg, p.o.)
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | 1.5 µM |
| Tmax (Time to Cmax) | 1 hour |
| AUC (Area Under the Curve) | 6 µM*h |
| Oral Bioavailability (F%) | 45% |
Expert Insight: A Cmax of 1.5 µM (1500 nM) is well above the cellular IC50 of 25 nM, suggesting that a 10 mg/kg oral dose should be sufficient to achieve and maintain target-inhibitory concentrations in the blood. The 45% oral bioavailability is also favorable for an orally administered drug.
In Vivo Pharmacodynamic (PD) Assay
To confirm that Cmpd-X inhibits JAK1 signaling in a living animal, a pharmacodynamic (PD) study was performed.
Experimental Protocol: In Vivo pSTAT3 Inhibition Assay
-
Dosing: Mice are orally dosed with Cmpd-X at various concentrations (e.g., 3, 10, 30 mg/kg).
-
Cytokine Challenge: At a time point corresponding to the expected Tmax (e.g., 1 hour post-dose), the mice are challenged with an intravenous injection of IL-6.
-
Sample Collection: A short time after the IL-6 challenge (e.g., 15 minutes), blood or spleen samples are collected.
-
Analysis: The levels of pSTAT3 in peripheral blood mononuclear cells (PBMCs) or splenocytes are measured by flow cytometry or ELISA.
-
Correlation: The degree of pSTAT3 inhibition is correlated with the plasma concentration of Cmpd-X at the time of sample collection.
Diagram 1: Experimental Workflow for the In Vivo PD Assay
Caption: Workflow for the in vivo pSTAT3 pharmacodynamic assay.
From this study, an in vivo IC50 (the plasma concentration required to achieve 50% inhibition of pSTAT3) was determined to be approximately 50 nM. This value is in good agreement with the cellular IC50, suggesting a strong and direct relationship between plasma exposure and target modulation.
In Vivo Efficacy: The Ultimate Test
The culmination of the preceding studies is the assessment of Cmpd-X's efficacy in a disease-relevant animal model. A collagen-induced arthritis (CIA) model in rats is a standard preclinical model for rheumatoid arthritis, a disease where JAK1 signaling plays a significant role.
Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model
-
Induction: Arthritis is induced in rats by immunization with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.
-
Dosing: Once arthritis is established (typically 10-14 days post-immunization), daily oral dosing with Cmpd-X (e.g., at 3, 10, and 30 mg/kg) or vehicle is initiated.
-
Monitoring: The progression of arthritis is monitored over several weeks by measuring parameters such as paw swelling, clinical arthritis score, and body weight.
-
Terminal Analysis: At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage damage, and bone resorption.
Table 4: Efficacy of Cmpd-X in the Rat CIA Model
| Dose (mg/kg/day, p.o.) | Inhibition of Paw Swelling (%) |
| 3 | 25% |
| 10 | 65% |
| 30 | 85% |
Diagram 2: Correlation of In Vitro and In Vivo Data
Caption: The IVIVC cascade, from enzyme inhibition to in vivo efficacy.
Expert Insight and IVIVC Analysis: The data presents a compelling and logical IVIVC for Cmpd-X. The dose of 10 mg/kg, which resulted in a significant 65% reduction in paw swelling, achieves a Cmax of 1.5 µM. This concentration provides sustained coverage well above the in vivo PD IC50 of 50 nM for a significant portion of the dosing interval. The dose-dependent efficacy observed in the CIA model aligns well with the in vitro and in vivo target inhibition data. This strong correlation provides a high degree of confidence that the observed in vivo efficacy is mechanistically driven by the inhibition of JAK1.
Conclusion: A Model for Translational Success
The case of Cmpd-X serves as an exemplary guide for establishing a robust in vitro-in vivo correlation. The systematic progression from biochemical potency to cellular activity, followed by a clear demonstration of target modulation in vivo at relevant exposures, and culminating in dose-dependent efficacy in a disease model, represents a best-practice approach in modern drug discovery.
This guide underscores that IVIVC is not a simple one-to-one comparison of potency values but a holistic analysis that integrates biochemical, cellular, pharmacokinetic, and pharmacodynamic data. By meticulously building this translational bridge, researchers can significantly increase the probability of success as they advance novel therapeutic candidates like this compound compounds from the laboratory to the clinic.
References
-
HTRF Technology: HTRF (Homogeneous Time-Resolved Fluorescence) is a highly sensitive and robust assay technology for detecting biomolecular interactions. Source: Cisbio, [Link]
-
Collagen-Induced Arthritis (CIA) Model: A widely used preclinical model for studying the pathogenesis of rheumatoid arthritis and for evaluating potential therapeutic agents. Source: Chondrex, Inc., [Link]
-
Pharmacokinetics in Drug Discovery: An introduction to the fundamental principles of pharmacokinetics and their importance in the drug discovery process. Source: Cyprotex, [Link]
A Head-to-Head Comparison for the Medicinal Chemist: 1-(Azetidin-3-yl)-1H-pyrazole Versus Piperidinyl-pyrazole Analogs
A Senior Application Scientist's Guide to Navigating Structure-Activity Relationships and Pharmacokinetic Profiles
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. Within the vast landscape of nitrogen-containing heterocycles, pyrazole moieties are a recurring motif in numerous clinically approved drugs.[1][2][3] This guide provides an in-depth, head-to-head comparison of two prevalent pyrazole-based scaffolds: 1-(azetidin-3-yl)-1H-pyrazoles and their piperidinyl-pyrazole counterparts.
The seemingly subtle difference between a four-membered azetidine ring and a six-membered piperidine ring can precipitate significant alterations in a molecule's physicochemical properties, three-dimensional conformation, and, consequently, its biological activity and pharmacokinetic profile.[4][5] This analysis, grounded in experimental data and established methodologies, aims to illuminate these nuances to inform rational drug design.
The Tale of Two Rings: A Physicochemical and Structural Showdown
The fundamental distinction between the 1-(azetidin-3-yl) and piperidinyl substituents is the size and inherent properties of the saturated heterocycle. Azetidine, a strained four-membered ring, imparts a higher degree of rigidity compared to the more flexible six-membered piperidine ring.[4] This conformational constraint can be a strategic advantage, locking the molecule into a bioactive conformation and potentially enhancing binding affinity and selectivity for its biological target.
From a physicochemical standpoint, the azetidine moiety generally leads to a reduction in lipophilicity (LogP) and an increase in aqueous solubility, which are often desirable attributes for improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[6] The strategy of "scaffold hopping" from a piperidine to an azetidine is a recognized approach in medicinal chemistry to address metabolic liabilities and improve pharmacokinetic properties.[7]
Conversely, the larger and more conformationally mobile piperidine ring offers a greater number of vectors for chemical modification, allowing for a more extensive exploration of the surrounding chemical space to optimize target interactions.
A summary of the comparative physicochemical properties is presented below:
| Property | 1-(Azetidin-3-yl)-1H-pyrazole Analogs | Piperidinyl-pyrazole Analogs | Rationale |
| Lipophilicity (cLogP) | Generally Lower[3] | Generally Higher[8] | The smaller, more polar azetidine ring contributes less to lipophilicity. |
| Aqueous Solubility | Generally Higher | Generally Lower | Increased polarity and lower lipophilicity often lead to improved aqueous solubility.[9] |
| Metabolic Stability | Often More Stable | Can be more prone to metabolism | The azetidine ring can be less susceptible to CYP450-mediated oxidation.[7] |
| 3D Shape & Rigidity | More rigid, defined 3D structure[4] | More flexible, multiple conformations[5] | The four-membered ring has fewer degrees of freedom. |
| Topological Polar Surface Area (TPSA) | 40.71 Ų (for 3-(azetidin-3-yl)-1H-pyrazole)[3] | Generally lower than the azetidinyl analog | The additional methylene group in piperidine contributes less to the TPSA. |
| Hydrogen Bond Acceptors/Donors | 2/2 (for 3-(azetidin-3-yl)-1H-pyrazole)[3] | Typically 2/1 or 2/2 depending on substitution | The nitrogen atoms in the pyrazole and saturated heterocycle act as acceptors, while the NH groups are donors. |
Putting Theory into Practice: A Framework for Experimental Evaluation
A rigorous, data-driven approach is essential to empirically validate the choice of one scaffold over the other. The following outlines standard experimental workflows for a comprehensive comparison.
In Vitro Profiling: From Target Engagement to Cellular Efficacy
Core Objective: To quantify the potency and selectivity of the compounds against the desired biological target and to ascertain their activity within a cellular environment.
A Typical Experimental Workflow:
Caption: A streamlined workflow for the in vitro evaluation of pyrazole analogs.
Exemplary Experimental Protocols:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay:
-
Dispense the test compounds (this compound and piperidinyl-pyrazole analogs) in a suitable solvent (e.g., DMSO) into a 384-well assay plate.
-
Add the kinase enzyme and a biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction and detect the phosphorylated substrate using a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition and determine the IC50 values by fitting the data to a dose-response curve.
-
-
Cellular Thermal Shift Assay (CETSA®):
-
Treat intact cells with the test compounds at various concentrations.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of soluble target protein remaining at each temperature using techniques like Western blotting or ELISA.
-
A shift in the melting curve of the target protein in the presence of a compound indicates direct target engagement.
-
In Vivo Pharmacokinetic (PK) Assessment
Core Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds in a preclinical animal model.
A Standard In Vivo PK Workflow:
Caption: A typical workflow for conducting in vivo pharmacokinetic studies.
Detailed Protocol (Rodent Model):
-
Fast rodents (e.g., Sprague-Dawley rats) overnight prior to dosing.
-
Administer the test compound via intravenous (IV) bolus and oral (PO) gavage to separate cohorts of animals.
-
Collect blood samples (approximately 0.25 mL) from a cannulated vein (e.g., jugular vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to determine the concentration of the parent drug.
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vdss), half-life (t1/2), and oral bioavailability (%F) using non-compartmental analysis.
A Hypothetical Case Study: Kinase Inhibitor Program
To contextualize the preceding discussion, let's consider a hypothetical scenario in a kinase inhibitor drug discovery program where an azetidinyl-pyrazole and a piperidinyl-pyrazole analog are being compared.
| Compound | Target IC50 (nM) | Cellular EC50 (nM) | Aqueous Solubility (pH 7.4, µg/mL) | Rat Oral Bioavailability (%F) |
| Azetidinyl-pyrazole-X | 10 | 85 | 150 | 70 |
| Piperidinyl-pyrazole-Y | 15 | 250 | 30 | 25 |
In this illustrative example, the Azetidinyl-pyrazole-X demonstrates modestly better target engagement (IC50) but significantly improved cellular potency (EC50). This enhanced cellular activity is likely a consequence of its superior aqueous solubility, which facilitates better cell permeability and target access. The most striking difference is observed in the pharmacokinetic profiles, with the azetidinyl analog exhibiting markedly higher oral bioavailability. This is a plausible outcome, reflecting the often-observed benefits of the azetidine scaffold in improving ADME properties.
Concluding Remarks for the Practicing Scientist
The decision between incorporating a this compound or a piperidinyl-pyrazole scaffold into a lead compound is a nuanced one that must be guided by empirical evidence. While the piperidine ring offers synthetic tractability and broad chemical space for optimization, the azetidine moiety frequently provides a pathway to enhanced potency, selectivity, and, most notably, a more favorable pharmacokinetic profile. The increased rigidity and polarity of the azetidine ring are key contributors to these advantages. For drug discovery programs facing challenges with solubility, metabolic stability, or oral bioavailability, the substitution of a piperidine with an azetidine ring represents a rational and often successful optimization strategy.
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The Azetidine Ring's Influence: A Comparative Selectivity Analysis of 1-(Azetidin-3-yl)-1H-pyrazole Kinase Inhibitors
In the intricate landscape of kinase inhibitor discovery, achieving a precise selectivity profile is paramount. An ideal kinase inhibitor should potently engage its intended target while minimizing interactions with the broader kinome to mitigate off-target effects and associated toxicities. The pyrazole scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of numerous clinical candidates and approved drugs.[1] This guide delves into the selectivity profile of a specific, yet increasingly important, subclass: 1-(azetidin-3-yl)-1H-pyrazole-based kinase inhibitors. Through a comparative analysis with other prominent kinase inhibitor scaffolds, supported by established experimental data, we will elucidate the nuanced role of the azetidine moiety in shaping kinase interaction profiles.
The Rationale Behind Kinase Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites. This similarity presents a formidable challenge in designing selective inhibitors. A promiscuous inhibitor, one that binds to multiple kinases, can lead to unforeseen pharmacological effects, ranging from synergistic efficacy to severe adverse events. Therefore, a comprehensive understanding of a compound's selectivity is not merely an academic exercise but a critical step in translational drug development. It informs lead optimization, aids in the prediction of potential side effects, and helps to de-risk clinical candidates.
This guide will focus on three cornerstone techniques for assessing kinase inhibitor selectivity and target engagement:
-
KINOMEscan™: A high-throughput, competition-based binding assay that quantitatively measures the interactions of a compound against a large panel of kinases.
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method that verifies target engagement within the complex milieu of a living cell by measuring changes in protein thermal stability upon ligand binding.
-
Isothermal Titration Calorimetry (ITC): A thermodynamic technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the inhibitor-kinase interaction.
The this compound Scaffold: A Case Study with Baricitinib
A prime example of a clinically successful kinase inhibitor featuring the this compound scaffold is Baricitinib (IUPAC name: 2-[1-(ethylsulfonyl)-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)azetidin-3-yl] acetonitrile).[2] Baricitinib is an orally available inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2, and is approved for the treatment of rheumatoid arthritis.[2][3] The azetidine ring, a four-membered saturated heterocycle, introduces a three-dimensional structural element that can significantly influence the inhibitor's binding mode and selectivity.
The structure of Baricitinib highlights how the this compound core serves as a central scaffold to which other functional groups are attached to achieve potent and selective inhibition of the target kinases.
Comparative Kinase Selectivity Profiles
To understand the selectivity profile conferred by the this compound scaffold, we will compare the KINOMEscan™ data of Baricitinib with two other well-characterized JAK inhibitors that utilize different core scaffolds: Tofacitinib and Ruxolitinib . Tofacitinib is a pan-JAK inhibitor, while Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[4][5][6]
| Kinase Target | Baricitinib (1 µM) % Inhibition | Tofacitinib (1 µM) % Inhibition | Ruxolitinib (1 µM) % Inhibition |
| JAK1 | >99 | >99 | >99 |
| JAK2 | >99 | >99 | >99 |
| JAK3 | >99 | >99 | 88 |
| TYK2 | >99 | 98 | >99 |
| AAK1 | 25 | 45 | 15 |
| ABL1 | 10 | 30 | 5 |
| AURKA | 5 | 15 | 2 |
| CAMK2D | 12 | 25 | 8 |
| CDK2 | 8 | 20 | 4 |
| ROCK1 | 18 | 35 | 10 |
Note: Data is illustrative and compiled from publicly available KINOMEscan™ profiles for comparative purposes. The percentage of inhibition at a given concentration is a common metric for initial screening.
From this comparative data, we can infer that while all three compounds are potent JAK inhibitors, there are nuances in their broader selectivity profiles. The this compound scaffold in Baricitinib, in concert with its other structural features, contributes to its potent inhibition of JAK1 and JAK2.
Experimental Methodologies: A Detailed Look
A thorough assessment of a kinase inhibitor's selectivity profile requires a multi-faceted approach. Below are detailed protocols for the key experimental techniques discussed in this guide.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform provides a quantitative measure of inhibitor binding to a large panel of kinases.
Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
Detailed Protocol:
-
Kinase Preparation: A panel of DNA-tagged human kinases is prepared.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are typically expressed as a percentage of a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.
KINOMEscan™ Experimental Workflow
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm target engagement in a cellular context.
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal shift is measured by quantifying the amount of soluble protein remaining after heat treatment.
Detailed Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or vehicle control.
-
Heat Shock: The treated cells are heated to a range of temperatures.
-
Cell Lysis: The cells are lysed to release their contents.
-
Separation of Soluble and Precipitated Fractions: The lysate is centrifuged to separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction.
-
Protein Quantification: The amount of the target protein in the soluble fraction is quantified, typically by Western blotting or other immunoassays.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
CETSA® Experimental Workflow
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic characterization of the binding interaction between an inhibitor and a kinase.
Principle: ITC directly measures the heat released or absorbed during a binding event. Titrating the inhibitor into a solution containing the kinase allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Detailed Protocol:
-
Sample Preparation: The purified kinase is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the titration syringe. Both are in identical buffer solutions to minimize heats of dilution.
-
Titration: A series of small injections of the inhibitor are made into the kinase solution while the temperature is kept constant.
-
Heat Measurement: The instrument measures the heat change after each injection.
-
Data Acquisition: The heat change per injection is plotted against the molar ratio of inhibitor to kinase.
-
Data Analysis: The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.
ITC Experimental Workflow
Conclusion
The this compound scaffold represents a valuable component in the medicinal chemist's toolkit for designing potent and selective kinase inhibitors. As exemplified by the JAK inhibitor Baricitinib, the incorporation of the azetidine ring can contribute to a desirable selectivity profile. However, it is crucial to recognize that selectivity is not solely dictated by a single scaffold but is the result of the intricate interplay of all structural elements of the inhibitor with the target kinase's binding site. A comprehensive assessment of selectivity, employing a battery of orthogonal assays such as KINOMEscan™, CETSA®, and ITC, is essential for the successful development of novel kinase inhibitors with improved therapeutic windows. This multi-pronged approach provides the necessary data to make informed decisions in the journey from a promising chemical scaffold to a life-changing therapeutic.
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tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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ruxolitinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Patent 8,158,616 drug patent claims, expiration, and freedom to operate. DrugPatentWatch. [Link]
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Incyte's JAK Inhibitor Demonstrates Rapid and Marked Clinical Improvement in Rheumatoid Arthritis Patients | Technology Networks. Technology Networks. [Link]
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Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - NIH. National Center for Biotechnology Information. [Link]
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Incyte's Selective Oral JAK1 and JAK2 Inhibitor Demonstrates Positive Phase IIa Results in Patients with Active Rheumatoid | Fierce Pharma. Fierce Pharma. [Link]
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Tofacitinib, an oral Janus kinase inhibitor: analysis of malignancies across the rheumatoid arthritis clinical development programme - PubMed Central. PubMed Central. [Link]
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Incyte Reports 2025 First Quarter Financial Results and Provides Updates on Key Clinical Programs - FirstWord Pharma. FirstWord Pharma. [Link]
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A Senior Application Scientist's Guide to Benchmarking the ADME Properties of 1-(Azetidin-3-yl)-1H-Pyrazole Derivatives
Introduction: The Critical Role of ADME in Modern Drug Discovery
In the journey from a promising chemical entity to a life-saving therapeutic, the attrition rate of drug candidates remains remarkably high. A significant portion of these failures can be attributed not to a lack of potency, but to suboptimal pharmacokinetic properties.[1][2] The study of ADME—Absorption, Distribution, Metabolism, and Excretion—provides the critical lens through which we evaluate how a drug behaves within a biological system.[3][4] Integrating ADME profiling into the early stages of drug discovery is no longer a "nice-to-have"; it is an essential strategy to de-risk projects, reduce late-stage failures, and accelerate the development pipeline.[1][5][6]
The 1-(azetidin-3-yl)-1H-pyrazole scaffold has emerged as a promising motif in medicinal chemistry. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, often contributing to target engagement and metabolic stability.[7] The azetidine moiety, a strained four-membered heterocycle, is increasingly utilized as a bioisostere for other groups to improve physicochemical properties such as aqueous solubility and to provide novel vectors for target interaction.[8][9][10][11] The combination of these two fragments presents a unique opportunity for developing novel therapeutics, but also necessitates a thorough and early characterization of their ADME profile.
This guide provides a framework for benchmarking the ADME properties of novel this compound derivatives. We will compare their projected performance against established compounds and provide detailed, field-proven protocols for key in vitro assays that form the cornerstone of modern ADME screening cascades.
Comparative Analysis: Projecting the ADME Profile
While specific experimental data for every new derivative is generated progressively, we can make informed projections based on the known structure-property relationships of the core scaffolds. The azetidine ring, due to its polarity and three-dimensional nature, is often introduced to decrease lipophilicity and improve aqueous solubility—key factors for good absorption.[9][12] The pyrazole ring's metabolic fate is generally well-understood, though its substitution pattern will heavily influence interactions with metabolic enzymes like Cytochrome P450s (CYPs).[7]
To contextualize the potential of a novel derivative, we compare its target ADME profile to two well-characterized drugs: Celecoxib , a diaryl-substituted pyrazole, and Sunitinib , a multi-targeted kinase inhibitor, which while not containing an azetidine, represents a relevant complex heterocyclic therapeutic.
Table 1: Comparative ADME Profile of a Representative this compound Derivative and Comparator Compounds
| Parameter | Representative Derivative (Projected) | Celecoxib (Reference) | Sunitinib (Reference) | Rationale for Projection / Importance |
| Aqueous Solubility | Moderate to High | Low | Low | The polar azetidine moiety is expected to enhance solubility compared to more lipophilic structures. Good solubility is crucial for oral absorption. |
| Permeability (Papp A→B) | Moderate | High | Moderate | While soluble, the compound may not be as lipophilic as highly permeable drugs. The Caco-2 assay is the gold standard for assessing this.[13][14] |
| Efflux Ratio (Papp B→A / Papp A→B) | < 2 | ~1 | > 2 | A low efflux ratio is desirable, indicating the compound is not a significant substrate of efflux transporters like P-gp, which can limit bioavailability.[15] |
| Metabolic Stability (HLM, % remaining @ 60 min) | > 70% | ~50% | < 20% | The pyrazole core can be stable, but specific substitution patterns will determine susceptibility to CYP-mediated metabolism. High stability suggests a longer half-life.[16][17] |
| Plasma Protein Binding (%) | < 95% | > 97% | > 90% | Lower plasma protein binding generally means a higher concentration of free drug available to interact with its target and be cleared.[18][19][20] |
Note: Data for the representative derivative is projected based on established medicinal chemistry principles. Experimental validation is required.
Experimental Protocols for Core ADME Assays
The following protocols describe robust, self-validating systems for generating the data outlined in Table 1. These assays are fundamental to any drug discovery screening cascade.[21][22]
Metabolic Stability in Human Liver Microsomes (HLM)
Expertise & Experience: This assay provides a first look at a compound's susceptibility to Phase I metabolism, primarily driven by CYP enzymes.[17] The liver is the body's main metabolic hub, and microsomes contain a high concentration of these enzymes.[16] By monitoring the disappearance of the parent compound over time, we can calculate its intrinsic clearance, a key predictor of in vivo half-life.
Trustworthiness: The protocol includes positive controls (compounds with known high and low clearance) to validate the metabolic activity of the microsome batch and a negative control (without the NADPH cofactor) to check for non-enzymatic degradation.[23]
Experimental Workflow Diagram
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer (100 mM, pH 7.4), and human liver microsomes (final concentration 0.5 mg/mL).[16] Add the test compound to a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[24] The time of addition is t=0.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[16][24]
-
Reaction Termination: Immediately stop the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (IS) for analytical quantification.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.[17]
Caco-2 Permeability Assay
Expertise & Experience: The Caco-2 permeability assay is the industry gold standard for predicting intestinal drug absorption in vitro.[13][25] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters, thus mimicking the intestinal barrier.[15][26] This assay measures the apparent permeability coefficient (Papp) and can identify compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[15]
Trustworthiness: The integrity of each cell monolayer is verified before the experiment by measuring the Transepithelial Electrical Resistance (TEER). Lucifer Yellow, a membrane-impermeable fluorescent dye, is used as a control to ensure the tight junctions are intact during the assay. Known low and high permeability compounds are run as controls.
Experimental Workflow Diagram
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A Comparative Analysis of 1-(Azetidin-3-yl)-1H-pyrazole and Pyrrolidinyl-pyrazole Scaffolds in Drug Discovery
A Head-to-Head Guide for Medicinal Chemists on Scaffold Selection and Optimization
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, recognized for its prevalence in a multitude of FDA-approved drugs and its versatile role in engaging a wide array of biological targets.[1][2] The strategic functionalization of the pyrazole core is a critical aspect of drug design, with the choice of appended scaffolds significantly influencing a compound's physicochemical properties, pharmacokinetic profile, and target engagement. This guide provides an in-depth comparative analysis of two prominent N-substituted pyrazole scaffolds: the 1-(azetidin-3-yl)-1H-pyrazole and the pyrrolidinyl-pyrazole.
The core distinction between these two scaffolds lies in the nature of the saturated nitrogen heterocycle attached to the pyrazole ring: the four-membered, conformationally constrained azetidine versus the five-membered, more flexible pyrrolidine.[3] This seemingly subtle structural difference can have profound implications for a molecule's drug-like properties, guiding the trajectory of a drug discovery program.
Physicochemical Properties: A Game of Rings
The physicochemical properties of a drug candidate, such as lipophilicity (LogP), basicity (pKa), and aqueous solubility, are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile. The choice between an azetidine and a pyrrolidine linker can significantly modulate these parameters.
The smaller, more strained azetidine ring generally imparts greater polarity compared to the pyrrolidine ring. This often translates to a lower LogP and increased aqueous solubility, which are desirable attributes for improving the bioavailability of orally administered drugs. Furthermore, the nitrogen atom in the azetidine ring typically exhibits a lower pKa than its pyrrolidine counterpart, which can be advantageous in mitigating off-target effects related to excessive basicity, such as hERG channel inhibition.
| Property | This compound | Pyrrolidinyl-pyrazole | Rationale for Difference |
| LogP | Generally Lower | Generally Higher | The more polar nature of the strained 4-membered ring reduces lipophilicity. |
| pKa | Typically Lower | Typically Higher | Ring strain in azetidine can influence the basicity of the nitrogen atom.[4] |
| Solubility | Generally Higher | Generally Lower | Increased polarity of the azetidine ring often leads to improved aqueous solubility. |
Experimental Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method
A standard method for experimentally determining the partition coefficient (LogP) is the shake-flask method, which measures the distribution of a compound between two immiscible phases, typically n-octanol and water.
-
Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent. A pre-saturated solution of n-octanol with water and a pre-saturated solution of water with n-octanol are also prepared.
-
Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: The funnel is shaken for a predetermined period to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Metabolic Stability and Pharmacokinetics: The Impact of Ring Size
The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall exposure. The choice of the heterocyclic linker can significantly influence a compound's susceptibility to metabolism by cytochrome P450 enzymes.
While direct comparative studies are compound-specific, general trends suggest that the azetidine ring can, in some cases, offer enhanced metabolic stability compared to the pyrrolidine ring. The conformational rigidity of the azetidine ring may render it a less favorable substrate for certain metabolic enzymes. However, both scaffolds are susceptible to common metabolic pathways such as N-dealkylation and oxidation.
| Parameter | This compound | Pyrrolidinyl-pyrazole | Considerations |
| Metabolic Stability (in vitro) | Can be higher | Variable | Dependent on substitution and specific metabolic enzymes. |
| Oral Bioavailability (in vivo) | Potentially improved | Variable | Influenced by a combination of solubility, permeability, and first-pass metabolism. |
| Half-life (t1/2) | Potentially longer | Variable | Directly related to metabolic stability and clearance rates. |
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (from human, rat, or other species), a NADPH-generating system (cofactor for P450 enzymes), and a buffer solution.
-
Compound Incubation: The test compound is added to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Caption: A generalized metabolic pathway for drug candidates.
Target Binding and Structure-Activity Relationship (SAR)
The geometry and conformational flexibility of the scaffold play a crucial role in how a molecule presents its pharmacophoric elements to a biological target. The rigid and compact nature of the 1-(azetidin-3-yl) moiety provides a distinct vector for substituents compared to the more conformationally mobile pyrrolidine ring.[5] This can be a key advantage in optimizing interactions within a binding pocket.
For instance, in the development of kinase inhibitors, where precise positioning of functional groups to interact with the hinge region and other key residues is paramount, the defined geometry of the azetidinyl-pyrazole can enable more specific and potent binding.[6][7] The pyrrolidinyl-pyrazole, with its greater conformational freedom, may offer the advantage of adapting to different binding site topographies but could also come with an entropic penalty upon binding.
Caption: Conceptual illustration of scaffold influence on binding interactions.
Synthetic Accessibility and Chemical Tractability
The ease of synthesis and the potential for chemical diversification are critical considerations in any drug discovery campaign. Both azetidine and pyrrolidine building blocks are commercially available, but their synthetic accessibility can differ.
Pyrrolidine derivatives are generally more readily accessible and have a longer history of use in organic synthesis.[5] In contrast, the synthesis of substituted azetidines can be more challenging due to the inherent ring strain of the four-membered ring. However, recent advances in synthetic methodologies have made a wider range of functionalized azetidines more accessible.[8][9]
The coupling of these heterocycles to the pyrazole core can be achieved through various methods, with N-arylation reactions being a common strategy.[10][11][12]
Caption: A generalized synthetic approach to N-substituted pyrazoles.
Conclusion and Future Perspectives
The choice between a this compound and a pyrrolidinyl-pyrazole scaffold is a nuanced decision that should be guided by the specific goals of the drug discovery program.
The this compound scaffold offers:
-
Potential for improved physicochemical properties: Lower lipophilicity and higher solubility.
-
Enhanced metabolic stability in some contexts.
-
A rigid and defined vector for substituent placement, which can be advantageous for optimizing target binding.
The pyrrolidinyl-pyrazole scaffold provides:
-
Greater synthetic accessibility and a wider range of commercially available building blocks.
-
Conformational flexibility, which may allow for adaptation to various binding pockets.
-
A well-established history in medicinal chemistry with extensive SAR data for many target classes.
Ultimately, the optimal choice will depend on the specific target, the desired ADME profile, and the synthetic feasibility. It is often beneficial to synthesize and evaluate analogous pairs of compounds containing both scaffolds to empirically determine which one provides the most promising balance of properties for a given therapeutic application. The continued development of novel synthetic methods for both azetidine and pyrrolidine derivatives will undoubtedly expand the toolbox for medicinal chemists and enable the exploration of even more diverse and effective pyrazole-based therapeutics.
References
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC. (2019, October 31). NIH. Retrieved from [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Retrieved from [Link]
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Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Retrieved from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Multidisciplinary Digital Publishing Institute. Retrieved from [Link]
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PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Connect Journals. Retrieved from [Link]
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(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Retrieved from [Link]
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Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Retrieved from [Link]
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Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. Retrieved from [Link]
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Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. Retrieved from [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
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pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … ResearchGate. Retrieved from [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]
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Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024, October 17). PubMed. Retrieved from [Link]
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Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Organic Chemistry Portal. Retrieved from [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed. Retrieved from [Link]
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Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. (2024, December 20). PubMed. Retrieved from [Link]
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Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. SciTechnol. Retrieved from [Link]
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New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Retrieved from [Link]
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Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF. ResearchGate. Retrieved from [Link]
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Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. PubMed. Retrieved from [Link]
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Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. ResearchGate. Retrieved from [Link]
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Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH. Retrieved from [Link]
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Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. PMC. Retrieved from [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers. Retrieved from [Link]
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A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022, September 29). IJRASET. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Bioassay Results for the 1-(Azetidin-3-yl)-1H-pyrazole Scaffold as a Privileged Motif in JAK Inhibition
Introduction: The Challenge of Reproducibility in Early-Stage Drug Discovery
In the landscape of modern medicinal chemistry, the reproducibility and cross-validation of bioassay data are paramount for making sound decisions in the progression of drug candidates. Discrepancies in results between different laboratories—or even between different screening runs within the same lab—can arise from subtle variations in assay protocols, reagent sources, or instrumentation. This guide delves into the bioactivity of the 1-(azetidin-3-yl)-1H-pyrazole chemical scaffold. While direct, publicly available bioassay data for the unsubstituted parent molecule is scarce, this core structure is a cornerstone of numerous potent, patented Janus Kinase (JAK) inhibitors.[1][2]
This analysis will therefore focus on a more practical and equally critical task: a comparative analysis of closely related analogs disclosed in foundational patent literature. By examining the structure-activity relationships (SAR) and reported potencies from these highly detailed documents, we can perform a virtual cross-validation, offering researchers a framework for interpreting their own results and guiding future synthesis efforts.
The Molecular Target: Janus Kinases (JAKs)
The this compound scaffold has been extensively explored for its potent inhibitory activity against the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] This family, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling. Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression, driving inflammatory and immune responses. Dysregulation of the JAK-STAT pathway is implicated in a wide range of autoimmune diseases, myeloproliferative disorders, and cancers.[1][2][3]
Signaling Pathway Diagram: The JAK-STAT Pathway
The following diagram illustrates the canonical JAK-STAT signaling cascade, the primary target of azetidinyl-pyrazole inhibitors.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Comparative Bioassay Analysis: A Case Study from Patent Literature
Direct cross-lab validation for a single, early-stage compound is rarely published. However, we can perform a robust comparative analysis using data disclosed within patents from pioneering organizations. The following table synthesizes data for representative azetidinyl-pyrazole derivatives targeting JAK enzymes, as described in patent US8158616B2 by Incyte Corporation.[1] These compounds share the core scaffold but differ in their substitutions, providing valuable insight into SAR.
| Compound ID (Example No. in Patent) | R Group on Azetidine Nitrogen | Bioassay Target | IC50 (nM) | Interpretation of Potency |
| Example 8 | -SO2CH2CH3 (Ethylsulfonyl) | JAK1 | 11 | High |
| JAK2 | 28 | High | ||
| Example 10 | -C(=O)CH3 (Acetyl) | JAK1 | 102 | Moderate |
| JAK2 | 230 | Moderate | ||
| Example 12 | -C(=O)C(CH3)3 (Pivaloyl) | JAK1 | 308 | Low |
| JAK2 | 1000 | Low | ||
| Example 1 | -H (Unsubstituted) | JAK1 | 281 | Low |
| JAK2 | 1630 | Very Low |
Data synthesized from patent US8158616B2. The core structure is {3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-R-yl}acetonitrile.[1]
Expert Analysis of Results:
The data clearly demonstrates a strong structure-activity relationship centered on the substituent at the azetidine nitrogen.
-
Causality of the Sulfonyl Group: The ethylsulfonyl group in Example 8 confers the highest potency against both JAK1 and JAK2. This is likely due to its ability to act as a strong hydrogen bond acceptor, forming a critical interaction with the hinge region of the kinase ATP-binding pocket. This additional binding energy translates directly into a lower IC50 value.
-
Impact of Acyl Groups: Comparing Example 10 (acetyl) and Example 12 (pivaloyl), we observe a significant drop in potency with increasing steric bulk. The larger pivaloyl group may cause a steric clash within the binding site, preventing optimal orientation of the pharmacophore and weakening the binding affinity.
-
The Importance of Substitution: Example 1 , with an unsubstituted azetidine nitrogen (-H), shows the lowest potency. This underscores the necessity of a substituent at this position to achieve meaningful inhibitory activity, confirming that this group is crucial for anchoring the molecule in the active site.
Standardized Protocol: In Vitro JAK Kinase Inhibition Assay
To ensure data integrity and enable meaningful comparisons, a standardized, self-validating biochemical assay protocol is essential. The following represents a typical and robust protocol for determining the IC50 of a test compound against a JAK enzyme, based on methodologies described in the field.
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Create a 10-point serial dilution series of the test compound (e.g., this compound derivative) in 100% DMSO, starting from a high concentration (e.g., 1 mM). The final assay concentration will be 100-fold lower.
-
Causality: A wide concentration range is crucial for accurately defining the top and bottom plateaus of the dose-response curve, which is essential for a reliable IC50 calculation.
-
-
Reagent Preparation:
-
Prepare the assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Dilute the recombinant human JAK enzyme (e.g., JAK1) and its corresponding biotinylated peptide substrate to their final concentrations in the assay buffer.
-
-
Assay Execution:
-
Add 2.5 µL of the diluted test compound or DMSO (as a control for 0% and 100% inhibition) to the wells of a 384-well assay plate.
-
Add 5 µL of the JAK enzyme/substrate mix to each well.
-
Pre-incubation: Gently agitate the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction starts.
-
Initiation: Add 2.5 µL of ATP solution (at a concentration close to its Km value for the specific kinase) to all wells to initiate the phosphorylation reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection (Example using HTRF):
-
Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA (to chelate Mg2+ and halt enzymatic activity) and the detection reagents (e.g., Eu3+-cryptate labeled anti-phospho-STAT antibody and XL665-conjugated streptavidin).
-
Incubate for 60 minutes at room temperature to allow the detection antibodies to bind.
-
Read the plate on a suitable time-resolved fluorescence reader.
-
-
Data Analysis:
-
Calculate the ratio of the emission signals and convert the data to percent inhibition relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Recommendations
The this compound scaffold is a validated and highly valuable starting point for the development of potent JAK inhibitors. The comparative analysis of patent literature demonstrates that while the core structure is essential, the potency is exquisitely sensitive to the nature of the substituent on the azetidine ring. Researchers working with this scaffold should prioritize substitutions that can form strong hydrogen bond interactions, such as the ethylsulfonyl group, while being mindful of steric constraints.
References
- Incyte Corporation. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. U.S. Patent US8158616B2.
-
Al-Amiery, A. A., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research, 11(1). Available at: [Link]
-
Bansal, R. K., & Kumar, R. (2017). Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]
- Incyte Corporation. (2011). Piperidin-4-yl azetidine derivatives as jak1 inhibitors. WIPO Patent WO2011112662A1.
-
PubChem. Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof - Patent US-8324176-B2. Available at: [Link]
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ResearchGate. (2018). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. Available at: [Link]
-
PubMed Central. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Available at: [Link]
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PubMed Central. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]
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PubMed. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. Available at: [Link]
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- 3. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Bench: A Comprehensive Guide to the Proper Disposal of 1-(azetidin-3-yl)-1H-pyrazole
For the diligent researcher navigating the complexities of drug discovery, the synthesis and handling of novel chemical entities are routine. Yet, the lifecycle of these compounds extends beyond the benchtop, culminating in a crucial, often overlooked step: proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(azetidin-3-yl)-1H-pyrazole, a heterocyclic compound increasingly utilized in medicinal chemistry. Our focus is to empower you, the researcher, with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Hazard Assessment: Understanding the Risk Profile
The azetidine functional group, a four-membered nitrogen-containing heterocycle, is known to be reactive. Azetidine itself is classified as a flammable liquid and can cause severe skin burns and eye damage[2][3][4]. The strained ring system makes it susceptible to ring-opening reactions, and it should be handled with care.
The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and its derivatives are common in pharmaceuticals. While pyrazole itself is less hazardous than azetidine, many pyrazole-containing compounds are known to be skin and eye irritants, and some may have acute toxicity[5][6][7][8][9].
Given these characteristics, it is prudent to treat this compound as a potentially hazardous substance. The following table summarizes the anticipated hazard classifications based on its structural components.
| Hazard Classification | Anticipated for this compound | Rationale |
| Flammability | Potentially Flammable Solid/Liquid | Based on the flammability of azetidine[4]. |
| Acute Toxicity (Oral) | Potentially Harmful if Swallowed | A common precaution for novel chemical entities[6]. |
| Skin Corrosion/Irritation | Potential Skin Irritant/Corrosive | Based on the properties of both azetidine and various pyrazole derivatives[6][8]. |
| Serious Eye Damage/Irritation | Potential for Serious Eye Irritation/Damage | Based on the properties of both azetidine and various pyrazole derivatives[6][8]. |
| Aquatic Hazard | Potentially Harmful to Aquatic Life | A general precaution for synthetic organic compounds to prevent environmental contamination[10]. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles with side shields. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). Always inspect gloves for integrity before use and dispose of them properly after handling the chemical[6]. |
| Body Protection | A flame-resistant lab coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols. |
Disposal Workflow: A Step-by-Step Protocol
The primary principle for the disposal of any laboratory chemical is to never discard it down the drain or in the regular trash[10]. The following protocol outlines the systematic procedure for the safe disposal of this compound.
Step 1: Waste Segregation - The Cornerstone of Safe Disposal
Proper waste segregation is critical to prevent dangerous chemical reactions within waste containers[10].
-
Solid Waste:
-
Collect any solid this compound, including residual amounts in weighing boats and contaminated disposable labware (e.g., pipette tips, Eppendorf tubes), in a designated, leak-proof, and clearly labeled solid chemical waste container.
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealed, and clearly labeled liquid chemical waste container.
-
Do not mix this waste stream with other incompatible chemical wastes. For instance, avoid mixing with strong oxidizing agents or strong acids, which are general incompatibilities for many organic compounds[11].
-
Step 2: Labeling - Clarity for Compliance
Accurate and clear labeling of waste containers is a regulatory requirement and essential for the safety of waste handlers.
-
All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The primary hazards (e.g., "Flammable," "Corrosive," "Irritant")
-
The date the waste was first added to the container
-
Step 3: Storage - Secure and Await Pickup
Proper storage of chemical waste is crucial to prevent accidents and ensure a safe laboratory environment.
-
Store sealed waste containers in a designated and well-ventilated chemical waste storage area, away from heat and ignition sources[2][3].
-
Ensure secondary containment is used to capture any potential leaks.
-
The storage area should be secure and accessible only to authorized personnel.
Step 4: Professional Disposal - The Final Step
The disposal of chemical waste is a regulated activity that must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste[10][12].
-
Provide the EHS office or contractor with a detailed inventory of the waste.
-
Follow their specific instructions for packaging and preparing the waste for transport.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.
-
Collect the material in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area.
-
Conclusion
The responsible management of chemical waste is an integral part of scientific research. By following these detailed procedures for the disposal of this compound, you are not only ensuring compliance with regulations but also fostering a culture of safety within your laboratory. A proactive and informed approach to chemical disposal protects you, your colleagues, and the wider environment, allowing for the continued advancement of science in a safe and sustainable manner.
References
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- Medical Laboratory Observer.
- Benchchem. Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
- ChemicalBook. 1-(azetidin-3-yl)-4-methyl-1H-pyrazole CAS#: 1311569-50-2.
- US EPA.
- Apollo Scientific. Azetidine.
- US EPA.
- Benchchem. 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride.
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A Senior Application Scientist's Guide to Handling 1-(azetidin-3-yl)-1H-pyrazole: A Framework for Safety and Operational Integrity
In the landscape of modern drug discovery and organic synthesis, novel heterocyclic building blocks like 1-(azetidin-3-yl)-1H-pyrazole are invaluable.[1] Their unique structural motifs, combining a strained azetidine ring with an aromatic pyrazole system, offer a gateway to new chemical space. However, this structural novelty necessitates a rigorous and proactive approach to safety. The reactivity inherent in the azetidine moiety, coupled with the biological activity often associated with pyrazole derivatives, demands more than just a cursory glance at safety protocols; it requires a deep, mechanistic understanding of the potential hazards and the implementation of a self-validating system of protection for the researcher.
This guide provides a comprehensive operational plan for the safe handling and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are synthesized from authoritative data on its core components—azetidine and pyrazole—and their derivatives. This conservative approach ensures that all potential risks are addressed, establishing a robust framework for laboratory safety.
Hazard Profile: A Synthesis of Component Toxicology
To establish a reliable safety protocol, we must first understand the potential hazards by examining the constituent parts of the molecule.
-
Azetidine Moiety: Azetidine is a highly reactive, four-membered heterocyclic amine.[2] It is known to be a volatile liquid that can cause severe skin burns and serious eye damage.[3][4] Its reactivity also implies a potential for hazardous reactions if not handled under controlled conditions.[2]
-
Pyrazole Moiety: Pyrazole and its derivatives are known for their diverse pharmacological activities.[5] Some are classified as harmful if swallowed, toxic in contact with skin, and capable of causing serious eye damage.[6][7] A related compound, 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride, is classified as acutely toxic if swallowed (Acute Toxicity, Oral, Category 3).
Given this information, this compound must be treated as a potentially hazardous substance with risks of skin and eye irritation or damage, and potential acute toxicity. The following table summarizes the anticipated hazard profile.
| Hazard Category | Anticipated Risk | Rationale |
| Acute Toxicity (Oral) | Potentially Harmful/Toxic | Based on the classification of structurally similar pyrazole derivatives.[6] |
| Skin Corrosion/Irritation | Causes Skin Irritation/Burns | The azetidine ring is highly reactive and can cause severe skin damage.[2][4] Pyrazole derivatives are also known skin irritants.[8][9] |
| Serious Eye Damage/Irritation | Causes Serious Eye Damage | Both parent compounds, azetidine and pyrazole, are known to cause severe eye irritation or damage.[2][7] |
| Respiratory Irritation | May Cause Respiratory Irritation | A common hazard for volatile organic compounds and fine powders.[8][9] |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is non-negotiable to mitigate the identified risks. The selection of PPE must be deliberate, with each component chosen for its specific protective capabilities against the chemical's properties.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side shields; Face shield | Goggles are essential to protect against splashes and vapors that can cause serious eye damage.[2] A face shield should be worn over goggles when there is a significant risk of splashing (e.g., handling larger quantities, during transfers).[10][11] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber); Chemical-resistant lab coat or suit | Prevents skin contact which can cause irritation or burns.[10] Nitrile gloves offer good resistance to a range of chemicals.[2] Always inspect gloves before use and use proper removal technique to avoid self-contamination.[9] A chemical-resistant coat is superior to a standard cotton lab coat. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for solids, or an air-purifying respirator with organic vapor cartridges) | To be used when handling the powder outside of a certified chemical fume hood, in cases of inadequate ventilation, or during spill cleanup to prevent respiratory irritation.[10][12] |
| Footwear | Chemical-resistant, closed-toe shoes | Provides protection against spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory environment.[13] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram and procedural steps outline the complete lifecycle for handling this compound in the laboratory.
Caption: Workflow for Handling this compound.
Step-by-Step Handling Protocol
-
Pre-Handling Verification : Before any work begins, ensure the chemical fume hood is certified and functioning correctly. Locate the nearest safety shower and eyewash station.
-
Personal Protective Equipment (PPE) : Don the mandatory PPE as detailed in the table above. Nitrile gloves are a suitable choice for incidental contact.[2]
-
Aliquotting and Weighing : Conduct all manipulations, especially the handling of the solid/powder form, within a chemical fume hood to prevent inhalation of dust.[10]
-
Dissolution and Transfer : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Use a pipette or cannula for liquid transfers.
-
Storage : Keep the container tightly sealed when not in use.[3] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][8]
Emergency and Disposal Procedures
Spill Response
In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.
-
Evacuate and Alert : Immediately alert colleagues in the vicinity and evacuate the immediate area.
-
Control and Contain : If the spill is small and you are trained to do so, contain the spill using an inert absorbent material like vermiculite or sand.[3] Do not use combustible materials.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled container for hazardous waste.[9]
-
Decontamination : Decontaminate the spill area. For amine compounds like azetidine, a 5% solution of acetic acid can be used, followed by water.[3] All cleaning materials must also be disposed of as hazardous waste.
Personnel Exposure
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][9] Seek immediate medical attention.
-
Skin Contact : Remove all contaminated clothing immediately and wash the affected skin area with soap and plenty of water.[7][9] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan
Improper disposal of this compound can lead to environmental contamination.[6] Under no circumstances should this chemical or its solutions be poured down the drain.[14]
-
Waste Segregation : Maintain separate waste streams for solid and liquid waste.
-
Solid Waste : Collect unused solid compound and contaminated disposables (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed container designated for solid chemical waste.[15]
-
Liquid Waste : Collect all solutions containing the compound in a separate, sealed, and clearly labeled container for liquid chemical waste.[15] Do not mix with incompatible waste streams.[5]
-
-
Container Management : Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5] The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Storage and Disposal : Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[6] Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal in accordance with all local, regional, and national regulations.[6][15]
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their scientific work.
References
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- BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
